2-Bromo-3-chlorophenylacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZVTBUNNJBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Phenylacetic Acid Intermediate
2-Bromo-3-chlorophenylacetic acid, identified by the CAS Number 1261775-55-6, is a halogenated aromatic carboxylic acid.[1][2][3][4][5] Its structure, featuring a phenylacetic acid backbone substituted with both bromine and chlorine atoms at the 2 and 3 positions of the phenyl ring respectively, makes it a valuable and reactive intermediate in organic synthesis. The presence and specific positioning of these halogen atoms significantly influence the molecule's electronic properties and reactivity, opening up diverse synthetic pathways.
This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, potential applications, and safety considerations. The information presented herein is intended to empower researchers and drug development professionals in leveraging this compound for the synthesis of novel molecules with potential therapeutic or agrochemical applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261775-55-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2][3][4][5] |
| Molecular Weight | 249.49 g/mol | [1][2][3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Solubility | Data not available | |
| Purity | Typically available at ≥95% | [4] |
It is important to note that the melting and boiling points, as well as solubility data for the specific 2-bromo-3-chloro isomer, are not consistently reported in publicly accessible databases. Researchers should consider experimental determination of these properties for their specific batches.
Molecular Structure
The structural arrangement of this compound is fundamental to its reactivity.
Caption: 2D structure of this compound.
Synthesis and Reactivity
Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds. A potential starting material is 3-chloroacetophenone.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology (Proposed):
-
Bromination of 3-Chloroacetophenone: 3-Chloroacetophenone can be subjected to α-bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride. This reaction selectively brominates the carbon adjacent to the carbonyl group to yield 2-bromo-1-(3-chlorophenyl)ethanone.[7]
-
Willgerodt-Kindler Reaction and Hydrolysis: The resulting α-bromo ketone can then undergo a Willgerodt-Kindler reaction. This involves reacting the ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, which upon subsequent hydrolysis with a strong acid or base, will yield the corresponding carboxylic acid, this compound.
Note: This proposed pathway is based on established chemical transformations. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a good yield and purity of the final product.
Reactivity Profile
The reactivity of this compound is primarily dictated by three functional groups: the carboxylic acid group, the benzylic bromine atom, and the aromatic ring with its halogen substituents.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.
-
Benzylic Bromine Atom: The bromine atom at the benzylic position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.
-
Aromatic Ring: The electron-withdrawing nature of the bromine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the halogen atoms themselves can participate in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds.
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4]
Pharmaceutical Synthesis
Halogenated phenylacetic acid derivatives are precursors to a variety of bioactive compounds. While specific drugs derived from the 2-bromo-3-chloro isomer are not explicitly documented in readily available literature, its structural motifs are found in compounds with anti-inflammatory and analgesic properties.[8] For instance, the related compound, α-bromo-(2-chloro)phenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[9][10] The unique substitution pattern of this compound offers the potential for the development of new chemical entities with novel pharmacological profiles.
Agrochemical Development
Similar to its role in pharmaceuticals, this compound can be utilized in the synthesis of novel pesticides and herbicides. The introduction of specific halogen patterns on a phenylacetic acid scaffold can lead to compounds with targeted activity against pests or weeds.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 1261775-55-6) is not widely available. However, based on the data for structurally related compounds such as bromoacetic acid and other halogenated phenylacetic acids, the following precautions should be taken.[5]
Hazard Statements (Inferred):
-
Fatal if swallowed.[5]
-
Toxic in contact with skin or if inhaled.[5]
-
Causes severe skin burns and eye damage.[5]
-
May cause an allergic skin reaction.[5]
-
Very toxic to aquatic life.[5]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
This compound is a valuable halogenated intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. While there is a need for more comprehensive public data on its physical properties and specific synthetic applications, its structural features suggest a rich and versatile reactivity profile. Researchers and scientists are encouraged to explore the synthetic utility of this compound, while adhering to strict safety protocols, to unlock its potential in creating novel and impactful molecules.
References
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Alachem Co., Ltd. 1261775-55-6 | this compound. [Link]
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Ark Pharma Scientific Limited. 2-(2-bromo-3-chlorophenyl)acetic acid | CAS:1261775-55-6. [Link]
-
MySkinRecipes. 2-(2-Bromo-3-chlorophenyl)acetic acid. [Link]
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Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. [Link]
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High Quality at Affordable Price. Alpha-Bromo-2-Chlorophenylacetic Acid. [Link]
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PubChem. 2-Bromo-3'-chloroacetophenone. [Link]
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Lead Sciences. 2-(2-Bromo-3-chlorophenyl)acetic acid. [Link]
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BuyersGuideChem. This compound methyl ester suppliers and producers. [Link]
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PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. [Link]
- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Google Patents.
Sources
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- 3. 1261775-55-6|2-(2-Bromo-3-chlorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 2-(2-Bromo-3-chlorophenyl)acetic acid [myskinrecipes.com]
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- 9. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 10. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
physicochemical characteristics of 2-Bromo-3-chlorophenylacetic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-3-chlorophenylacetic Acid
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structural complexity, featuring a phenylacetic acid core substituted with both bromine and chlorine atoms, makes it a molecule of significant interest in synthetic organic chemistry. Halogenated phenylacetic acids are pivotal intermediates in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] For instance, the related compound, alpha-bromo-2-chlorophenylacetic acid, is a known intermediate in the preparation of the antithrombotic agent Clopidogrel.[2]
The precise positioning of the bromo and chloro substituents on the phenyl ring dictates the molecule's reactivity, electronic properties, and ultimately, its utility as a building block. A thorough understanding of its physicochemical characteristics is therefore paramount for any researcher or drug development professional aiming to utilize this compound. These properties govern its behavior in reaction media, its purification profile, and its potential interactions in biological systems.
This guide provides a detailed examination of the core physicochemical properties of this compound. It is designed not as a rigid data sheet, but as a practical and theoretical resource for scientists. We will delve into the experimental determination of these properties, explaining the causality behind the methodologies and interpreting the significance of the data in the context of chemical research and development.
Chemical Identity and Molecular Structure
A molecule's identity is fundamentally defined by its structure and composition. These identifiers are crucial for regulatory purposes, database searches, and ensuring the correct material is being used in any experimental context.
Molecular Structure:
The structure consists of a phenylacetic acid backbone where the phenyl ring is substituted at the 2-position with a bromine atom and at the 3-position with a chlorine atom.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1261775-55-6 | [3] |
| Molecular Formula | C₈H₆BrClO₂ | [3] |
| Molecular Weight | 249.49 g/mol | [3] |
Section 1: Physical State and Thermal Properties
The physical and thermal properties of a compound are often the first characteristics observed and are fundamental indicators of purity and stability.
Appearance
This compound is expected to be a white to off-white crystalline solid at standard temperature and pressure. This appearance is typical for many small organic carboxylic acids.[4]
Melting Point
The melting point is a critical thermal property that provides a primary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range.[5]
Expected Melting Point: While data for the specific 2-bromo-3-chloro isomer is not widely published, related isomers such as α-Bromo-2-chlorophenylacetic acid exhibit a melting point in the range of 106-112°C .[2][4][6] It is reasonable to anticipate a similar range for the title compound.
This protocol describes the determination of a melting point range using a standard melting point apparatus, a technique valued for its accuracy and small sample requirement.[7]
Causality: The principle lies in heating a small, packed sample slowly and observing the temperature at which the solid phase transitions to a liquid. Slow, controlled heating (~2°C/minute) is crucial near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[5]
Methodology:
-
Sample Preparation: Place a small amount of the dry this compound on a clean, dry surface. Grind it into a fine powder.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until the sample fills 1-2 mm at the bottom of the tube.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Determination (Optional but Recommended): Conduct a rapid heating run (10-20°C/minute) to find an approximate melting range. This saves time during the precise measurement.[5]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary. Heat the sample at a slow rate, approximately 2°C per minute.[5]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Section 2: Solubility Profile
Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. For an active pharmaceutical ingredient (API), solubility in aqueous and lipid environments is a key determinant of its bioavailability. The "like dissolves like" principle is a useful starting point, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[9]
Expected Solubility:
-
Water: As an organic acid, this compound is expected to be slightly soluble or insoluble in water .[2] The polar carboxylic acid group imparts some water solubility, but the large, nonpolar substituted phenyl ring significantly reduces it.
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The compound should be soluble in aqueous basic solutions. The carboxylic acid group (R-COOH) will be deprotonated by the base to form the corresponding carboxylate salt (R-COO⁻ Na⁺), which is ionic and thus highly soluble in water.[10][11] This property is crucial for extraction and purification.
-
Organic Solvents: It is expected to be soluble in a range of common organic solvents, such as alcohols (methanol, ethanol), ethers (diethyl ether), and halogenated solvents (dichloromethane), due to its organic character.[12]
This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can also help classify it by its functional groups.[13][14]
Causality: The tests are performed in a specific order. Water solubility is tested first to determine overall polarity. Insolubility in water followed by solubility in a basic solution (like 5% NaOH) is strong evidence of an acidic functional group.[13] The use of a weak base (5% NaHCO₃) can further distinguish strong acids (which will dissolve) from weaker acids like phenols (which typically will not).[14]
Methodology:
-
Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Dichloromethane).
-
Sample Addition: To each test tube, add approximately 25 mg of this compound.[10]
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in portions.[13]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[11]
-
Observation: Observe whether the solid dissolves completely. If the solid dissolves, the compound is classified as "soluble." If it remains unchanged or only a small fraction dissolves, it is "insoluble."
-
Acid-Base Reaction Confirmation:
-
To the test tube containing the sample dissolved in 5% NaOH, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the original compound.[11]
-
Caption: Systematic Workflow for Solubility Classification.
Section 3: Acidity (pKa)
The acid dissociation constant (Ka), or more commonly its logarithmic form pKa, is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa value is critical as it determines the extent of ionization at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.[15]
Expected pKa: The pKa of the parent compound, phenylacetic acid, is approximately 4.3. The presence of two electron-withdrawing halogen substituents (Br and Cl) on the phenyl ring will stabilize the carboxylate anion through an inductive effect, making the compound a stronger acid. Therefore, the pKa of this compound is expected to be lower than 4.3 . For comparison, the pKa of 2-chlorophenylacetic acid has been evaluated.
Potentiometric titration is a highly accurate and standard method for pKa determination.[16] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.
Causality: The titration curve (a plot of pH vs. volume of titrant added) has a characteristic sigmoidal shape for a weak acid. The pKa is the pH at the half-equivalence point—the point where exactly half of the acid has been neutralized by the base.[17] At this specific point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[17]
Methodology:
-
Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[18]
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH.
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]
-
-
Titration Setup:
-
Place the acidic solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Use a burette to add the standardized NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each increment, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Continue adding titrant well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve (often found by taking the first derivative of the plot, d(pH)/dV).
-
Calculate the volume at the half-equivalence point (Veq/2).
-
Find the pH on the titration curve that corresponds to the volume Veq/2. This pH value is the pKa of the acid.[18]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Section 4: Spectroscopic Profile
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For any novel or synthesized compound, confirming its structure with techniques like NMR, IR, and Mass Spectrometry is a non-negotiable step.
Expected Spectral Data:
| Technique | Characteristic Features |
| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm).[19]- Alpha-Proton (CH): A singlet (or doublet if chiral and resolved) between 3.6-4.0 ppm.[19]- Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-7.5 ppm, corresponding to the three protons on the substituted ring.[19][20] |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around 170-180 ppm.[21]- Aromatic Carbons (Ar-C): Multiple signals in the 120-140 ppm region. The carbons directly attached to Br and Cl will be shifted accordingly.- Alpha-Carbon (CH): A signal around 40-50 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[22]- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[22]- C-Br / C-Cl Stretches: Signals in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 248, 250, 252, reflecting the isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.[21]- Key Fragments: Loss of COOH (m/z 45), loss of Br (m/z 79/81), and the tropylium ion fragment (m/z 91). |
Conclusion
The physicochemical properties of this compound—its solid nature, defined melting point, predictable solubility based on pH, and distinct acidic character—define its profile as a versatile chemical intermediate. The experimental protocols detailed in this guide provide a robust framework for verifying these characteristics in a laboratory setting. For researchers in drug discovery and chemical synthesis, a firm grasp of these parameters is essential for designing efficient purification strategies, controlling reaction conditions, and ultimately, leveraging this molecule's synthetic potential to build more complex and valuable compounds.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Experiment (1) determination of melting points. (2021-09-19).
- Determination of Melting Point. (n.d.). Retrieved from Clarion University, Science in Motion.
- Determination Of Melting Point Of An Organic Compound. (n.d.).
- Experiment 1 - Melting Points. (n.d.). Retrieved from a university chemistry department resource.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 2 # Solubility 13. (n.d.).
- α-Bromo-2-chlorophenylacetic acid. (n.d.).
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- This compound - CAS:1261775-55-6. (n.d.).
- Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.).
- Alpha-Bromo-2-chlorophenylacetic Acid CAS 141109-25-3. (n.d.).
- Development of Methods for the Determination of pKa Values. (n.d.).
- Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester. (n.d.).
- 2-(2-Bromo-3-chlorophenyl)acetic acid. (n.d.).
- 2-Chlorophenylacetic acid 99 2444-36-2. (n.d.).
- alpha-Bromo-2-chlorophenylacetic Acid. (n.d.). Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Chlorophenylacetic acid(1878-65-5) 1H NMR spectrum. (n.d.).
- 2-Bromophenylacetic acid - Optional[1H NMR] - Spectrum. (n.d.).
- 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879. (n.d.).
- α-Bromophenylacetic acid. (n.d.).
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Spectroscopic Characterization of 2-Bromo-3-chlorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-3-chlorophenylacetic acid (CAS No. 1261775-55-6). As a crucial building block in the synthesis of various pharmaceutical compounds, a thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and reaction monitoring. This document outlines the theoretical and practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a unique substitution pattern on the phenyl ring, which, along with the carboxylic acid moiety, dictates its characteristic spectroscopic signature. The key structural features to consider are the trisubstituted aromatic ring, the acidic proton of the carboxylic acid, and the benzylic methylene group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | 1H |
| Aromatic (H6) | ~7.5 | Doublet | 1H |
| Aromatic (H4) | ~7.3 | Triplet | 1H |
| Aromatic (H5) | ~7.1 | Doublet | 1H |
| Methylene (-CH₂) | ~3.8 | Singlet | 2H |
Causality behind Predictions: The aromatic protons are in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the bromine and chlorine atoms will further influence their precise chemical shifts. The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. The methylene protons, being adjacent to both the aromatic ring and the carbonyl group, are also deshielded and are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~175 |
| Aromatic (C-Br) | ~122 |
| Aromatic (C-Cl) | ~134 |
| Aromatic (C1) | ~138 |
| Aromatic (C4, C5, C6) | ~128-132 |
| Methylene (-CH₂) | ~40 |
Causality behind Predictions: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. The aromatic carbons attached to the halogens (C-Br and C-Cl) are influenced by their electronegativity and anisotropic effects. The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern. The methylene carbon is in the aliphatic region but is shifted downfield due to the proximity of the electron-withdrawing aromatic ring and carbonyl group.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Self-Validating System: The consistency of the integration values in the ¹H NMR spectrum with the expected number of protons for each signal serves as an internal validation of the structure.
Workflow Diagram for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Expected Mass Spectrum
For this compound (C₈H₆BrClO₂), the molecular weight is approximately 249.49 g/mol . Due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic isotopic cluster.
Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound
| m/z | Isotopic Composition | Relative Abundance (%) |
| 248 | C₈H₆⁷⁹Br³⁵ClO₂ | ~100 |
| 250 | C₈H₆⁸¹Br³⁵ClO₂ / C₈H₆⁷⁹Br³⁷ClO₂ | ~129 |
| 252 | C₈H₆⁸¹Br³⁷ClO₂ | ~32 |
Causality behind Fragmentation: Electron Ionization (EI) is a hard ionization technique that will likely cause significant fragmentation. Key expected fragmentation pathways include:
-
Loss of the carboxylic acid group (-COOH): A peak corresponding to [M-45]⁺.
-
Alpha-cleavage: Loss of a bromine or chlorine radical.
-
Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
-
Mass Analysis:
-
Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Workflow Diagram for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H stretch | 3300-2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100-3000 | Sharp, Medium |
| Carboxylic Acid (C=O) | C=O stretch | 1710-1680 | Strong |
| Aromatic C=C | C=C stretch | 1600-1450 | Medium to Weak |
| Carboxylic Acid (C-O) | C-O stretch | 1320-1210 | Strong |
| Aromatic C-H bend | C-H out-of-plane bend | 900-675 | Strong |
| C-Cl stretch | C-Cl stretch | 800-600 | Medium |
| C-Br stretch | C-Br stretch | 690-515 | Medium |
Causality behind Absorptions: The broad O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. The strong carbonyl absorption is a hallmark of the C=O double bond. The aromatic C-H and C=C stretching and bending vibrations confirm the presence of the phenyl ring, with the specific pattern of the out-of-plane bends providing clues to the substitution pattern.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Workflow Diagram for IR Spectroscopy Analysis:
An In-depth Technical Guide to 2-Bromo-3-chlorophenylacetic Acid
CAS Number: 1261775-55-6
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-chlorophenylacetic acid, a halogenated aromatic carboxylic acid of significant interest in synthetic organic chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed perspective for researchers, scientists, and professionals in drug development. The guide covers its chemical identity, potential synthetic pathways, expected spectroscopic characteristics, reactivity, prospective applications as a building block in medicinal chemistry, and essential safety and handling protocols. The information presented herein is intended to serve as a foundational resource to stimulate further investigation and application of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted phenylacetic acid derivative. The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 3-position of the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.
| Identifier | Value | Source |
| CAS Number | 1261775-55-6 | [1][2] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| IUPAC Name | 2-(2-Bromo-3-chlorophenyl)acetic acid | N/A |
| Synonyms | Benzeneacetic acid, 2-bromo-3-chloro- | [1] |
Note: Physicochemical properties such as melting point, boiling point, and solubility have not been extensively reported in the literature for this specific compound. These properties would need to be determined experimentally.
Potential Synthetic Methodologies
α-Bromination of 3-Chlorophenylacetic Acid
A direct and logical approach involves the α-bromination of commercially available 3-chlorophenylacetic acid. This reaction, typically proceeding via an acid-catalyzed enolization followed by reaction with an electrophilic bromine source, is a well-established method for the synthesis of α-halo carboxylic acids.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via α-bromination.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chlorophenylacetic acid in a suitable inert solvent (e.g., carbon tetrachloride or chloroform).
-
Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Heat the mixture to reflux and add bromine (Br₂) dropwise. The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, cool the mixture and quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution).
-
Isolation: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Oxidation of 2-Bromo-3-chloroacetophenone
Another viable route involves the oxidation of a corresponding acetophenone derivative. 2-Bromo-3-chloroacetophenone can be synthesized and subsequently oxidized to the desired carboxylic acid. The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to the carboxylic acid.
Reaction Scheme:
Figure 2: Synthesis via the Willgerodt-Kindler reaction and subsequent hydrolysis.
Experimental Protocol (Hypothetical):
-
Synthesis of 2-Bromo-3-chloroacetophenone: This precursor can be prepared by the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with acetyl chloride, followed by α-bromination of the resulting acetophenone.
-
Willgerodt-Kindler Reaction: Heat a mixture of 2-bromo-3-chloroacetophenone, sulfur, and morpholine under reflux.
-
Hydrolysis: The resulting thioamide is then hydrolyzed to the carboxylic acid by heating with a strong acid or base (e.g., aqueous sulfuric acid or sodium hydroxide).
-
Isolation and Purification: The product is isolated by extraction and purified by recrystallization.
Structural Elucidation and Spectroscopic Analysis (Predicted)
As no experimentally derived spectroscopic data for this compound is publicly available, the following are predicted characteristics based on the analysis of its structural analogues, such as 3-chlorophenylacetic acid and 3-bromophenylacetic acid.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a complex multiplet for the three aromatic protons and a singlet for the methylene protons. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.
-
Aromatic Protons (Ar-H): Expected in the range of δ 7.2-7.6 ppm. The splitting pattern will be a complex multiplet due to ortho, meta, and para couplings.
-
Methylene Protons (-CH₂-): Expected as a singlet in the range of δ 3.6-3.8 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically δ 10-12 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O): Expected in the range of δ 175-180 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm), with the carbons attached to the halogens showing characteristic shifts.
-
Methylene Carbon (-CH₂-): Expected in the range of δ 40-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A band in the region of 1200-1300 cm⁻¹.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.
-
Molecular Ion (M⁺): Expected at m/z 248, 250, and 252, with the isotopic pattern characteristic of one bromine and one chlorine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and cleavage of the C-C bond between the methylene group and the aromatic ring.
Chemical Reactivity and Derivatization
This compound possesses several reactive sites that can be exploited for further chemical transformations.
Figure 3: Reactivity map of this compound.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
α-Position: The methylene protons are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
-
Aromatic Ring: The bromine and chlorine substituents influence the reactivity of the aromatic ring towards electrophilic substitution. The bromine atom at the 2-position can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.
Applications in Research and Drug Development
Substituted phenylacetic acids are a class of compounds with significant importance in medicinal chemistry. They are key structural motifs in a variety of therapeutic agents. While specific applications for this compound are not yet widely reported, its structural features suggest its potential as a valuable building block in drug discovery.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): Halogenated phenylacetic acids are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. For instance, the related compound, α-bromo-(2-chloro)phenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug clopidogrel.
-
Scaffold for Library Synthesis: The multiple reactive sites on this compound make it an ideal scaffold for the combinatorial synthesis of compound libraries for high-throughput screening.
-
Molecular Probes: Derivatization of this compound could lead to the development of molecular probes for studying biological processes.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Assume to be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] Wear protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] Wear eye and face protection. |
| Respiratory Sensitization | May cause respiratory irritation.[3][4] Use in a well-ventilated area or with respiratory protection. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Avoid dust formation and inhalation.
Conclusion
This compound (CAS No. 1261775-55-6) is a chemical intermediate with considerable potential in synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical research. While direct experimental data is currently sparse, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic routes, predicted spectroscopic data, and potential applications outlined herein are intended to provide a solid foundation for researchers to further explore the chemistry and utility of this promising molecule. As with any chemical of unknown toxicity, stringent safety precautions are paramount during handling and experimentation.
References
-
Sunway Pharm Ltd. This compound - CAS:1261775-55-6. Available at: [Link]
-
Zhejiang Liaoyuan Pharm Co Ltd. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Patsnap Eureka. Available at: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1261775-55-6. Available at: [Link]
- Google Patents. Preparation method of chlorophenyl acetic acid. CN1927810A.
- Google Patents. Synthesis method of 2-chloro-3'-bromoacetophenone. CN103755540A.
-
PubChem. 2-Bromo-3'-chloroacetophenone. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Chlorophenylacetic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 2. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 3. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Substituted Phenylacetic Acids: From Mechanism to Therapeutic Application
Abstract
Phenylacetic acid (PAA) and its derivatives represent a class of compounds with a deceptively simple core structure that belies a vast and complex range of biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of substituted phenylacetic acids, moving beyond a simple catalog of effects to a mechanistic understanding of their function. We will dissect the structure-activity relationships that govern their efficacy and explore the experimental methodologies used to validate their activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Phenylacetic Acid Scaffold
Phenylacetic acid (PAA) is an organic compound consisting of a phenyl group attached to a carboxylic acid functional group.[1] Naturally occurring in plants, fungi, and bacteria, PAA serves as a signaling molecule, a metabolic byproduct, and a defensive agent.[2][3][4] In plants, it functions as an auxin, a class of growth-regulating hormones, though its activity is generally less potent than the more commonly studied indole-3-acetic acid (IAA).[4][5]
The true therapeutic potential of this scaffold is unlocked through chemical substitution on both the phenyl ring and the α-carbon of the acetic acid moiety. These modifications dramatically alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictates its interaction with biological targets. This guide will systematically explore the key biological activities stemming from these substituted derivatives.
Anti-inflammatory Activity: The NSAID Paradigm
Perhaps the most well-known application of the PAA scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal example, Diclofenac, is a 2-(2,6-dichloroanilino)phenylacetic acid.
Mechanism of Action: COX Inhibition
The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of PAA-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
The inhibition process prevents the substrate (arachidonic acid) from accessing the enzyme's active site, thereby halting the production of pro-inflammatory prostaglandins.
Caption: Mechanism of COX inhibition by substituted phenylacetic acids.
Structure-Activity Relationship (SAR) for COX Inhibition
The development of selective COX-2 inhibitors was a major goal in NSAID research to reduce the gastrointestinal side effects associated with COX-1 inhibition. For PAA derivatives, specific structural features are critical for activity and selectivity.
-
Amino Linker: A 2-phenylaminophenylacetic acid backbone is a widely exploited scaffold for NSAIDs like diclofenac.[6]
-
Ring Substitutions: Halogen substitutions (e.g., chlorine, fluorine) on the aniline ring, as seen in diclofenac, significantly enhance inhibitory potency.
-
α-Methyl Group: The addition of a methyl group to the α-carbon of the acetic acid moiety is a key determinant for conferring COX-2 selectivity.[7]
However, it is crucial to note that structural modifications that enhance COX-2 selectivity can also introduce other liabilities, such as hepatotoxicity, which has been linked to the bioactivation of the drug into reactive intermediates.
Antimicrobial and Antifungal Activity
Beyond inflammation, PAA derivatives exhibit significant antimicrobial and antifungal properties.[3] Phenylacetic acid itself, produced by various bacteria like Bacillus licheniformis, is a key antimicrobial compound.[8]
Mechanism of Action
The antimicrobial action of PAAs is often multifactorial, targeting several cellular processes simultaneously.
-
Cell Membrane Disruption: PAAs can disrupt the integrity of the bacterial cell wall and membrane. This leads to increased permeability and leakage of essential intracellular components like nucleic acids and proteins.[9][10]
-
Metabolic Interference: These compounds can interfere with key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by inhibiting critical enzymes like succinate dehydrogenase (SDH) and malate dehydrogenase (MDH).[10]
-
Inhibition of Protein Synthesis: PAA has been shown to inhibit the synthesis of total protein in bacterial cells.[10]
-
Genomic DNA Interaction: Some derivatives, like 3-Phenyllactic acid, have been shown to bind to and initiate the degradation of genomic DNA.[9]
Caption: Multifaceted antimicrobial mechanism of phenylacetic acid.
Quantitative Data on Antimicrobial Activity
The efficacy of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).
| Compound | Target Organism | Activity Metric | Value | Reference |
| Phenylacetic Acid | Agrobacterium tumefaciens T-37 | IC50 | 0.8038 mg/mL | [10] |
| 3-Phenyllactic acid | Klebsiella pneumoniae | MIC | 2.5 mg/mL | [9] |
| Phenylacetic acid | Phytophthora capsici (Oomycete) | Zoospore Germination Inhibition | High | [11] |
| Sodium Phenylacetate | Phytophthora capsici (Oomycete) | Mycelial Growth Inhibition | High | [11] |
Anticancer Activity
Phenylacetate (PA) and its derivatives have demonstrated antiproliferative and pro-apoptotic effects across various cancer cell lines, including prostate, breast, and glioblastomas.[12][13]
Mechanisms of Action
The anticancer effects of PAAs are linked to several cellular mechanisms:
-
Induction of Apoptosis: PA can induce programmed cell death in tumor cells.[12]
-
Cell Differentiation: It promotes the differentiation of cancer cells, leading to growth inhibition.[12][13]
-
Metabolic Interference: Mechanisms include the inhibition of DNA methylation, depletion of glutamine, and decreased protein prenylation.[12]
-
Synergy with Chemotherapeutics: Phenylacetate can synergize with drugs like camptothecin by causing intracellular acidification, which enhances the activity of the cytotoxic drug.[14]
SAR for Anticancer Derivatives
Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has provided insights into the SAR for cytotoxicity against cancer cell lines.
-
Electron-Withdrawing Groups: Compounds with a nitro moiety on the N-phenyl ring (e.g., compounds 2a-2c in the study) demonstrated higher cytotoxic effects than those with electron-donating methoxy groups.[13][15]
-
Substitution Position: The position of the substituent also matters. For instance, a p-nitro substituent showed the highest activity against the MCF-7 breast cancer cell line.[13]
| Compound ID | Cell Line | IC50 (μM) | Reference |
| 2b (m-nitro) | PC3 (Prostate) | 52 | [13][15] |
| 2c (p-nitro) | PC3 (Prostate) | 80 | [13][15] |
| 2c (p-nitro) | MCF-7 (Breast) | 100 | [13][15] |
| Imatinib (Ref.) | PC3 (Prostate) | 40 | [13][15] |
| Imatinib (Ref.) | MCF-7 (Breast) | 98 | [13][15] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Here, we outline the methodology for a standard cytotoxicity assay used to evaluate the anticancer potential of PAA derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can convert the yellow tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Target cancer cell line (e.g., PC3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Substituted phenylacetic acid test compounds
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a culture flask.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. The rationale here is to ensure cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PAA test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours). This duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours at 37°C. This step is critical as it allows viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate for 10-15 minutes on a shaker to ensure complete solubilization. This step creates a homogenous solution for accurate absorbance reading.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The substituted phenylacetic acid scaffold is a remarkable example of how subtle chemical modifications can elicit a wide array of potent biological responses. From the well-established anti-inflammatory effects of NSAIDs to promising antimicrobial and anticancer activities, PAA derivatives continue to be a fertile ground for drug discovery.
Future research should focus on:
-
Multi-target Ligands: Designing single PAA derivatives that can modulate multiple targets (e.g., COX inhibition and antimicrobial activity) for complex diseases.
-
Toxicity Mitigation: A deeper understanding of the structure-toxicity relationships to design safer and more effective therapeutic agents, particularly in avoiding the hepatotoxicity associated with some NSAIDs.[6]
-
Novel Mechanisms: Exploring less-understood activities, such as the interaction with GHB binding sites in the brain, could open new therapeutic avenues for neurological disorders.[16][17]
By combining rational drug design, mechanistic studies, and robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.
References
-
Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed. [Link]
-
Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors - PubMed. [Link]
-
Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed. [Link]
-
Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed. [Link]
-
PHENYLACETIC ACID - atamankimya.com. [Link]
-
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers. [Link]
-
Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities - Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC - NIH. [Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. - ResearchGate. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Brieflands. [Link]
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The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification - PubMed. [Link]
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[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed. [Link]
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RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES - Request PDF - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Halogenated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Drug Development Insights
Introduction: The Enduring Relevance of the Halogenated Phenylacetic Acid Scaffold
The phenylacetic acid framework, characterized by a phenyl ring linked to a carboxylic acid via a methylene spacer, is a cornerstone in medicinal chemistry.[1] Its derivatives are found in a vast array of biologically active molecules, from plant hormones to blockbuster pharmaceuticals.[2] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold is a powerful and frequently employed tactic in drug design. Halogenation can profoundly alter a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronegativity—which in turn modulates its pharmacokinetic profile and binding affinity to biological targets.[3][4]
This guide provides an in-depth exploration of halogenated phenylacetic acid derivatives, moving beyond simple recitation of facts to explain the underlying scientific rationale. We will delve into versatile synthetic methodologies, survey the diverse spectrum of biological activities, and elucidate key structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Part 1: Strategic Synthesis of Halogenated Phenylacetic Acid Derivatives
The synthesis of these derivatives can be approached from multiple angles, depending on the availability of starting materials, desired substitution patterns, and scalability requirements. We will explore two robust and widely applicable methods: a classic approach via benzyl cyanide hydrolysis and a modern, efficient palladium-catalyzed carbonylation.
Method A: Hydrolysis of Halogenated Benzyl Cyanides
This is a foundational and reliable two-step approach that begins with a halogenated benzyl halide. The true utility of this method lies in its simplicity and the commercial availability of a wide variety of substituted benzyl precursors.
Causality and Experimental Rationale: The first step, nucleophilic substitution of the halide with cyanide, creates the crucial carbon-carbon bond for the eventual carboxylic acid. The subsequent hydrolysis of the nitrile group is the key transformation. It can be performed under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward workup, as the desired phenylacetic acid product typically precipitates upon cooling or neutralization.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,4-dichlorobenzyl cyanide (1.0 eq), concentrated sulfuric acid (2.0 eq), and water (10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation: Carefully cool the reaction mixture in an ice bath. The product, 2,4-dichlorophenylacetic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product with high purity.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Method B: Palladium-Catalyzed Carbonylation of Benzyl Halides
For a more direct and often higher-yielding route, palladium-catalyzed carbonylation stands out.[1] This method uses carbon monoxide as the carboxyl source, directly converting a benzyl halide into the corresponding phenylacetic acid derivative.[1]
Causality and Experimental Rationale: This reaction hinges on the catalytic cycle of palladium. The palladium(0) catalyst undergoes oxidative addition into the carbon-halide bond of the benzyl halide. This is followed by CO insertion and subsequent reductive elimination to form the product. The choice of ligand (e.g., triphenylphosphine) is critical for stabilizing the palladium catalyst and promoting the desired reactivity. The use of a phase-transfer catalyst can be beneficial when using an aqueous base.
Caption: Experimental workflow for Pd-catalyzed carbonylation.
Other Notable Synthetic Strategies
-
α-Halogenation: For introducing a halogen on the methylene bridge rather than the phenyl ring, the Hell-Volhard-Zelinsky (HVZ) reaction is the classic approach.[5] Modern variations use reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) for more selective and milder α-chlorination.[5]
-
Suzuki Coupling: To build the phenylacetic acid scaffold from smaller pieces, a Suzuki coupling between an aryl boronic acid and an alkyl halide can be employed, offering great flexibility in substitution patterns.[6]
-
From Phenylacetic Acids: Readily available phenylacetic acids can be converted into α-chloroketones, which are versatile intermediates for further functionalization in pharmaceutical synthesis.[7]
Part 2: Biological Activities and Therapeutic Potential
The introduction of halogens onto the phenylacetic acid core has unlocked a wide range of therapeutic applications. The halogen's nature and position are critical in determining the biological activity.
Anti-inflammatory and Analgesic Activity
This is arguably the most well-known application, exemplified by the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid). Phenylacetic acid derivatives have been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties.[8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Antibacterial and Antifouling Activity
Halogenation is a proven strategy for enhancing antimicrobial potency.[4] Halogenated phenylboronic acids, which are bioisosteres of phenylacetic acids, have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus.[9] Specifically, derivatives containing iodine, such as 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA), were found to be particularly effective.[9] This highlights the potential of these scaffolds in combating antibiotic resistance.
Endocrine and Metabolic Modulation
-
Progesterone Receptor Antagonists: Certain halogenated phenylacetic acid derivatives attached to a steroid core have shown high and selective binding activity to the progesterone receptor.[10] Notably, the presence of a fluorine atom in the meta position of the phenylacetyl group was found to improve binding activity compared to ortho or para substitutions.[10]
-
Aldose Reductase Inhibitors: Substituted benzyloxyphenylacetic acids have been evaluated as aldose reductase inhibitors, which are targets for preventing diabetic complications.[11]
-
hPPAR Agonists: Phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, showing in vivo glucose and triglyceride-lowering activity in insulin-resistant rodent models, indicating potential for treating type 2 diabetes.[12]
Antiangiogenic Activity
Halogenated flavonoid derivatives, which can be seen as more complex structures incorporating a phenylacetic-like motif, have displayed significant antiangiogenic activity.[13] Compounds such as 4'-bromo and 4'-chloro flavones effectively inhibited endothelial cell tube formation, a key process in angiogenesis, with potency comparable to the anticancer drug sunitinib.[13]
Part 3: Structure-Activity Relationships (SAR)
The choice and placement of the halogen atom are not arbitrary; they are critical decisions that fine-tune biological activity. The data from various studies allow us to distill some key SAR principles.
Causality of Halogen Effects:
-
Size and Polarizability: The atomic radius increases from F < Cl < Br < I. Larger, more polarizable halogens like bromine and iodine can form stronger "halogen bonds"—a type of non-covalent interaction with biological macromolecules that can be crucial for target binding.[14]
-
Electronegativity: Fluorine, being the most electronegative element, can alter the pKa of nearby functional groups and create strong dipoles, influencing binding and metabolic stability.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets.
Caption: Structure-Activity Relationships for Halogenated Phenylacetic Acid Derivatives.
Part 4: Quantitative Data Summary
For direct comparison, quantitative data from cited studies are summarized below. This allows for a clear assessment of the impact of different halogenation patterns on biological potency.
| Compound Class | Target/Assay | Representative Derivative | Potency (IC₅₀ or MIC) | Reference |
| Benzyloxyphenylacetic Acids | Aldose Reductase Inhibition | 5d (structure in source) | IC₅₀ = 20.9 µM | [11] |
| Halogenated Phenylboronic Acids | Antibacterial (Vibrio spp.) | DIMPBA | MIC = 100 µg/mL | [9] |
| Halogenated Phenylboronic Acids | Antibacterial (Vibrio spp.) | FIPBA | MIC = 100 µg/mL | [9] |
| Halogenated Flavones | Antiangiogenic (Tube Formation) | Derivative 6a (4'-bromo) | ~55% inhibition @ 1 µM | [13] |
Conclusion and Future Outlook
Halogenated phenylacetic acid derivatives represent a versatile and enduringly valuable class of compounds in drug discovery. Their synthetic accessibility, coupled with the profound and tunable influence of halogenation on their biological profiles, ensures their continued exploration. Future research will likely focus on several key areas:
-
Novel Halogenation Techniques: The development of more selective and efficient halogenation methods, including enzymatic approaches using halogenases, will enable the synthesis of previously inaccessible analogues.[14][15]
-
Targeting Drug Resistance: As demonstrated by their antibacterial activity, these scaffolds are promising starting points for developing novel agents to combat drug-resistant pathogens.[4][16]
-
Prodrug Strategies: Designing prodrugs of active halogenated phenazines and other derivatives can mitigate toxicity and improve solubility and bacterial specificity.[16]
By understanding the interplay between chemical structure, synthetic strategy, and biological function, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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discovery and history of 2-Bromo-3-chlorophenylacetic acid
An In-Depth Technical Guide to α-Bromo-2-chlorophenylacetic Acid: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bromo-2-chlorophenylacetic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the pharmaceutical industry. Its unique chemical structure, featuring bromine and chlorine atoms on a phenylacetic acid backbone, makes it a versatile intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the discovery, synthesis, and history of α-bromo-2-chlorophenylacetic acid, with a particular focus on its critical role as a key intermediate in the production of the widely used antiplatelet agent, Clopidogrel.[2] While the isomeric 2-Bromo-3-chlorophenylacetic acid is a valid chemical entity, the majority of scientific and industrial focus has been on the α-bromo isomer due to its utility in drug development. This guide will primarily focus on the latter, providing insights into its synthesis, reaction mechanisms, and practical applications.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of α-bromo-2-chlorophenylacetic acid is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 106-112 °C | [1][2] |
| Purity (by HPLC) | ≥ 99.0% | [2] |
| CAS Number | 29270-30-2 | [1] |
| Solubility | Slightly soluble in water, soluble in methanol | [2] |
The Role of α-Bromo-2-chlorophenylacetic Acid in the Synthesis of Clopidogrel
The primary driver for the extensive research and industrial production of α-bromo-2-chlorophenylacetic acid is its role as a crucial precursor to Clopidogrel.[2][3] Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[3] The synthesis of Clopidogrel involves the esterification of α-bromo-2-chlorophenylacetic acid, followed by a condensation reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The use of the α-bromo derivative is preferred over the α-chloro analog as it leads to a higher yield in the condensation step.[3]
Caption: Generalized synthetic pathway of Clopidogrel from α-Bromo-2-chlorophenylacetic acid.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of α-bromo-2-chlorophenylacetic acid and its derivatives. The choice of method often depends on factors such as starting material availability, desired yield, and scalability.
Bromination of 2-Chlorophenylacetic Acid
A common and direct method involves the bromination of 2-chlorophenylacetic acid. This reaction typically utilizes a brominating agent in the presence of a catalyst.
Experimental Protocol:
A patented method describes the bromination of 2-chlorophenylacetic acid using sodium bromide and hydrogen peroxide in a biphasic system of dichloromethane and water.[3]
-
Reaction Setup: In a three-necked reaction flask, combine 2-chlorophenylacetic acid (0.58 mol), sodium bromide (1.16 mol), 50% sulfuric acid solution (116 g), dichloromethane (300 mL), and water (300 mL).[3]
-
Bromination: Stir the mixture at room temperature and maintain an internal temperature of 10-15°C. Slowly add 30% hydrogen peroxide (394 g) dropwise, ensuring the temperature does not exceed 20°C.[3]
-
Reaction Completion: After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.[3]
-
Work-up: Separate the organic and aqueous layers. The organic layer contains the desired α-bromo-2-chlorophenylacetic acid.
-
Esterification (Optional): The resulting acid can be esterified with methanol to produce methyl α-bromo-2-chlorophenylacetate, a direct precursor for Clopidogrel synthesis.[2]
This method is advantageous for its use of readily available reagents and its potential for recycling the aqueous layer containing bromide ions, making it more environmentally friendly.[3]
Caption: Workflow for the bromination of 2-chlorophenylacetic acid.
Synthesis from Benzaldehydes
An alternative approach involves the reaction of a corresponding benzaldehyde with tribromomethane and potassium hydroxide.[4] This method allows for the one-step synthesis of α-bromophenylacetic acids from readily available benzaldehydes.[4]
Experimental Protocol (General):
-
Reaction Setup: In a suitable reactor, a benzaldehyde derivative is reacted with tribromomethane and potassium hydroxide in a mixture of water and an inert solvent (e.g., dioxane, toluene).[4]
-
Reaction Conditions: The reaction is typically carried out at a low temperature, between -5°C and +10°C, to minimize side reactions.[5]
-
Work-up: After the reaction is complete, the α-bromophenylacetic acid is isolated from the reaction mixture.
This process offers a good yield and utilizes commercially available reagents.[4]
Applications Beyond Clopidogrel
While the synthesis of Clopidogrel is the most prominent application, the reactivity of α-bromo-2-chlorophenylacetic acid makes it a valuable intermediate for a range of other biologically active compounds.[1][2] Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, making it a key building block in the synthesis of:
-
Other Pharmaceuticals: The phenylacetic acid moiety is present in numerous other active pharmaceutical ingredients.[5]
-
Agrochemicals: It can be used in the development of new herbicides and pesticides.[1]
-
Specialty Chemicals: The compound is also utilized in the synthesis of polymers and resins.[1]
Safety and Handling
α-Bromo-2-chlorophenylacetic acid is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause severe skin burns and eye damage, and is suspected of causing genetic defects.[6] It may also be corrosive to metals.
-
Precautions: When handling this compound, it is crucial to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Conclusion
α-Bromo-2-chlorophenylacetic acid is a pivotal intermediate in modern pharmaceutical synthesis, most notably in the production of Clopidogrel. Its synthesis has been optimized through various methods, with a focus on yield, cost-effectiveness, and environmental considerations. The continued exploration of its reactivity and applications promises to yield new discoveries in medicinal chemistry and materials science. This guide has provided a technical overview of its discovery, synthesis, and applications, offering valuable insights for researchers and professionals in the field.
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A Theoretical and Spectroscopic Deep Dive into 2-Bromo-3-chlorophenylacetic Acid: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for the structural and electronic analysis of 2-Bromo-3-chlorophenylacetic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines the computational methodologies and spectroscopic interpretations that are crucial for understanding the physicochemical properties and reactivity of this halogenated phenylacetic acid derivative.
Introduction: The Significance of Halogenated Phenylacetic Acids
Phenylacetic acid and its derivatives are pivotal precursors in the synthesis of numerous pharmaceuticals and bioactive molecules.[1] The introduction of halogen atoms onto the phenyl ring can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity. This compound, with its distinct substitution pattern, presents a unique case for studying the interplay of steric and electronic effects governed by multiple halogen substituents. A thorough theoretical understanding of its structure is paramount for predicting its reactivity, designing derivatives, and elucidating its potential as a pharmacological agent.
Part 1: Computational Methodology for Structural Elucidation
A robust theoretical investigation begins with the accurate prediction of the molecule's three-dimensional structure and electronic properties. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying halogenated organic compounds.[2][3][4]
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Software Selection: All calculations are performed using the Gaussian suite of programs (e.g., Gaussian 16).[1]
-
Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven accuracy in calculating the properties of halogenated systems.[2][5] The 6-311++G(d,p) basis set is employed to provide a good balance between computational cost and accuracy for systems containing halogens.[2][3]
-
Input Preparation: The initial structure of this compound is built using a molecular editor and pre-optimized using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria are set to the default values of the Gaussian software.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[3]
Diagram: Computational Workflow
Caption: Workflow for the theoretical analysis of this compound.
Part 2: Structural and Electronic Properties
The optimized geometry provides key insights into the molecule's conformation and the influence of the halogen substituents.
Molecular Structure
The presence of the bulky bromine and chlorine atoms at the ortho and meta positions, respectively, is expected to induce steric strain, potentially leading to a non-planar arrangement of the carboxylic acid group relative to the phenyl ring.[2]
Diagram: Optimized Molecular Structure of this compound
Sources
Methodological & Application
synthesis protocol for 2-Bromo-3-chlorophenylacetic acid
An Application Note for the Synthesis of 2-Bromo-3-chlorophenylacetic Acid
Introduction
This compound is a halogenated aromatic carboxylic acid. The unique substitution pattern on the phenyl ring, featuring both a bromine and a chlorine atom, makes it a valuable intermediate for organic synthesis. The presence of multiple reactive sites—the carboxylic acid group and the two different halogen atoms—allows for a variety of subsequent chemical transformations. This positions the compound as a key building block in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For instance, the phenylacetic acid scaffold is a well-known structural motif in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The specific halogenation pattern of this compound can be leveraged to fine-tune the electronic and steric properties of target molecules, potentially leading to enhanced biological activity or novel material characteristics.
This document provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from the commercially available 3-chloroacetophenone. The synthesis involves an initial Willgerodt-Kindler reaction to produce 3-chlorophenylacetic acid, followed by a regioselective bromination of the aromatic ring.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Willgerodt-Kindler Reaction: 3-Chloroacetophenone is converted to 3-chlorophenylacetic acid. This reaction involves the use of sulfur and an amine, typically morpholine, to form a thiomorpholide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.[3][4][5][6]
-
Electrophilic Bromination: The resulting 3-chlorophenylacetic acid is then brominated to introduce a bromine atom at the C2 position of the phenyl ring, yielding the final product, this compound.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding terminal carboxylic acids (or their derivatives).[3] The reaction proceeds through the formation of a thioamide, which is subsequently hydrolyzed.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroacetophenone | 154.59 | 15.46 g | 0.10 |
| Morpholine | 87.12 | 13.07 g (13.1 mL) | 0.15 |
| Sulfur | 32.06 | 4.81 g | 0.15 |
| Sodium Hydroxide (NaOH) | 40.00 | 24.0 g | 0.60 |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroacetophenone (15.46 g, 0.10 mol), morpholine (13.1 mL, 0.15 mol), and elemental sulfur (4.81 g, 0.15 mol).
-
Reaction: Heat the mixture to reflux (approximately 130-140°C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the initial reaction is complete, cool the mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide (24.0 g NaOH in 96 mL of water). Reheat the mixture to reflux and maintain for an additional 8-10 hours to ensure complete hydrolysis of the thiomorpholide intermediate.[4]
-
Work-up: Cool the reaction mixture to room temperature. If any solid sulfur is present, it can be removed by filtration. Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts.
-
Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 3-chlorophenylacetic acid will form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield pure 3-chlorophenylacetic acid.
Part 2: Synthesis of this compound
This step involves the electrophilic aromatic substitution of 3-chlorophenylacetic acid. The chloro group is an ortho-, para-director, while the acetic acid group is a meta-director. Both groups direct the incoming electrophile (bromine) to the 2- and 6-positions. The 2-position is favored due to less steric hindrance compared to the 6-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chlorophenylacetic Acid | 170.59 | 8.53 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.79 g | 0.055 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 50 mL | - |
| Ice Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chlorophenylacetic acid (8.53 g, 0.05 mol) in concentrated sulfuric acid (50 mL) at 0-5°C using an ice bath.
-
Addition of Brominating Agent: While maintaining the temperature, add N-Bromosuccinimide (NBS) (9.79 g, 0.055 mol) portion-wise over 30 minutes. The use of NBS in an acidic medium is a common method for the bromination of aromatic compounds.[7]
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction's progress by TLC or HPLC.[8]
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice (approximately 200 g) with stirring. A solid precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The solid can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, to afford pure this compound.
Characterization
The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid group. The aromatic region should be consistent with a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and the presence of the carboxylic acid carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[9]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and the characteristic isotopic pattern for molecules containing both bromine and chlorine.
-
Melting Point: The melting point of the purified product should be sharp and can be compared to literature values if available.
Safety and Handling Precautions
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chloroacetophenone: Irritant. Avoid contact with skin and eyes.
-
Morpholine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
Sulfur: May cause skin and respiratory irritation.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe burns. Handle with care.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe burns and respiratory irritation.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Lachrymator. Handle with care.
-
Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Handle with extreme care, and always add acid to water, never the reverse.
Consult the Safety Data Sheets (SDS) for each reagent before use for complete safety information.[10][11][12][13]
References
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
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- 5. synarchive.com [synarchive.com]
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- 7. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 8. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. This compound | 1261775-55-6 | Benchchem [benchchem.com]
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- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocol: A Validated Multi-Step Laboratory Synthesis of 2-Bromo-3-chlorophenylacetic Acid
Introduction and Scientific Context
2-Bromo-3-chlorophenylacetic acid is a substituted phenylacetic acid derivative, a class of compounds that serves as a crucial structural motif in medicinal chemistry and materials science. The unique arrangement of bromine and chlorine substituents on the aromatic ring, combined with the carboxylic acid moiety, makes it a versatile building block for introducing specific functionalities into more complex molecular architectures.[1] Its utility lies in its potential as a precursor for novel pharmaceuticals, agrochemicals, and specialty polymers where precise halogenation patterns are required for modulating biological activity or material properties.[1]
This document provides a comprehensive, three-part protocol for the laboratory-scale synthesis of this compound, starting from the commercially available precursor, 2-Bromo-3-chlorotoluene. The described synthetic pathway is designed for robustness and clarity, following established and reliable organic transformations. Each step is detailed with explicit reagent quantities, reaction conditions, and purification procedures. The causality behind critical experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanics. This protocol is intended to be a self-validating system, incorporating characterization checkpoints for key intermediates to ensure the successful synthesis of the final, high-purity target compound.
Overall Synthetic Scheme
The synthesis is structured as a three-stage process:
-
Part A: Benzylic oxidation of 2-Bromo-3-chlorotoluene to yield the key intermediate, 2-Bromo-3-chlorobenzaldehyde.
-
Part B: Conversion of the aldehyde to 2-(2-Bromo-3-chlorophenyl)acetonitrile via a two-step sequence involving reduction to the corresponding benzyl alcohol and subsequent nucleophilic substitution.
-
Part C: Basic hydrolysis of the phenylacetonitrile derivative to afford the final product, this compound.
Caption: Multi-step synthesis of this compound.
Critical Safety & Handling Protocols
The protocols herein involve hazardous materials. Strict adherence to safety guidelines is mandatory.
-
General Precautions: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[2]
-
Bromine and Chlorine Compounds: These compounds are toxic, corrosive, and may cause severe respiratory and skin irritation.[3] Avoid inhalation of vapors and direct skin contact.[4][5] Store away from reactive substances.[5]
-
Cyanide Salts (NaCN): Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce extremely toxic hydrogen cyanide (HCN) gas. All reactions involving cyanide must be conducted in a well-ventilated fume hood. A dedicated cyanide waste container containing bleach or hydrogen peroxide should be prepared beforehand for quenching any residual cyanide. Never acidify a solution containing cyanide salts without proper quenching protocols.
-
Reagent Handling: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. It should be handled with extreme care. Strong acids and bases should be handled with appropriate caution.
An emergency eyewash station and safety shower must be readily accessible.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Bromo-3-chlorotoluene | ≥98% Purity | Sigma-Aldrich, Alfa Aesar |
| N-Bromosuccinimide (NBS) | Reagent Grade | Major Chemical Suppliers |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | Major Chemical Suppliers |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Major Chemical Suppliers |
| Hexamethylenetetramine (HMTA) | Reagent Grade | Major Chemical Suppliers |
| Acetic Acid | Glacial | Major Chemical Suppliers |
| Sodium Borohydride (NaBH₄) | ≥98% | Major Chemical Suppliers |
| Methanol (MeOH) | Anhydrous | Major Chemical Suppliers |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Major Chemical Suppliers |
| Sodium Cyanide (NaCN) | ≥97% | Major Chemical Suppliers |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Major Chemical Suppliers |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Major Chemical Suppliers |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Major Chemical Suppliers |
| Diethyl Ether | Anhydrous | Major Chemical Suppliers |
| Ethyl Acetate | ACS Grade | Major Chemical Suppliers |
| Hexanes | ACS Grade | Major Chemical Suppliers |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Chemical Suppliers |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Chemical Suppliers |
Detailed Experimental Protocols
Part A: Synthesis of 2-Bromo-3-chlorobenzaldehyde
This stage involves the radical bromination of the benzylic position followed by a Sommelet reaction to yield the aldehyde.
Step-by-Step Methodology:
-
Benzylic Bromination:
-
To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-3-chlorotoluene (20.5 g, 0.1 mol), N-Bromosuccinimide (19.6 g, 0.11 mol), and carbon tetrachloride (250 mL).
-
Add a catalytic amount of AIBN (0.164 g, 1 mmol).
-
Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is initiated by the orange-red color of bromine and the disappearance of solid NBS which floats to the top.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield crude 2-bromo-3-chlorobenzyl bromide as an oil. Caution: This intermediate is a lachrymator. Proceed immediately to the next step.
-
-
Sommelet Reaction and Hydrolysis:
-
Dissolve the crude benzyl bromide in 150 mL of chloroform.
-
In a separate flask, dissolve hexamethylenetetramine (HMTA) (15.4 g, 0.11 mol) in 150 mL of chloroform.
-
Add the HMTA solution to the benzyl bromide solution and stir at room temperature for 12-16 hours. A white precipitate of the quaternary ammonium salt will form.
-
Collect the salt by vacuum filtration and wash thoroughly with diethyl ether.
-
Transfer the salt to a 1 L flask and add 250 mL of a 1:1 mixture of glacial acetic acid and water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate) to afford 2-Bromo-3-chlorobenzaldehyde as a solid.
-
| Intermediate | Expected Data |
| 2-Bromo-3-chlorobenzaldehyde | Appearance: White to off-white solid.[6] |
| (CAS: 74073-40-8) | Molecular Formula: C₇H₄BrClO[6][7] |
| Molecular Weight: 219.46 g/mol [6] | |
| Purity (HPLC): ≥96%[6] |
Part B: Synthesis of 2-(2-Bromo-3-chlorophenyl)acetonitrile
This part converts the aldehyde to the corresponding nitrile, a key precursor for the final acid.
Step-by-Step Methodology:
-
Reduction to Benzyl Alcohol:
-
Dissolve the purified 2-Bromo-3-chlorobenzaldehyde (10.97 g, 0.05 mol) in 200 mL of methanol in a 500 mL flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.84 g, 0.075 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding 50 mL of 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield (2-Bromo-3-chlorophenyl)methanol as a crude oil, which is used directly in the next step.
-
-
Conversion to Phenylacetonitrile:
-
Caution: This step generates HCl gas and involves a highly toxic cyanide salt. Perform in a highly efficient fume hood.
-
Dissolve the crude (2-Bromo-3-chlorophenyl)methanol in 150 mL of anhydrous diethyl ether and cool to 0°C.
-
Slowly add thionyl chloride (SOCl₂) (5.5 mL, 0.075 mol) dropwise.
-
Stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Separate the organic layer, wash with cold water and brine, then dry over Na₂SO₄ and concentrate to yield crude 2-bromo-3-chlorobenzyl chloride.
-
Dissolve this crude chloride in 100 mL of anhydrous DMSO.
-
Add sodium cyanide (NaCN) (3.67 g, 0.075 mol).
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
Cool to room temperature and pour the reaction mixture into 500 mL of water.
-
Extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash thoroughly with brine (4 x 100 mL) to remove DMSO, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography (9:1 Hexanes:Ethyl Acetate) to yield 2-(2-Bromo-3-chlorophenyl)acetonitrile.
-
Part C: Synthesis of this compound
The final step is the hydrolysis of the nitrile group to the carboxylic acid.
Step-by-Step Methodology:
-
Nitrile Hydrolysis:
-
In a 500 mL round-bottom flask, combine the purified 2-(2-Bromo-3-chlorophenyl)acetonitrile (7.0 g, 0.03 mol), 100 mL of ethanol, and 100 mL of 6M aqueous sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 8-12 hours. Ammonia gas will be evolved. Monitor the reaction by TLC until the starting nitrile is completely consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product, this compound.
-
| Final Product | Expected Data |
| This compound | Appearance: White to off-white solid. |
| (CAS: 1261775-55-6)[8] | Molecular Formula: C₈H₆BrClO₂[8] |
| Molecular Weight: 249.49 g/mol [8] | |
| Purity (HPLC): ≥97% | |
| Storage: Sealed in a dry place at room temperature.[8] |
General Laboratory Workflow
The workflow for each synthetic part generally follows a sequence of reaction, workup, purification, and characterization.
Caption: Standard workflow for organic synthesis and purification.
References
-
RSC Education. Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Dolly Corporation. (2025-10-20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Slideshare. Bromine handling and safety. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Organic Synthesis with Alpha-Bromo-2-Chlorophenylacetic Acid: A Key Building Block. Retrieved from [Link]
-
CP Lab Chemicals. 2-Bromo-3-chlorotoluene, min 98%, 100 grams. Retrieved from [Link]
-
PubChem. 2-Bromo-3-chlorobenzaldehyde. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of α-Bromo-2-chlorophenylacetic Acid as a Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the applications and handling of α-Bromo-2-chlorophenylacetic acid (CAS No: 29270-30-2). This versatile chemical intermediate is a cornerstone in the synthesis of numerous high-value molecules, particularly within the pharmaceutical and agrochemical sectors. We will delve into its core reactivity, provide detailed, field-proven experimental protocols for its key transformations, and outline the necessary safety and handling procedures. The causality behind experimental choices is emphasized to empower users to not only replicate but also adapt these methodologies for novel synthetic challenges.
Introduction: A Profile of a Versatile Synthetic Building Block
α-Bromo-2-chlorophenylacetic acid is a halogenated aromatic carboxylic acid.[1] Its synthetic value is derived from the strategic placement of three distinct functional groups on a compact scaffold: a carboxylic acid, an α-bromine, and a chlorinated phenyl ring. This unique combination provides multiple reactive handles that can be addressed with high selectivity, making it an indispensable intermediate in multi-step organic synthesis.
The primary utility of this compound lies in its ability to serve as a precursor for complex molecular architectures.[2] The α-bromo group is highly susceptible to nucleophilic substitution, while the carboxylic acid moiety can undergo esterification, amidation, or reduction.[3] The chloro-substituted phenyl ring can participate in various cross-coupling reactions, further expanding its synthetic potential.[3] These characteristics have positioned it as a critical intermediate in the development of anti-inflammatory drugs, analgesics, and notably, the widely-used antithrombotic agent, Clopidogrel.[2][4]
Physicochemical Properties
A summary of the key properties of α-Bromo-2-chlorophenylacetic acid is provided below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 29270-30-2 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 107-112 °C | [2] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
| Storage | Store at 0-8°C in a dry, well-ventilated place | [1] |
Core Applications in Synthesis
The primary applications for this intermediate are in the pharmaceutical and agrochemical industries, where it serves as a foundational element for active ingredients.
-
Pharmaceutical Synthesis : This is the most prominent area of application. The phenylacetic acid framework is a well-established pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] The compound is a key intermediate in the synthesis of potent analgesics and anti-inflammatory agents.[1] Its most notable use is in the industrial synthesis of Clopidogrel, an antiplatelet medication used to prevent heart attacks and strokes.[2][7]
-
Agrochemical Formulation : It is also employed in the synthesis of next-generation herbicides and pesticides, contributing to the development of effective crop protection solutions.[1]
-
Biochemical Research : In a research context, it is used to synthesize novel enzyme inhibitors and receptor binding ligands to probe biological pathways and identify new therapeutic targets.[1]
Chemical Reactivity and Mechanistic Rationale
The synthetic versatility of α-Bromo-2-chlorophenylacetic acid stems from its three reactive sites. Understanding the reactivity of each site is crucial for strategic synthesis design.
-
α-Bromo Group (The Workhorse) : The bromine atom is positioned alpha to a carbonyl group, making the α-carbon highly electrophilic. This site is exceptionally reactive towards SN2 nucleophilic substitution .[8] This is the most common transformation, allowing for the facile introduction of amine, alcohol, thiol, and other nucleophilic moieties, which is a key step in building the core of many pharmaceutical agents.[1] The adjacent carbonyl group stabilizes the SN2 transition state, leading to significantly enhanced reaction rates compared to standard alkyl bromides.[8]
-
Carboxylic Acid Group (The Modulator) : This group can be easily transformed to modulate the compound's properties or to prepare it for subsequent reactions. Common reactions include:
-
Esterification : Converting the acid to an ester (e.g., a methyl or ethyl ester) protects the acidic proton and can improve solubility in organic solvents for subsequent steps, such as in the synthesis of Clopidogrel intermediates.[2][9]
-
Amidation : Reaction with amines in the presence of coupling agents forms amides, a common functional group in bioactive molecules.
-
-
Aromatic Ring (The Anchor) : The 2-chloro substituent on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3][10] While the C-Cl bond is less reactive than a C-Br or C-I bond, modern catalyst systems can effectively facilitate these transformations, allowing for the construction of complex biaryl structures.
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The Versatile Scaffold: 2-Bromo-3-chlorophenylacetic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the phenylacetic acid motif has emerged as a "privileged structure," owing to its capacity for versatile functionalization and its presence in a multitude of bioactive compounds.[1] This guide focuses on a specifically substituted analogue, 2-Bromo-3-chlorophenylacetic acid, a halogenated organic compound whose unique electronic and steric properties make it a valuable starting material in medicinal chemistry.[1] The presence of both bromo and chloro substituents on the phenyl ring provides distinct reactive handles and modulates the overall physicochemical properties of the molecule, offering a nuanced platform for the design of targeted therapies.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the utilization of this compound in the synthesis and evaluation of potential anti-inflammatory, antiplatelet, and anticancer agents. The methodologies described herein are grounded in established chemical principles and biological assays, offering a practical framework for the exploration of this versatile chemical entity.
Part 1: Application in the Development of Novel Anti-inflammatory Agents
The phenylacetic acid core is a well-established pharmacophore in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] A notable example is Amfenac, or 2-amino-3-benzoylphenylacetic acid, a potent inhibitor of cyclooxygenase (COX) enzymes.[2] The structural similarity of this compound to key intermediates in the synthesis of Amfenac and its analogues makes it a highly attractive starting material for the development of new NSAIDs with potentially improved efficacy and safety profiles.
Mechanistic Rationale: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the COX-1 and COX-2 isoforms. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By designing molecules that can effectively block the active site of these enzymes, it is possible to mitigate the inflammatory cascade.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by NSAIDs.
Synthetic Protocol: General Scheme for the Synthesis of Amfenac Analogues
The following is a generalized, multi-step synthetic protocol for the preparation of Amfenac analogues, which can be adapted using this compound as a starting point. This approach is based on established synthetic routes for similar compounds.[2]
Sources
Application Notes & Protocols: 2-Bromo-3-chlorophenylacetic Acid as a Versatile Building Block for Novel Compound Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-bromo-3-chlorophenylacetic acid as a strategic building block for the synthesis of novel compounds. The unique substitution pattern of this reagent, featuring two distinct halogen atoms on the phenyl ring and a reactive carboxylic acid moiety, offers orthogonal handles for sequential, site-selective modifications. We present detailed application notes on its use in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formation. Each section elucidates the mechanistic rationale behind the chosen methodologies and provides robust, step-by-step protocols designed for practical laboratory implementation. This document serves as a practical guide to unlocking the synthetic potential of this versatile intermediate in the construction of complex molecular architectures for pharmaceutical and materials science research.
Introduction: The Strategic Advantage of this compound
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic route. This compound is a privileged scaffold due to its trifunctional nature.[1] The molecule contains three distinct reactive centers:
-
Aryl Bromide: The bromo substituent is significantly more reactive than the chloro substituent in standard palladium-catalyzed cross-coupling conditions, enabling selective C-C and C-N bond formation.[2]
-
Aryl Chloride: The less reactive chloro group can be engaged in subsequent transformations under more forcing conditions, allowing for a stepwise diversification strategy.
-
Carboxylic Acid: This functional group is a cornerstone of medicinal chemistry, readily participating in amide bond formation, esterification, or reduction to an alcohol, providing a gateway to a vast array of derivatives.[3]
This inherent reactivity profile makes this compound an ideal starting point for building diverse compound libraries, particularly in the search for novel therapeutic agents and functional materials.[1][4]
Physicochemical Properties & Critical Safety Protocols
Compound Data
A summary of essential data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1261775-55-6 | [5] |
| Molecular Formula | C₈H₆BrClO₂ | [5] |
| Molecular Weight | 249.49 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 106-110 °C | [4] |
Safety & Handling: A Non-Negotiable Protocol
Hazard Statement: this compound is a corrosive solid that can cause severe skin burns and serious eye damage.[6][7][8] Inhalation of dust may cause respiratory irritation.[9]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield for maximum protection.[7][8]
-
Dispensing: Avoid generating dust when weighing and transferring the material. Use a spatula and handle it gently.[6]
-
Spill Response: In case of a spill, do not dry-sweep. Carefully clean the area using a wet paper towel to avoid creating dust and dispose of it as hazardous waste.[6]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Synthetic Utility and Experimental Protocols
The following sections detail validated protocols for key transformations, demonstrating the utility of this compound as a synthetic intermediate.
Figure 1. Synthetic pathways originating from this compound.
Application Note I: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
Causality & Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[2][10] It is widely used in pharmaceutical synthesis due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[11] The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling at the bromine-substituted position, preserving the chlorine atom for potential downstream modifications.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 3.1: Synthesis of 2-(4'-methyl-[1,1'-biphenyl]-2-yl)-3-chloro-phenylacetic acid
| Parameter | Specification |
| Reactants | This compound, 4-Tolylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Time | 12-18 hours |
| Typical Yield | 80-95% |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq). Then, add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extraction: Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination
Causality & Rationale: The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides.[12][13] It offers a significant advantage over classical methods by providing a general and high-yielding route to C-N bonds with excellent functional group tolerance.[14] This reaction is indispensable for synthesizing anilines and their derivatives, which are prevalent motifs in pharmaceuticals. Similar to the Suzuki coupling, the reaction can be performed selectively at the C-Br bond.
Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.2: Synthesis of 2-(3-chloro-2-(morpholino)phenyl)acetic acid
| Parameter | Specification |
| Reactants | This compound, Morpholine |
| Catalyst System | Pd₂(dba)₃ (precatalyst), Xantphos (ligand) |
| Base | Sodium tert-butoxide (NaOᵗBu) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 8-16 hours |
| Typical Yield | 75-90% |
Step-by-Step Methodology:
-
Glovebox/Inert Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in a glovebox. If a glovebox is unavailable, use Schlenk line techniques.
-
Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.2 eq).
-
Reagent Addition: Add this compound (1.0 eq). Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Solvent/Amine Addition: Add anhydrous, degassed toluene, followed by morpholine (1.5 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~5-6 with 1M HCl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Application Note III: Amide Bond Formation
Causality & Rationale: The carboxylic acid moiety is a versatile handle for derivatization. Amide bond formation is one of the most common reactions in medicinal chemistry, as the amide bond is a key structural feature of peptides and many small-molecule drugs. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a reliable and high-yielding method for this transformation under mild conditions.
Protocol 3.3: Synthesis of N-benzyl-2-(2-bromo-3-chlorophenyl)acetamide
| Parameter | Specification |
| Reactants | This compound, Benzylamine |
| Coupling Agent | HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature (20-25 °C) |
| Time | 2-4 hours |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water, which will often precipitate the product. If not, extract with ethyl acetate.
-
Purification: Wash the ethyl acetate layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex organic molecules. Its distinct reactive sites allow for a modular and strategic approach to library synthesis. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provide reliable and reproducible methods for leveraging this reagent's full potential. By understanding the causality behind these transformations and adhering to strict safety protocols, researchers can effectively utilize this compound to accelerate the discovery and development of novel chemical entities.
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- Indiamart. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price.
- Pharmaffiliates. Organic Synthesis with Alpha-Bromo-2-Chlorophenylacetic Acid: A Key Building Block.
- Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Apollo Scientific. alpha-Bromo-2-chlorophenylacetic acid Safety Data Sheet.
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- Chem-Impex. a-Bromo-2-chlorophenylacetic acid.
- Fisher Scientific. SAFETY DATA SHEET - alpha-Bromo-2-chlorophenylacetic acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET - alpha-Bromo-2-chlorophenylacetic acid.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- ACS Publications. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
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- Organic Chemistry Reference. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
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- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Capot Chemical. MSDS of Alpha-bromo-2-chlorophenylacetic acid.
- National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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Application Notes and Protocols for the Derivatization of 2-Bromo-3-chlorophenylacetic Acid for Bioassays
Introduction: Unlocking the Therapeutic Potential of Phenylacetic Acid Scaffolds
Phenylacetic acid and its derivatives represent a class of compounds with significant and diverse biological activities.[1] This scaffold is a cornerstone in the development of numerous pharmaceuticals, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[1][2] The therapeutic versatility of phenylacetic acid derivatives extends to antimicrobial, anticancer, and hypoglycemic agents.[1][3][4] The specific biological activity is intricately linked to the nature and position of substituents on the phenyl ring and the functional group at the carboxylic acid moiety.
The compound 2-Bromo-3-chlorophenylacetic acid (CAS No. 1261775-55-6) presents a unique starting point for chemical derivatization aimed at exploring new therapeutic avenues.[5][6] The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring, in addition to the carboxylic acid group, offers multiple sites for chemical modification. This allows for the generation of a library of novel compounds with potentially enhanced or entirely new biological activities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It outlines detailed protocols for the synthesis of ester and amide derivatives, which are common and effective strategies for modifying the pharmacokinetic and pharmacodynamic properties of carboxylic acid-containing drugs. Furthermore, it suggests a panel of bioassays to screen these new chemical entities for potential therapeutic applications.
Strategic Derivatization of this compound
The primary goal of derivatizing this compound is to modulate its physicochemical properties, such as lipophilicity, solubility, and chemical stability, which in turn can influence its biological activity. The carboxylic acid group is the most amenable site for derivatization.
Core Derivatization Strategies:
-
Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability. Esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.
-
Amidation: The formation of amides introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. Amides are generally more stable to hydrolysis than esters.
The following diagram illustrates the general workflow for the derivatization and subsequent biological evaluation of this compound.
Figure 1: General workflow for the derivatization and bioassay of this compound.
Protocols for Derivatization
The following protocols are provided as a starting point and may require optimization based on the specific alcohol or amine used.
Protocol 1: Synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate (Esterification)
This protocol is adapted from a general procedure for the esterification of bromo-phenylpropanoic acid.[7]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid[7]
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-bromo-3-chlorophenyl)acetate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization:
The purified product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure of the ester.
-
Mass spectrometry: To determine the molecular weight of the product.
-
FT-IR spectroscopy: To confirm the presence of the ester carbonyl group.
Protocol 2: Synthesis of 2-(2-bromo-3-chlorophenyl)-N-benzylacetamide (Amidation)
This protocol utilizes a carbodiimide coupling agent, a common method for amide bond formation under mild conditions.[8]
Materials:
-
This compound
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 15 mL of anhydrous DMF.
-
Add 1.2 equivalents of EDC and 1.1 equivalents of HOBt to the solution and stir for 15 minutes at room temperature.
-
Add 1.1 equivalents of benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into 50 mL of water and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization:
The purified amide should be characterized using the same spectroscopic methods as described for the ester derivative.
Proposed Bioassays for Screening Derivatives
Based on the known biological activities of phenylacetic acid derivatives, the newly synthesized compounds can be screened using the following bioassays.[1][3][4][9]
| Bioassay | Target/Principle | Potential Therapeutic Application |
| Anti-inflammatory Assays | ||
| COX-1/COX-2 Inhibition Assay | Measures the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis. | Non-steroidal anti-inflammatory (NSAID) |
| Lipopolysaccharide (LPS)-induced cytokine release in macrophages | Quantifies the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells. | Anti-inflammatory, Immunomodulatory |
| Antimicrobial Assays | ||
| Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. | Antibacterial, Antifungal |
| Biofilm Disruption Assay | Measures the ability of a compound to disrupt pre-formed microbial biofilms. | Anti-biofilm agent |
| Anticancer Assays | ||
| MTT or XTT Cell Viability Assay | Assesses the cytotoxic or cytostatic effects of a compound on various cancer cell lines. | Anticancer |
| Apoptosis Induction Assay (e.g., Annexin V/PI staining) | Determines if the compound induces programmed cell death in cancer cells. | Apoptosis-inducing anticancer agent |
| Other Relevant Assays | ||
| Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay | Measures the activation of PPAR nuclear receptors, which are involved in metabolic regulation.[4] | Antidiabetic, Antihyperlipidemic |
Conclusion and Future Directions
The derivatization of this compound into esters and amides provides a valuable strategy for the discovery of new bioactive molecules. The protocols outlined in this application note offer a robust starting point for the synthesis and purification of a library of derivatives. The proposed bioassays will enable the systematic evaluation of their therapeutic potential.
Future work should focus on establishing a clear Structure-Activity Relationship (SAR) by synthesizing a diverse range of derivatives with varying steric and electronic properties. This will provide crucial insights into the molecular features required for potent and selective biological activity, ultimately guiding the design of more effective therapeutic agents.
References
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Sunway Pharm Ltd. This compound - CAS:1261775-55-6. Available from: [Link]
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Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1261775-55-6. Available from: [Link]
-
Jakab, M., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(15), 4933. Available from: [Link]
- Nahar, L., et al. (2005). Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium.
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Available from: [Link]
-
Appchem. 3-BROMO-2-CHLOROPHENYLACETIC ACID | 1261438-67-8. Available from: [Link]
- Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
OiPub. Phenylacetic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Available from: [Link]
- Patsnap Eureka. (2020). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.
-
YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Available from: [Link]
- Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Autech Industry Co.,Limited. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. Available from: [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available from: [Link]
-
WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids. Available from: [Link]
- Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Googleapis.com. (1991). United States Patent (19). Available from: [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available from: [Link]
-
ResearchGate. (2025). Genotoxicity of 2-Bromo-3'-chloropropiophenone. Available from: [Link]
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analytical methods for 2-Bromo-3-chlorophenylacetic acid characterization
An Application Note and Protocol for the Comprehensive Analytical Characterization of 2-Bromo-3-chlorophenylacetic Acid
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound (BCPAA), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug development. Ensuring the structural integrity, purity, and identity of such molecules is paramount for their application as intermediates and in research settings.[1] This guide outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The methodologies are designed for researchers, scientists, and quality control professionals, providing not just procedural steps but also the underlying scientific rationale to ensure robust and reliable results.
Introduction and Physicochemical Properties
This compound is a disubstituted phenylacetic acid derivative. Its utility often lies as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] The presence of two different halogens on the aromatic ring and a carboxylic acid functional group provides multiple reaction sites, making it a versatile intermediate.[2] Accurate analytical characterization is therefore critical to verify its identity, assess its purity, and quantify it in various matrices.
Causality Behind Method Selection: A multi-technique approach is non-negotiable for unambiguous characterization. Chromatographic methods (HPLC, GC-MS) are essential for separating the analyte from impurities and providing quantitative data. Spectroscopic methods (NMR, FT-IR) are indispensable for elucidating and confirming the molecular structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261775-55-6 | [3] |
| Molecular Formula | C₈H₆BrClO₂ | [3] |
| Molecular Weight | 249.49 g/mol | [3] |
| Physical Form | Solid, White to off-white crystalline powder | [1][4] |
| Purity (Typical) | ≥ 95% | [4] |
| InChI Key | BWWZVTBUNNJBBT-UHFFFAOYSA-N | [4] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are the cornerstone for determining the purity of this compound and quantifying it. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar compounds like carboxylic acids.[5] The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape by promoting its partition into the non-polar stationary phase. A C18 column is chosen for its versatility and proven efficacy in retaining aromatic compounds.
Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[6]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (for the phenyl ring) and 254 nm. A DAD allows for comprehensive spectral analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
From the stock solution, prepare working standards and samples at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
-
Trustworthiness (System Suitability):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plate count for the analyte peak should be >2000.
-
The tailing factor should be between 0.9 and 1.5.
-
dot
Caption: HPLC workflow for purity analysis of BCPAA.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers high resolution and definitive identification through mass fragmentation patterns.[7] However, the low volatility and high polarity of carboxylic acids prevent their direct analysis.[8] Derivatization is mandatory. Methylation is a common and effective strategy, converting the carboxylic acid to its more volatile methyl ester.[9] This allows the compound to traverse the GC column at reasonable temperatures without degradation. Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching and structural confirmation.
Protocol: GC-MS with Methylation Derivatization
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
-
Derivatization (Esterification):
-
Reagent: 2% (v/v) Concentrated Sulfuric Acid in Methanol.
-
Procedure:
-
Dissolve ~1 mg of this compound in 1 mL of the acidic methanol reagent in a sealed vial.
-
Heat the mixture at 60 °C for 1 hour.[2]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 1 minute to extract the methyl ester into the organic layer.
-
Carefully transfer the organic layer to a new vial for GC-MS analysis.
-
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
-
Trustworthiness (Data Interpretation):
-
The primary diagnostic ion will be the molecular ion (M+) of the methyl ester (C₉H₈BrClO₂).
-
Look for characteristic isotopic patterns from the presence of bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio).
-
Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).
-
dot
Caption: GC-MS workflow including mandatory derivatization.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide direct evidence of the molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of electron-withdrawing halogen and carboxylic acid groups on the phenylacetic acid scaffold.[10][11]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Causality: CDCl₃ is a common choice, but if solubility is an issue or if exchangeable protons (like the carboxylic acid proton) are of key interest, DMSO-d₆ is superior as it slows down the proton exchange.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. Standard pulse programs are typically sufficient.
-
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10-12 | Broad Singlet | 1H | Carboxylic acid (-COOH ) |
| ~7.2-7.6 | Multiplet | 3H | Aromatic protons (-C₆H₃ -) | |
| ~3.8 | Singlet | 2H | Methylene protons (-CH₂ COOH) | |
| ¹³C | ~175-180 | Singlet | - | Carboxylic acid (C =O) |
| ~130-140 | Singlet | - | Aromatic carbons (quaternary) | |
| ~125-130 | Singlet | - | Aromatic carbons (CH) | |
| ~40-45 | Singlet | - | Methylene carbon (-CH₂ -) |
Trustworthiness (Data Interpretation):
-
The broad singlet for the carboxylic acid proton is characteristic and will disappear upon a D₂O shake experiment.[10]
-
The aromatic region will show a complex multiplet pattern due to the specific substitution.
-
The methylene (-CH₂-) protons adjacent to the aromatic ring and the carboxylic acid will appear as a singlet.
-
The number of signals in the ¹³C NMR spectrum will confirm the number of unique carbon environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. The spectrum is a molecular fingerprint. For this compound, the most prominent features will be from the carboxylic acid group.[12][13]
Protocol: FT-IR using KBr Pellet
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment beforehand.
-
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1700-1730 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |
| ~1210-1320 | Medium | C-O stretch | Carboxylic Acid |
| 1000-1200 | Medium-Weak | C-Cl, C-Br stretch | Aryl Halides |
| 600-900 | Medium-Strong | C-H out-of-plane bend | Aromatic Ring |
Trustworthiness (Data Interpretation):
-
The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[13]
-
The strong carbonyl (C=O) absorption confirms the acid functionality.[4]
-
The pattern of bands in the "fingerprint region" (<1500 cm⁻¹) is unique to the molecule and can be used for identification against a reference spectrum.
Conclusion
The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. HPLC provides a reliable method for purity assessment and quantification. GC-MS, following derivatization, offers orthogonal separation and powerful structural confirmation through mass fragmentation. Finally, NMR and FT-IR spectroscopy deliver an unambiguous confirmation of the molecular structure and functional groups. The protocols and insights provided in this guide establish a robust framework for the comprehensive analysis of this important chemical intermediate, ensuring its quality and suitability for research and development applications.
References
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-3'-chloroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-7. doi: 10.1016/j.saa.2010.12.070. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38738, 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]
-
Chegg. (2021). Solved interpret the 1H NMR and 13C NMR of the compound. Retrieved from [Link]
-
Allen, A. D., & Cook, C. D. (1963). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry, 41(5), 1084–1087. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Phenylacetic acid. SpectraBase. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Phenylacetic acid - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15879, 3-Chlorophenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2014). SPE-GC-MS for the Determination of Halogenated Acetic Acids in Drinking Water. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
-
University of Florida. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]
-
Regis Technologies, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Davis, B. A., & Durden, D. A. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Analytical Biochemistry, 136(1), 202-7. doi: 10.1016/0003-2697(84)90326-9. Retrieved from [Link]
-
Deshpande, S., et al. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 25(18), 4287. doi: 10.3390/molecules25184287. Retrieved from [Link]
-
Kowalska, M., & Dudziak, M. (2018). GC-MS determination of halogen derivatives of acetic acid. ResearchGate. Retrieved from [Link]
Sources
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- 3. This compound - CAS:1261775-55-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 1261775-55-6 | Benchchem [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]
- 11. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
HPLC method for 2-Bromo-3-chlorophenylacetic acid analysis.
An Application Note for the Quantitative Analysis of 2-Bromo-3-chlorophenylacetic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification essential for quality control and process monitoring in drug development.[1][2] The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
This compound is a halogenated carboxylic acid derivative.[1][5] Its purity and concentration are critical parameters that can directly impact the yield and impurity profile of subsequent synthetic steps, including the manufacturing of active pharmaceutical ingredients (APIs).[1] Therefore, a reliable analytical method is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in complex mixtures within the pharmaceutical industry.[6] Specifically, Reversed-Phase HPLC (RP-HPLC) is the method of choice for moderately polar to non-polar analytes like this compound.[7][8] The fundamental principle involves partitioning the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[8]
A key challenge in analyzing acidic compounds is managing their ionization state. As a carboxylic acid, this compound will exist in an equilibrium between its neutral (protonated) and anionic (deprotonated) forms. The anionic form is highly polar and exhibits poor retention and peak shape on a standard C18 column. To ensure consistent retention and sharp, symmetrical peaks, the principle of ion suppression is employed. By acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the neutral, more hydrophobic form, which interacts strongly and reproducibly with the C18 stationary phase.[9][10] This application note leverages this principle to deliver a robust and reliable analytical method.
Materials and Methodology
Instrumentation and Equipment
-
HPLC System equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials with caps
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥ 99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade, ~85%)
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Recommended Setting | Causality and Justification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for the analyte. The length and particle size offer a good balance between resolution and analysis time.[7][11] |
| Mobile Phase | Acetonitrile : Water (pH 2.5 with H₃PO₄) (55:45 v/v) | Acetonitrile is a common organic modifier providing good peak shape. Water acidified with phosphoric acid acts as the ion suppression agent to ensure the analyte is in its neutral, retentive form.[9][11][12] |
| Elution Mode | Isocratic | An isocratic elution provides simplicity, robustness, and consistent run times for routine quality control analysis.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detector | UV/PDA | The phenyl ring provides strong UV absorbance. |
| Detection λ | 220 nm | This wavelength provides high sensitivity for the phenylacetic acid moiety. A full spectrum can be collected with a PDA detector to confirm peak identity and purity. |
| Run Time | ~10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities. |
Experimental Protocols
Mobile Phase Preparation
-
To prepare 1 L of the aqueous component, add approximately 900 mL of deionized water to a suitable container.
-
Carefully add ~1.0 mL of 85% phosphoric acid.
-
Adjust the pH to 2.5 by adding more acid dropwise while monitoring with a calibrated pH meter.
-
Add deionized water to bring the final volume to 1000 mL.
-
Filter the buffer through a 0.45 µm membrane filter.
-
For the final mobile phase, mix the filtered aqueous buffer with acetonitrile in a 45:55 (Aqueous:ACN) volume/volume ratio.
-
Degas the final mobile phase by sonication for 15-20 minutes before use.
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability.
Sample Preparation
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase.
-
Perform a subsequent 1-in-10 dilution to bring the concentration into the validated range (e.g., 100 µg/mL).
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[13]
HPLC Analysis Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Protocol (ICH Q2(R2))
A validated analytical procedure ensures its suitability for the intended purpose.[14][15] The following parameters must be assessed.
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[3]
-
Protocol: Inject a blank (mobile phase), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. The peak for this compound in the sample chromatogram should be free from co-elution, which can be confirmed using a PDA detector for peak purity analysis.
Linearity and Range
Linearity demonstrates a direct proportional relationship between concentration and detector response over a specified range.[16]
-
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,001,500 |
| 125 | 1,249,800 |
| 150 | 1,502,300 |
| R² | 0.9999 |
Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value.[3] It is determined by spiking a sample matrix with known amounts of the analyte.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 3: Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 121.1 | 100.9 |
| Mean Recovery | | | 100.3 |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]
-
Protocol (Repeatability): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
Table 4: Example Repeatability Data
| Sample ID | Assay Result (%) |
|---|---|
| 1 | 99.8 |
| 2 | 100.2 |
| 3 | 99.5 |
| 4 | 101.0 |
| 5 | 100.5 |
| 6 | 99.9 |
| Mean | 100.15 |
| %RSD | 0.55% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too high (insufficient ion suppression). | Ensure mobile phase pH is correctly adjusted to 2.5. Prepare fresh mobile phase. |
| Column degradation. | Replace the column with a new one. | |
| Retention Time Drift | Inadequate column equilibration or temperature fluctuation. | Ensure the column is fully equilibrated before injection. Verify the column oven is stable at 30 °C. |
| Mobile phase composition changed. | Prepare fresh mobile phase, ensuring accurate mixing ratios. | |
| Low Peak Area | Incorrect standard/sample dilution. | Re-prepare solutions, verifying all volumetric steps. |
| Air bubble in the pump or detector. | Purge the pump and detector. Degas the mobile phase. |
Conclusion
The RP-HPLC method described provides a reliable, specific, and robust tool for the quantitative determination of this compound. The use of an acidified mobile phase effectively suppresses the ionization of the carboxylic acid group, leading to excellent peak shape and reproducible retention. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for quality control applications in pharmaceutical research and manufacturing environments.
References
- SIELC Technologies. (n.d.). Separation of 2-Bromo-3'-chloroacetophenone on Newcrom R1 HPLC column.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Ivanovska, A., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? YouTube.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
- International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
- Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Chem-Impex. (n.d.). α-Bromo-2-chlorophenylacetic acid.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-4-chlorophenylacetic acid.
- Creative Proteomics. (n.d.). General HPLC Methods.
- Sunway Pharm Ltd. (n.d.). This compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). alpha-Bromo-2-chlorophenylacetic Acid.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Diehl, D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Sources
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- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
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- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 16. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Halogenated Phenylacetic Acids in Aqueous Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the quantitative analysis of halogenated phenylacetic acids (HPAs) in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylacetic acids and their halogenated analogs are significant compounds in pharmaceutical development, clinical diagnostics, and environmental monitoring. Due to their inherent polarity and low volatility, direct GC analysis is not feasible. This protocol details a comprehensive workflow, including an optimized liquid-liquid extraction (LLE) for sample clean-up and concentration, followed by a chemical derivatization step using silylation to enhance analyte volatility and thermal stability. The described method provides excellent sensitivity, specificity, and reproducibility, making it suitable for routine analysis in research and quality control laboratories.
Introduction and Scientific Principle
Halogenated phenylacetic acids are a class of compounds monitored as pharmaceutical intermediates, metabolites of drugs and endogenous compounds like 2-phenylethylamine, or as environmental contaminants.[1][2][3] Accurate quantification in complex matrices such as plasma, urine, or wastewater is crucial for understanding pharmacokinetics, disease states, and environmental fate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique, offering high-resolution separation and definitive mass-based identification.[4][5] However, the direct analysis of carboxylic acids like HPAs by GC is hindered by several factors:
-
Low Volatility: The carboxyl functional group is highly polar and forms strong intermolecular hydrogen bonds, resulting in high boiling points.
-
Thermal Instability: At the high temperatures of the GC injector, these acids can decarboxylate, leading to analyte loss and inaccurate quantification.
-
Poor Peak Shape: Adsorption of the polar carboxyl group to active sites within the GC system results in peak tailing and poor chromatographic resolution.
To overcome these challenges, a derivatization step is essential.[6][7][8] This method employs silylation, a proven and effective technique where an active hydrogen in the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[9][10] The reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often catalyzed by Trimethylchlorosilane (TMCS), converts the HPA into its more volatile and thermally stable TMS-ester, making it amenable to GC-MS analysis.[11][12]
The overall analytical strategy involves three core stages:
-
Extraction: Isolation of HPAs from the aqueous matrix using liquid-liquid extraction (LLE).
-
Derivatization: Conversion of the extracted HPAs into their corresponding TMS-esters.
-
GC-MS Analysis: Separation, identification, and quantification of the derivatized analytes.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference standards of target halogenated phenylacetic acids (e.g., 4-Chlorophenylacetic acid, 4-Fluorophenylacetic acid, 4-Bromophenylacetic acid)
-
Internal Standard (IS), e.g., Phenylacetic acid-d7
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl Acetate (GC grade)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Pyridine (Anhydrous)
-
Deionized Water (18.2 MΩ·cm)
-
Glass test tubes with PTFE-lined screw caps
-
Autosampler vials (2 mL) with inserts and PTFE-lined septa
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The parameters listed below are a typical starting point and may require optimization.
| GC-MS System Parameter | Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| Injector | Split/Splitless, operated in Splitless mode |
| Injector Temperature: 270 °C | |
| Injection Volume: 1 µL | |
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| MS System | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Experimental Protocols
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each HPA reference standard and the internal standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions with ethyl acetate to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Calibration Curve Samples: Transfer 100 µL of each working standard solution into a clean glass test tube. Add a fixed amount of internal standard to each. Evaporate the solvent to dryness under a gentle stream of nitrogen before proceeding to the derivatization step (Section 3.3).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for a 1 mL aqueous sample (e.g., plasma, urine, or water).
-
Sample Aliquot: Place 1 mL of the aqueous sample into a 15 mL glass screw-cap tube.
-
Spike Internal Standard: Add a known amount of internal standard solution (e.g., 50 µL of 10 µg/mL Phenylacetic acid-d7).
-
Acidification: Acidify the sample to pH < 2 by adding ~50 µL of concentrated HCl. This step is critical as it protonates the carboxylate anion (R-COO⁻) to the neutral carboxylic acid (R-COOH), which is significantly more soluble in organic solvents.
-
Salting Out: Add ~0.5 g of NaCl and vortex to dissolve. This increases the ionic strength of the aqueous phase, reducing the solubility of the analytes and driving them into the organic phase.
-
Extraction: Add 5 mL of ethyl acetate. Cap the tube tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.
-
Second Extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer with a fresh 5 mL of ethyl acetate and combine the organic extracts.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40 °C. The dry residue is now ready for derivatization.
Derivatization Protocol: Silylation
Causality: This step converts the non-volatile HPA into a volatile TMS-ester. BSTFA is a powerful silyl donor, and the TMCS catalyst accelerates the reaction, especially for sterically hindered compounds.[10][11] The reaction must be performed under anhydrous conditions, as moisture will readily hydrolyze the BSTFA reagent and the TMS-ester product.[11][13]
-
Reagent Addition: To the dried extract/standard from the previous step, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst, scavenging the acidic byproducts of the reaction.
-
Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes in a heating block or oven.[9]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Transfer the derivatized sample to a GC-MS autosampler vial with an insert. The sample is now ready for injection.
Workflow Visualization
The entire analytical process from sample receipt to final data analysis is summarized in the workflow diagram below.
Data Analysis and Interpretation
-
Analyte Identification: In full scan mode, identification is confirmed by comparing the acquired mass spectrum of a chromatographic peak with a reference library (e.g., NIST/Wiley) and matching the retention time to that of a known standard. The TMS-derivatized phenylacetic acids will show characteristic ions, including the molecular ion (M⁺) and a prominent fragment at m/z 179 corresponding to the TMS-esterified phenyl group.
-
Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode.[14] Monitor at least two characteristic ions for each analyte and the internal standard to ensure specificity and accuracy.
| Analyte Example | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Chlorophenylacetic acid | TMS-Ester | 213 (M-CH₃) | 228 (M⁺), 179 |
| Phenylacetic acid-d7 (IS) | TMS-Ester | 215 (M-CH₃) | 230 (M⁺), 186 |
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Apply a linear regression to determine the concentration of the unknown samples.
Method Validation and Performance
A full method validation should be performed according to ICH or other relevant guidelines to ensure the reliability of the results.[15][16] Key parameters include:
-
Linearity: Assess the linearity of the calibration curve over the expected concentration range. A correlation coefficient (R²) of >0.995 is typically desired.[4]
-
Accuracy & Precision: Determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (or better), and precision (RSD%) should be <15%.[4][15]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
Conclusion
This application note provides a comprehensive and reliable method for the extraction, derivatization, and quantitative analysis of halogenated phenylacetic acids by GC-MS. The described liquid-liquid extraction protocol ensures effective analyte recovery from complex aqueous matrices, while silylation with BSTFA provides the volatility required for robust chromatographic analysis. This method demonstrates high sensitivity and specificity, making it an invaluable tool for pharmaceutical, clinical, and environmental laboratories.
References
-
ResearchGate. (2025). Chapter 2.5 Analysis of acidic drugs by gas chromatography. Available at: [Link]
-
PubMed. (n.d.). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
ResearchGate. (2012). A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography–mass spectrometry. Available at: [Link]
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]
-
SciSpace. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]
-
ResearchGate. (2019). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Available at: [Link]
-
Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
PubMed. (2007). Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]
-
Brieflands. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Available at: [Link]
-
TIEI Extraction. (2024). Treatment of Phenylacetic Acid Wastewater by Centrifugal Extractor. Available at: [Link]
-
ResearchGate. (2018). Removal of Phenylacetic Acid from Aqueous Streams. Available at: [Link]
-
PubMed. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Available at: [Link]
-
ResearchGate. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. Available at: [Link]
- Google Patents. (n.d.). CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution.
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]
-
MDPI. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
Sources
- 1. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution - Google Patents [patents.google.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms [brieflands.com]
- 15. environics.com [environics.com]
- 16. researchtrendsjournal.com [researchtrendsjournal.com]
Troubleshooting & Optimization
common side products in the synthesis of 2-Bromo-3-chlorophenylacetic acid
Welcome to the technical support center for the synthesis of 2-Bromo-3-chlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are four primary synthetic routes, each with its own set of advantages and potential challenges:
-
Willgerodt-Kindler Reaction: Starting from 2-bromo-3-chloroacetophenone.
-
Nitrile Hydrolysis: Beginning with 2-bromo-3-chlorobenzyl cyanide.
-
Oxidation of Mandelic Acid: Utilizing 2-bromo-3-chloromandelic acid as the precursor.
-
Grignard Reagent Carboxylation: Starting with the formation of a Grignard reagent from 2-bromo-3-chlorobenzyl bromide.
Q2: What are the key physical properties of this compound?
Q3: What are the general safety precautions I should take when handling these reagents?
A3: Many of the reagents used in these syntheses are hazardous. For instance, 2-Bromo-3'-chloroacetophenone is a lachrymator and an irritant. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide: Side Products & Purification
This section details the common side products for each synthetic route and provides guidance on their identification and removal.
Route 1: Willgerodt-Kindler Reaction of 2-Bromo-3-chloroacetophenone
The Willgerodt-Kindler reaction converts aryl alkyl ketones to the corresponding ω-arylalkanoic acid amides, which are then hydrolyzed.
Diagram: Willgerodt-Kindler Reaction Pathway
Caption: Willgerodt-Kindler reaction showing the formation of the desired acid and a common amide byproduct.
Common Side Products:
-
2-Bromo-3-chlorophenylacetamide: This is the primary side product resulting from incomplete hydrolysis of the intermediate thioamide.
-
Unreacted 2-Bromo-3-chloroacetophenone: If the reaction does not go to completion, the starting material will contaminate the product.
-
Sulfur-containing byproducts: Complex and often polymeric sulfur-containing impurities can form.
Troubleshooting & Purification:
| Issue | Potential Cause | Troubleshooting/Purification Protocol |
| Presence of Amide Impurity | Incomplete hydrolysis. | Protocol: Increase the hydrolysis time or the concentration of the acid/base used for hydrolysis. To purify, recrystallization from a toluene/hexanes mixture can be effective. The carboxylic acid is generally more polar than the amide and can also be separated by column chromatography on silica gel.[2] |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Protocol: Ensure the reaction is heated at reflux for a sufficient period. Purification can be achieved by recrystallization. The ketone is less polar than the carboxylic acid and can be separated by column chromatography. |
| Yellow/Orange Coloration | Residual sulfur byproducts. | Protocol: Wash the crude product with a solution of sodium bisulfite to remove elemental sulfur. Multiple recrystallizations may be necessary to remove colored impurities. |
Route 2: Hydrolysis of 2-Bromo-3-chlorophenylacetonitrile
This route involves the conversion of a nitrile to a carboxylic acid, typically under acidic or basic conditions.
Diagram: Nitrile Hydrolysis Pathway
Sources
Technical Support Center: Bromination of 3-Chlorophenylacetic Acid
Welcome to the technical support center for the bromination of 3-chlorophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the bromination of 3-chlorophenylacetic acid, providing detailed explanations of the underlying causes and actionable solutions.
Low or No Conversion of Starting Material
Question: I am attempting to brominate 3-chlorophenylacetic acid, but my reaction shows a low yield of the desired product, with a significant amount of starting material recovered. What could be the issue?
Answer:
Low or no conversion in the bromination of 3-chlorophenylacetic acid can stem from several factors related to the reaction's electrophilic nature. The key is to ensure the generation of a sufficiently electrophilic bromine species and to account for the electronic properties of the starting material.
Potential Causes and Solutions:
-
Inadequate Activation of the Brominating Agent:
-
The "Why": For electrophilic aromatic substitution, molecular bromine (Br₂) often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to increase its electrophilicity.[1][2][3] The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic ring. Insufficient or inactive catalyst will result in a sluggish or stalled reaction.
-
The Solution:
-
Catalyst Quality: Ensure your FeBr₃ is anhydrous and has not been deactivated by atmospheric moisture. Consider using freshly opened or properly stored catalyst.
-
In Situ Generation: FeBr₃ can be generated in situ by adding a small amount of iron filings to the reaction mixture with bromine.[4]
-
Alternative Brominating Agents: N-Bromosuccinimide (NBS) can be an effective alternative, particularly for benzylic bromination, but can also be used for aromatic bromination under the right conditions.[5][6][7][8] For aromatic substitution, NBS is often used with a strong acid catalyst.
-
-
-
Deactivating Effect of Substituents:
-
The "Why": The 3-chlorophenylacetic acid molecule has two key substituents on the phenyl ring: a chloro group and an acetic acid group.
-
The chloro group is an ortho-, para-director but is also deactivating due to its inductive electron-withdrawing effect.
-
The carboxylic acid group (and its methylene linker) is a meta-director and is also deactivating.[9] This combined deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.
-
-
The Solution:
-
Reaction Conditions: More forcing conditions may be necessary. This could involve increasing the reaction temperature or extending the reaction time. However, be cautious as this may also lead to side product formation.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the brominating agent to drive the reaction to completion.
-
-
-
Reaction Kinetics and Temperature:
-
The "Why": Electrophilic aromatic substitutions can have significant activation energy barriers. If the reaction temperature is too low, the reaction may not proceed at a reasonable rate.
-
The Solution:
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). A common starting point is room temperature, with the possibility of gentle heating.
-
Solvent Choice: The choice of solvent can influence reaction rates. Solvents like dichloromethane or acetic acid are commonly used.
-
-
Formation of Multiple Products and Isomers
Question: My bromination of 3-chlorophenylacetic acid is yielding a mixture of products, making purification difficult. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is a common challenge in the bromination of substituted aromatic compounds. The directing effects of the substituents on the ring play a crucial role in determining the position of bromination.
Understanding Directing Effects:
-
Chloro Group (-Cl): Ortho-, para-directing.
-
Carboxymethyl Group (-CH₂COOH): Weakly deactivating and primarily ortho-, para-directing, but the carboxylic acid itself is meta-directing. The overall effect can be complex.
This can lead to a mixture of isomers. Additionally, bromination can occur at the α-carbon of the acetic acid side chain (benzylic position).
Strategies for Improving Selectivity:
-
For Aromatic Bromination (Ring Substitution):
-
The "Why": To favor electrophilic aromatic substitution, conditions that promote the formation of a strong electrophile (Br⁺) are necessary.
-
The Protocol:
-
-
For Benzylic Bromination (α-Bromination):
-
The "Why": To favor substitution at the benzylic position, a radical mechanism is required.[7]
-
The Protocol:
-
Troubleshooting Isomer Ratios:
| Issue | Potential Cause | Recommended Action |
| Mixture of ring isomers | Competing directing effects of the chloro and carboxymethyl groups. | Modify the reaction temperature; lower temperatures often favor the thermodynamically more stable para-isomer. |
| Presence of α-bromo product | Radical reaction pathway is competing with the electrophilic aromatic substitution. | If ring bromination is desired, exclude light and radical initiators. Ensure the purity of reagents. |
| Presence of di-brominated products | Reaction is proceeding too far. | Use a stoichiometric amount of the brominating agent or add it portion-wise while monitoring the reaction. |
Difficulty in Product Purification
Question: I have completed the bromination, but I am struggling to isolate the pure product from the crude reaction mixture. What are the best purification strategies?
Answer:
Purification of the brominated 3-chlorophenylacetic acid can be challenging due to the presence of unreacted starting material, isomeric byproducts, and residual reagents. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Work-up:
-
The "Why": To remove inorganic salts, the Lewis acid catalyst, and any water-soluble impurities.
-
The Protocol:
-
Quench the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
-
Crystallization:
-
The "Why": This is often the most effective method for purifying solid organic compounds.[10] The choice of solvent is critical for successful crystallization.
-
The Protocol:
-
Solvent Screening: Identify a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include toluene, heptane/ethyl acetate mixtures, or ethanol/water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography:
-
The "Why": If crystallization fails to provide the desired purity, silica gel column chromatography can be used to separate compounds with different polarities.
-
The Protocol:
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your desired product and the impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing and Elution: Pack a silica gel column and carefully load your crude product. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and underlying principles of the bromination of 3-chlorophenylacetic acid.
1. What is the expected major product of the electrophilic aromatic bromination of 3-chlorophenylacetic acid?
The directing effects of the chloro and carboxymethyl groups will determine the position of bromination. The chloro group is an ortho-, para-director, while the carboxymethyl group is primarily a meta-director. The interplay of these directing effects, along with steric hindrance, will influence the final product distribution. A detailed analysis of the reaction mixture using techniques like NMR spectroscopy would be necessary to definitively identify the major isomer(s) formed.
2. Can I use bromine directly, or is a catalyst always necessary?
While some highly activated aromatic rings can be brominated directly with Br₂, 3-chlorophenylacetic acid is a deactivated system.[9] Therefore, a Lewis acid catalyst such as FeBr₃ is generally required to facilitate the electrophilic aromatic substitution reaction.[1][2][3]
3. How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting material from the product(s). By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the consumption of the starting material and the formation of the product.
4. What are the safety precautions I should take during this reaction?
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of the powder.[6]
-
Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.
-
Lewis Acids (FeBr₃): Can be corrosive and react with moisture. Handle in a dry environment.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
5. What is the mechanism of the Lewis acid-catalyzed bromination?
The mechanism involves three main steps:[2][11]
-
Formation of the Electrophile: The Lewis acid (FeBr₃) interacts with a bromine molecule (Br₂) to form a more potent electrophile, often represented as a Br⁺ source.
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (such as Br⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and forming the brominated product and HBr.
III. Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of 3-chlorophenylacetic acid.
Caption: Troubleshooting workflow for the bromination of 3-chlorophenylacetic acid.
Reaction Mechanism: Electrophilic Aromatic Bromination
This diagram outlines the key steps in the FeBr₃-catalyzed bromination of an aromatic ring.
Caption: Generalized mechanism of electrophilic aromatic bromination.
IV. References
-
Bora, U., Bose, G., Chaudhuri, M. K., Dhar, S. S., Gopinath, R., Khan, A. T., & Patel, B. K. (2000). Vanadium pentoxide very effectively promotes the bromination of organic substrates, including selective bromination of some aromatics, by tetrabutylammonium bromide in the presence of hydrogen peroxide. Organic Letters, 2(2), 247–249. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.
-
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Wei, X. F., & Yamato, T. (2015). Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances, 5(105), 86571–86578. [Link]
Sources
- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ferric bromide | Br3Fe | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
preventing dehalogenation during 2-Bromo-3-chlorophenylacetic acid synthesis.
Technical Support Center: Synthesis of 2-Bromo-3-chlorophenylacetic acid
Introduction: Navigating the Synthesis of a Dihalogenated Phenylacetic Acid
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal and agrochemical research, largely due to the specific placement of its halogen substituents, which allows for selective downstream functionalization.[1] However, its synthesis presents a significant challenge: the potential for dehalogenation, a side reaction where a halogen atom is replaced by hydrogen.[2][3] This reduces yield and complicates purification, consuming valuable starting materials.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately prevent dehalogenation during the synthesis of this compound and its precursors. We will explore the mechanistic underpinnings of this side reaction and offer field-proven strategies to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this synthesis? A: Dehalogenation, or more specifically hydrodehalogenation, is a reductive process where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.[4] In the synthesis of this compound, this would result in byproducts such as 3-chlorophenylacetic acid, 2-bromophenylacetic acid, or even phenylacetic acid, leading to lower yields and difficult purification steps.[2]
Q2: Between the bromine and chlorine atoms on the phenyl ring, which is more susceptible to removal? A: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond (bond dissociation energies are approximately 293 kJ/mol for C-Br vs. 351 kJ/mol for C-Cl).[4] Therefore, the bromine atom is generally more reactive and more susceptible to reductive cleavage under typical dehalogenation conditions.[5][6]
Q3: What are the primary sources of the unwanted hydrogen that causes dehalogenation? A: The hydrogen atom for hydrodehalogenation can originate from various sources within the reaction mixture. Common culprits include trace amounts of water, alcohol solvents, certain bases (especially those with β-hydrogens), or even the phosphine ligands used in catalytic reactions, which can form palladium-hydride (Pd-H) species.[2][3][7]
Q4: How does my choice of catalyst system impact dehalogenation, especially in subsequent cross-coupling reactions? A: In palladium-catalyzed reactions, the formation of a palladium-hydride (Pd-H) intermediate is a widely accepted mechanism for dehalogenation.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[2] Conversely, highly active but less sterically demanding catalysts may favor the formation of the Pd-H species and subsequent dehalogenation.[3]
Troubleshooting Guide: A Systematic Approach to Preventing Dehalogenation
This section provides a systematic guide to diagnosing and resolving dehalogenation issues at various stages of the synthesis.
Problem 1: Dehalogenation of the Starting Material or Early-Stage Intermediates
If you are synthesizing the precursor, 2-bromo-3-chlorotoluene, or observing its degradation, consider the following:
-
Potential Cause: Unwanted reductive processes during the reaction (e.g., Sandmeyer reaction from 3-chloro-2-methylaniline) or workup.
-
Recommended Solution:
-
Temperature Control: During diazotization and Sandmeyer reactions, maintain strict temperature control (typically 0-5 °C) to minimize side reactions.[8]
-
Careful Quenching: During workup, avoid overly aggressive reducing agents for quenching. Use a controlled addition of a mild reducing agent like sodium bisulfite if necessary.
-
Inert Atmosphere: For any steps involving organometallic intermediates or catalysts, ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative or reductive side reactions.
-
Problem 2: Dehalogenation During Oxidation of 2-Bromo-3-chlorotoluene
Direct oxidation of the methyl group is a common route, but harsh conditions can compromise the halogen substituents.
-
Potential Cause: The use of strong, non-selective oxidizing agents (e.g., KMnO₄ at high temperatures) or reaction conditions that promote radical or reductive pathways.
-
Recommended Solution:
-
Use a Multi-Step Approach: A more controlled and reliable method is to perform a selective benzylic halogenation followed by hydrolysis, which avoids harsh oxidants.[9] A detailed protocol for this approach is provided in the next section.
-
Controlled Oxidation: If direct oxidation is necessary, use milder conditions. For example, treating the starting material with a controlled amount of a milder oxidant may prevent over-oxidation and degradation.[9]
-
Problem 3: Dehalogenation During Subsequent Cross-Coupling Reactions
If the this compound product is used in a subsequent C-C or C-N bond-forming reaction (e.g., Suzuki, Stille, Buchwald-Hartwig), dehalogenation is a very common side reaction.[10]
-
Potential Cause A: Inappropriate Catalyst/Ligand System
-
Solution: Switch to a catalyst system known to suppress dehalogenation. Bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos are often effective.[2] These ligands promote the desired bond formation over the competing dehalogenation pathway.
-
-
Potential Cause B: Incorrect Base Selection
-
Potential Cause C: Suboptimal Solvent and Temperature
-
Solution: Protic solvents (alcohols) and some polar aprotic solvents (like DMF) can act as hydrogen donors.[2][3] Switch to a non-polar, aprotic solvent like toluene or dioxane.[2][12] Additionally, dehalogenation can have a higher activation energy, so running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly reduce the formation of the dehalogenated byproduct.[2]
-
-
Potential Cause D: Presence of Water or Other Impurities
-
Solution: Ensure all reagents and solvents are of high purity and are rigorously dried and degassed. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.[2]
-
Data Summary: Optimizing Cross-Coupling to Minimize Dehalogenation
The following table summarizes key parameter adjustments for a hypothetical Suzuki-Miyaura coupling reaction to minimize hydrodehalogenation.
| Parameter | Standard Conditions (Prone to Dehalogenation) | Optimized Conditions (Suppresses Dehalogenation) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ with XPhos or SPhos | Bulky, electron-rich ligands favor C-C bond formation over Pd-H pathways.[2] |
| Base | NaOtBu or NaOH | K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases are less likely to act as hydride sources.[2] |
| Solvent | DMF or Methanol/Water | Toluene or Dioxane | Non-polar, aprotic solvents minimize the availability of hydrogen donors.[2][3][12] |
| Temperature | 110 °C (Reflux) | 80 °C | Lower temperatures can disfavor the dehalogenation side reaction.[2] |
| Atmosphere | Nitrogen | Degassed Solvents, Argon | Rigorous exclusion of water and oxygen prevents formation of hydride sources.[2] |
Visual Guide: Troubleshooting Dehalogenation
The following diagram outlines the logical workflow for diagnosing and solving issues with dehalogenation.
Caption: A troubleshooting flowchart for dehalogenation.
Optimized Experimental Protocol: Synthesis via Benzylic Bromination Route
This multi-step protocol is designed for robust control and minimizes the harsh conditions that can lead to dehalogenation, starting from the commercially available 2-Bromo-3-chlorotoluene.[13]
Step 1: Benzylic Bromination of 2-Bromo-3-chlorotoluene
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Bromo-3-chlorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-2-bromo-3-chlorobenzene, which can often be used in the next step without further purification.
Step 2: Cyanation of 1-(bromomethyl)-2-bromo-3-chlorobenzene
-
Reaction Setup: In a well-ventilated fume hood, dissolve the crude benzyl bromide from the previous step in a polar aprotic solvent like acetone or DMSO.
-
Nucleophilic Substitution: Add potassium cyanide (KCN, 1.2 eq) portion-wise. Caution: KCN is highly toxic. Handle with extreme care.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, watching for the disappearance of the starting benzyl bromide.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-Bromo-3-chlorophenyl)acetonitrile.
Step 3: Hydrolysis of 2-(2-Bromo-3-chlorophenyl)acetonitrile
-
Reaction Setup: Combine the crude nitrile from Step 2 with an aqueous solution of a strong acid (e.g., 70% H₂SO₄) or a strong base (e.g., 20% NaOH).
-
Hydrolysis: Heat the mixture to reflux for several hours until the nitrile is fully consumed (monitor by TLC).[14]
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and carefully pour it over ice. The phenylacetic acid product will often precipitate.
-
Work-up (Basic Hydrolysis): Cool the mixture and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic (pH ~2).[15]
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water. Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.[16]
References
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications. [Link]
-
Phenylacetic acid. Sciencemadness Wiki. [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Advanced Organic Synthesis: The Role of 2-Bromo-3-chlorotoluene. [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
2-Bromo-3-chlorotoluene. Wychem. [Link]
-
significant dehalogenation in stille coupling. Reddit. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
Show how p-chlorotoluene could be converted to each of the following. Filo. [Link]
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- 9. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]
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- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-chlorophenylacetic acid
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-3-chlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield in the α-Bromination of 3-Chlorophenylacetic Acid
Question: I am attempting to synthesize this compound via the α-bromination of 3-chlorophenylacetic acid using N-Bromosuccinimide (NBS) and a radical initiator, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in α-bromination reactions of phenylacetic acids are a common issue and can often be attributed to several factors. Here’s a systematic approach to troubleshooting and optimization:
1. Purity of Starting Material and Reagents:
-
3-Chlorophenylacetic Acid: Ensure your starting material is free of impurities, especially any residual water, which can consume the brominating agent. It is recommended to recrystallize the starting material if its purity is questionable.
-
N-Bromosuccinimide (NBS): The quality of NBS is critical. Over time, NBS can decompose, leading to lower reactivity. It is best to use freshly recrystallized NBS. To recrystallize, dissolve NBS in hot water, filter, and allow it to cool slowly to form crystals, which are then dried under vacuum.
-
Solvent: The solvent must be anhydrous. Common solvents for this reaction, like carbon tetrachloride (CCl₄) or acetonitrile, should be dried over appropriate drying agents before use.
2. Initiator Efficiency:
-
Choice of Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are common radical initiators. The choice depends on the reaction temperature. AIBN has a half-life of about 1 hour at 80 °C, while BPO's half-life is similar at around 90 °C. Ensure your reaction temperature is appropriate for the chosen initiator.
-
Initiator Concentration: Insufficient initiator will result in a slow or incomplete reaction. Conversely, an excess can lead to unwanted side reactions. A catalytic amount, typically 1-5 mol%, is recommended.
3. Reaction Conditions:
-
Temperature Control: The reaction temperature needs to be carefully controlled to maintain a steady rate of radical initiation without promoting decomposition of the product or reactants.
-
Light Source: Radical bromination is often initiated by UV light. A standard UV lamp positioned close to the reaction vessel can significantly improve the reaction rate and yield.
4. Work-up Procedure:
-
Succinimide Removal: The succinimide byproduct is soluble in water. A thorough aqueous wash of the organic layer is necessary to remove it.
-
Product Isolation: this compound is a solid. After removing the solvent, recrystallization from a suitable solvent system (e.g., toluene, hexane/ethyl acetate) is crucial for obtaining a pure product.[1][2]
Issue 2: Formation of Multiple Brominated Byproducts
Question: During the synthesis of this compound, my crude product analysis (TLC/LC-MS) shows the presence of di-brominated species and bromination on the aromatic ring. How can I improve the selectivity for the desired mono-α-brominated product?
Answer: The formation of multiple brominated byproducts indicates a lack of selectivity in your reaction. Here’s how to address this issue:
1. Control of Brominating Agent Stoichiometry:
-
NBS Equivalence: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 3-chlorophenylacetic acid. An excess of NBS will inevitably lead to di-bromination and other over-brominated products.
2. Reaction Temperature and Time:
-
Minimize Reaction Time: Monitor the reaction progress closely using TLC or another suitable analytical technique. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Optimal Temperature: Running the reaction at the lowest effective temperature can enhance selectivity. Higher temperatures can sometimes favor less selective reaction pathways.
3. Alternative Bromination Methods:
-
Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method for α-bromination of carboxylic acids involves the use of Br₂ and a catalytic amount of PBr₃. This method often provides higher selectivity for the α-position.
-
Mechanism Insight: The reaction proceeds through the formation of an acyl bromide intermediate, which enolizes more readily than the carboxylic acid itself, facilitating selective α-bromination.
-
Experimental Protocol: Hell-Volhard-Zelinsky Bromination
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-chlorophenylacetic acid (1.0 eq).
-
Add a catalytic amount of red phosphorus or PBr₃ (0.1 eq).
-
Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is often exothermic and may require cooling.
-
After the addition is complete, heat the mixture to 60-80 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and slowly add water to quench the excess bromine and PBr₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with a saturated sodium bisulfite solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are several viable synthetic routes, each with its own advantages and challenges:
-
α-Bromination of 3-Chlorophenylacetic Acid: This is a direct approach but requires careful control to ensure selectivity and avoid side reactions.[3][4]
-
Willgerodt-Kindler Reaction: This route starts from 2-bromo-3-chloroacetophenone. The ketone is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid. This method is particularly useful when the corresponding acetophenone is readily available.[5][6][7][8]
-
Grignard Reaction and Carboxylation: This involves the formation of a Grignard reagent from 2-bromo-3-chlorobenzyl bromide. The Grignard reagent is then reacted with solid carbon dioxide (dry ice) to yield the carboxylate, which is subsequently protonated to give the final product.[9][10][11][12]
-
Hydrolysis of 2-Bromo-3-chlorophenylacetonitrile: This method involves the synthesis of the corresponding nitrile followed by hydrolysis under acidic or basic conditions.[9][13][14][15]
Q2: How can I effectively purify the final product, this compound?
A2: Purification is crucial to obtain a high-purity product. The most common and effective method is recrystallization .
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of phenylacetic acid derivatives include:
-
Toluene
-
A mixture of ethyl acetate and hexanes
-
Water (if the compound has some water solubility and impurities are insoluble)
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
For removing colored impurities, activated charcoal can be added to the hot solution before filtration.
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
A3: Safety is paramount in any chemical synthesis. Here are some key precautions:
-
Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Thionyl Chloride and Phosphorus Tribromide: These are highly corrosive and react violently with water. They should be handled with extreme care in a fume hood.
-
Grignard Reagents: These are highly reactive and pyrophoric. All glassware must be flame-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Organic Solvents: Many of the solvents used are flammable. Avoid open flames and use proper grounding to prevent static discharge.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.[16]
Data Summary
| Synthetic Route | Key Reagents | Typical Yields | Key Advantages | Common Challenges |
| α-Bromination | 3-Chlorophenylacetic acid, NBS/Br₂, Radical Initiator/PBr₃ | 60-80% | Direct route | Selectivity issues, potential for over-bromination |
| Willgerodt-Kindler | 2-Bromo-3-chloroacetophenone, Sulfur, Morpholine | 50-70% | Tolerant of various functional groups | Harsh reaction conditions (high temperatures), unpleasant odors |
| Grignard Reaction | 2-Bromo-3-chlorobenzyl bromide, Mg, CO₂ | 65-85% | High yielding, clean reaction | Requires strictly anhydrous conditions, Grignard reagent preparation can be tricky |
| Nitrile Hydrolysis | 2-Bromo-3-chlorophenylacetonitrile, H⁺/OH⁻ | 70-90% (for hydrolysis step) | High yields for the hydrolysis step | The synthesis of the starting nitrile can be challenging |
Experimental Workflow
Below is a generalized workflow for the synthesis of this compound via α-bromination of 3-chlorophenylacetic acid.
Caption: Generalized workflow for α-bromination.
References
- Synthesis method of 2-chloro-3'-bromoacetophenone.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
- Synthesis of 2-bromo-p-chlorophenylacetyl chloride. PrepChem.com.
- Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.
- Willgerodt rearrangement. Wikipedia.
- The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromin
- Willgerodt-Kindler Reaction. SynArchive.
- Willgerodt-Kindler Reaction. Organic Chemistry Portal.
- Organic Synthesis with Alpha-Bromo-2-Chlorophenylacetic Acid: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
- Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality
- Synthesis of Phenylacetic Acid. Rhodium.ws.
- Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal.
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
- Synthesis and characterization of p-chlorophenylacetic acid.
- Application Notes and Protocols: Reaction of 2-Bromo-2-phenylacetyl Chloride with Grignard Reagents. Benchchem.
- Process for the preparation of α-bromo-phenylacetic acids.
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- A kind of method for preparing phenylacetic acid.
- Process for synthesizing phenylacetic acid by carbonylation of toluene.
- A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis. Benchchem.
- Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.
- Application Notes and Protocols: Regioselective Formation of Grignard Reagent
- Catalyst-free decarboxylative alkylation: access to qu
- 2-(2-Bromo-3-chlorophenyl)acetic acid. MySkinRecipes.
- United States P
- α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure.
- alpha-Bromo-2-chlorophenylacetic acid. Apollo Scientific.
- Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi.
- 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7. ChemicalBook.
- 249647-28-7|2-(3-Bromo-4-chlorophenyl)acetonitrile. BLDpharm.
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- 1. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
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- 14. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7 [amp.chemicalbook.com]
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stability issues of 2-Bromo-3-chlorophenylacetic acid in solution
Document ID: TSC-BCPA-2026-01 Version: 1.0 Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for 2-Bromo-3-chlorophenylacetic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. Understanding the stability of this compound in solution is paramount for ensuring experimental reproducibility, accuracy in quantitative analysis, and the integrity of synthetic pathways. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate the complexities of working with this halo-phenylacetic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of chemical and physical factors. The molecule's key structural feature is the alpha-bromo group, which is a good leaving group and thus susceptible to nucleophilic substitution.
The main factors to control are:
-
pH: The rate of degradation, particularly hydrolysis, is highly pH-dependent. Basic conditions significantly accelerate the substitution of the bromide ion.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[1] For optimal stability, solutions should be kept cool.
-
Light Exposure: Like many halogenated aromatic compounds, this compound can be susceptible to photodegradation.[1] It is advisable to protect solutions from light, especially UV radiation.
-
Solvent Nucleophilicity: The choice of solvent is critical. Protic and/or nucleophilic solvents (e.g., water, methanol, ethanol) can participate directly in solvolysis reactions, replacing the bromide.
-
Presence of Contaminants: The presence of oxygen, metal ions, or other nucleophiles can catalyze or participate in degradation reactions.[1]
| Factor | Impact on Stability | Recommended Mitigation |
| High pH (Basic) | High | Buffer solutions to a slightly acidic pH (e.g., pH 3-5) if compatible with the experiment. Avoid strong bases.[2] |
| High Temperature | High | Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C).[1][3] |
| Light Exposure | Moderate | Use amber vials or wrap containers in aluminum foil to protect from light.[1][2] |
| Nucleophilic Solvents | High | Use aprotic, non-nucleophilic solvents (e.g., Acetonitrile, THF) where possible. If aqueous solution is required, keep it cool and use it promptly. |
| Oxygen/Contaminants | Moderate | Use high-purity solvents and consider degassing or sparging with an inert gas (e.g., nitrogen, argon) for long-term storage. |
Q2: What is the most common degradation pathway for this compound in aqueous or protic solutions?
The most probable degradation pathway is hydrolysis (or more generally, solvolysis ), a type of nucleophilic substitution reaction (SN1 or SN2). In this reaction, a nucleophile—such as a water molecule or a hydroxide ion—attacks the electrophilic carbon atom bonded to the bromine. This displaces the bromide ion, resulting in the formation of 2-hydroxy-3-chlorophenylacetic acid (also known as 3-chloro-mandelic acid). Under basic conditions, this reaction is significantly accelerated due to the higher concentration of the stronger hydroxide nucleophile.
Caption: Simplified SN1 hydrolysis pathway of this compound.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
To ensure the longevity and integrity of your stock solutions, adhere to the following guidelines:
-
Solvent Choice: Whenever possible, prepare stock solutions in a high-purity, anhydrous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). If an aqueous solution is absolutely necessary, use a slightly acidic buffer and prepare it fresh.
-
Temperature: Store stock solutions at low temperatures, ideally between 2-8°C.[3] For long-term storage (>1 week), consider storing at -20°C, but verify solubility upon thawing.
-
Light Protection: Always store solutions in amber glass vials or containers wrapped with aluminum foil to prevent photodegradation.[2]
-
Inert Atmosphere: For maximum stability, especially for reference standards, consider aliquoting the solution into smaller vials and purging the headspace with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen and moisture with each use.
Troubleshooting Guide
Problem: My HPLC analysis shows the peak for this compound decreasing in area over a series of injections, while a new, more polar peak is emerging.
-
Likely Cause: This is a classic sign of in-solution degradation, most likely hydrolysis. The resulting 2-hydroxy-3-chlorophenylacetic acid is more polar than the parent compound and will therefore have a shorter retention time in a standard reverse-phase HPLC method.
-
Troubleshooting Steps:
-
Verify Autosampler Conditions: Check the temperature of your autosampler tray. If it is not cooled, the compound may be degrading while waiting for injection. Set the autosampler temperature to a low value (e.g., 4°C).
-
Assess Mobile Phase pH: If your mobile phase is neutral or basic and contains a high percentage of water, it can promote hydrolysis on the column or in the autosampler. Consider using a mobile phase with a slightly acidic pH (e.g., buffered with 0.1% formic acid or phosphoric acid).
-
Prepare Samples Fresh: Prepare your sample diluent and the sample itself immediately before analysis. Avoid letting samples sit at room temperature for extended periods.
-
Run a Control: Prepare a sample in an aprotic solvent like acetonitrile. If this sample is stable, it strongly suggests that the degradation is mediated by the aqueous/protic solvent system.
-
Caption: Workflow for troubleshooting compound instability during analysis.
Problem: The solid this compound has developed a yellowish or brownish tint.
-
Likely Cause: Discoloration of the solid material often indicates slow degradation over time, potentially due to prolonged exposure to light, air (oxidation), or moisture. While the bulk purity may still be high, the presence of colored impurities suggests that stability is compromised.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the solid is stored according to the manufacturer's recommendations—typically in a tightly sealed container, in a cool, dry, and dark place.[2][3]
-
Purity Check: Before use, perform a purity check using a suitable analytical method like HPLC-UV or GC-MS.[4] This will quantify the level of impurities.
-
Consider Re-purification: If the impurity levels are unacceptable for your application, the material may need to be re-purified (e.g., by recrystallization). However, it is often more practical to purchase a fresh batch.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution
This protocol details the preparation of a stock solution in an aprotic solvent to maximize stability.
-
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade acetonitrile (ACN)
-
10 mL amber glass volumetric flask
-
Analytical balance
-
Spatula and weighing paper
-
-
Procedure:
-
Accurately weigh approximately 100 mg of this compound onto weighing paper.
-
Carefully transfer the solid into the 10 mL amber volumetric flask.
-
Add approximately 7-8 mL of acetonitrile to the flask.
-
Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the 10 mL mark (meniscus).
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer the solution to a properly labeled storage vial. For long-term storage, purge with argon or nitrogen before sealing. Store at 2-8°C.
-
Protocol 2: Stability Monitoring by Reverse-Phase HPLC-UV
This protocol provides a general HPLC method for assessing the purity of this compound and monitoring its degradation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient is suitable for separating the parent compound from potential, more polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection (UV) | 220 nm | Aromatic compounds typically show strong absorbance at lower UV wavelengths. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Prepare a sample of this compound at a concentration of ~0.1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Inject the sample and acquire the chromatogram.
-
To assess stability, inject the same sample at regular time intervals (e.g., t=0, 2, 4, 8, 24 hours) while it is kept in the autosampler at a controlled temperature.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, particularly at earlier retention times. The stability can be quantified by calculating the percentage of the parent peak area remaining relative to the initial injection.
References
- Top 5 Factors Affecting Chemical Stability. (2025). Vertex AI Search.
- alpha-Bromo-2-chlorophenylacetic acid - Safety D
- MSDS of Alpha-bromo-2-chlorophenylacetic acid. (2011). Capot Chemical.
- Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. (n.d.). ExporterIndia.
- α-Bromo-2-chlorophenylacetic acid. (n.d.). Chem-Impex.
- A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
- 2-(2-Bromo-3-chlorophenyl)acetic acid. (n.d.). MySkinRecipes.
- Process for the preparation of α-bromo-phenylacetic acids. (1991).
- α-Chlorophenylacetic acid synthesis. (n.d.). Organic Syntheses.
- A Comparative Guide to Analytical Techniques for the Validation of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. (2025). BenchChem.
- HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
Sources
removal of impurities from crude 2-Bromo-3-chlorophenylacetic acid
An In-Depth Technical Guide to the Purification of 2-Bromo-3-chlorophenylacetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with and need to purify crude this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on its synthetic route. Common synthesis pathways, such as the bromination of 3-chlorophenylacetic acid or multi-step syntheses from other precursors, can introduce several types of impurities.[1]
Table 1: Common Impurities and Their Sources
| Impurity Type | Specific Examples | Likely Source |
| Starting Materials | 3-chlorophenylacetic acid | Incomplete bromination reaction. |
| Reagents | Residual bromine, N-Bromosuccinimide (NBS), inorganic salts (e.g., sodium bromide). | Carryover from the reaction workup. |
| Isomeric Byproducts | Other bromo-chloro-phenylacetic acid isomers (e.g., 4-Bromo-3-chlorophenylacetic acid). | Lack of regioselectivity in the bromination step or impure starting materials. |
| Over-brominated Products | Dibrominated phenylacetic acid derivatives. | Harsh reaction conditions or excess brominating agent. |
| Solvents | Dichloromethane, Toluene, Acetic Acid. | Residual solvents from the reaction or initial workup steps. |
Q2: How do I assess the purity of my this compound sample?
A multi-pronged approach is best for accurately determining purity.
-
Melting Point Analysis: A sharp melting point within the expected range (literature values are around 106-112 °C) indicates high purity.[2][3] A broad or depressed melting range suggests the presence of impurities.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is excellent for a quick qualitative check. A single spot suggests purity, while multiple spots indicate impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard, capable of detecting impurities at very low levels.[3][]
-
Spectroscopy (NMR/MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) can confirm the structure of the desired product and identify and quantify impurities if their structures are known. Mass Spectrometry (MS) confirms the molecular weight of the product.[][5]
Q3: What is the most effective general approach for purifying this compound?
For a solid carboxylic acid like this compound, recrystallization is often the most efficient and scalable first-line purification method.[6][7] If recrystallization fails to remove closely related impurities (like isomers), column chromatography on silica gel is the preferred secondary method.[5][8][9] An initial acid-base extraction during the workup is also a powerful tool to separate the acidic product from any neutral or basic impurities.
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the impurities present.
Caption: Standard workflow for the recrystallization process.
Method 2: Column Chromatography
This technique is ideal for separating compounds with different polarities, such as isomers, which are often difficult to remove by recrystallization. [5][9] Q: How do I select the right solvent system (eluent) for my column?
A: The goal is to find a solvent system that provides good separation between your product and the impurities on a TLC plate.
-
Causality: Separation on silica gel (a polar stationary phase) is based on polarity. Polar compounds adhere more strongly and move slower, while non-polar compounds move faster. The eluent (mobile phase) competes with the compounds for binding sites on the silica.
-
Solution:
-
Use TLC to test various solvent systems. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate), with a small amount of acid (like acetic or formic acid). [5] 2. The acid in the eluent protonates the carboxylic acid group of your product, reducing its interaction with the silica and preventing "streaking" or tailing of the spot.
-
Aim for an Rf (retention factor) value for your desired product of around 0.3-0.4 on the TLC plate. This generally translates well to good separation on a column.
-
Table 2: Trial Solvent Systems for TLC Analysis
| System | Ratio (v/v) | Polarity | Comments |
| Hexanes:Ethyl Acetate | 70:30 | Low-Medium | Good starting point. |
| Dichloromethane:Methanol | 95:5 | Medium | Effective for more polar compounds. [5] |
| Hexanes:Ethyl Acetate + 1% Acetic Acid | 70:30:1 | Medium (Acidic) | Adding acid improves peak shape for carboxylic acids. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Begin eluting the column with your chosen solvent system. Start with a less polar mixture and you can gradually increase the polarity if needed (gradient elution) to move more polar compounds off the column.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Bromo-2-chlorophenylacetic acid. National Library of Medicine. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]
- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
-
PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. National Library of Medicine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
Joshi Agrochem Pharma Pvt Ltd. (n.d.). Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester. Retrieved from [Link]
-
Chem-Impex. (n.d.). α-Bromo-2-chlorophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
TradeIndia. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(2-Bromo-3-chlorophenyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis with Alpha-Bromo-2-Chlorophenylacetic Acid: A Key Building Block. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. University of Groningen. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]
Sources
- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 3. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 7. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inventivapharma.com [inventivapharma.com]
Technical Support Center: Scale-Up of 2-Bromo-3-chlorophenylacetic Acid Production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 2-Bromo-3-chlorophenylacetic acid. This molecule is a critical building block in the development of various pharmaceutical and agrochemical compounds, valued for its specific arrangement of functional groups that allow for diverse synthetic transformations.[1] Scaling its production from the laboratory bench to pilot or industrial scale, however, introduces a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, impurity profiling, and process safety.
This guide is designed for researchers, chemists, and process engineers. It provides in-depth, field-proven insights into potential synthetic routes and offers a structured troubleshooting framework in a question-and-answer format to proactively address issues encountered during process development and scale-up.
Overview of Common Synthetic Routes
The selection of a synthetic route is the most critical decision in a scale-up campaign. The optimal choice depends on factors such as raw material cost, process safety, atom economy, and the impurity profile of the final product. Below is a comparative analysis of plausible synthetic pathways.
| Route | Starting Material(s) | Key Transformation(s) | Pros | Cons & Scale-Up Challenges |
| Route A | 2'-Bromo-3'-chloroacetophenone | Willgerodt-Kindler Reaction & Hydrolysis | Utilizes readily available starting materials. Tolerant of some functional groups. | Harsh reaction conditions (high temp/pressure). Use of sulfur and amines (e.g., morpholine) can be problematic. Thioamide hydrolysis requires strong acid/base.[2][3] |
| Route B | 2-Bromo-3-chlorotoluene | Side-chain bromination, Cyanation, Hydrolysis | Logical, multi-step synthesis. Control over each step. | Free-radical side-chain bromination can be unselective. Use of toxic cyanides is a major safety concern.[4] Hydrolysis of the nitrile can be sluggish. |
| Route C | 1,2-Dibromo-3-chlorobenzene | Selective Grignard formation, Carboxylation | Direct C-C bond formation. | Grignard initiation can be difficult and is highly sensitive to moisture.[5] Selectivity between the two bromine atoms can be poor. Significant exotherm requires careful thermal management. Wurtz coupling is a common side reaction.[6] |
| Route D | 3-Chlorophenylacetic acid | Direct α-Bromination | Fewer synthetic steps. | Regioselectivity of bromination on the aromatic ring can be a major issue, leading to difficult-to-separate isomers. The desired α-bromination can be challenging to achieve without ring bromination.[7][8] |
For the purposes of this guide, we will focus primarily on the challenges associated with Route A (Willgerodt-Kindler) and Route C (Grignard Carboxylation) , as they represent distinct and common scale-up scenarios involving heterogeneous reactions and organometallic chemistry, respectively.
Process Workflow: Willgerodt-Kindler Route
The following diagram illustrates a typical workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Caption: Workflow for the Willgerodt-Kindler synthesis route.
Troubleshooting Guide: Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up of this compound production.
I. Low Reaction Yield or Stalled Conversion
Q1: My Willgerodt-Kindler reaction stalls at 50-60% conversion, even with extended reaction times. What are the likely causes?
A1: This is a common issue during the scale-up of this reaction. Several factors could be at play:
-
Poor Mass Transfer: The Willgerodt-Kindler reaction is often a heterogeneous mixture of the solid sulfur, liquid amine/ketone, and the formed thioamide. As the reaction scales, the surface area-to-volume ratio decreases, potentially limiting the contact between reagents. Ensure your reactor's agitation is sufficient to maintain a well-suspended slurry. Check for "dead spots" in the reactor where sulfur may be settling.
-
Thermal Inhomogeneity: Hot spots or cold spots in a large reactor can lead to inconsistent reaction rates and potential side reactions. Ensure your heating mantle or jacket provides uniform heating and that internal temperature probes are accurately placed.
-
Catalyst Deactivation/Insufficient Loading: While not strictly catalytic, the amine and sulfur concentrations are critical. Some studies show that base catalysts can facilitate the cleavage of elemental sulfur, forming reactive polysulfides.[9] On a large scale, minor losses of a volatile amine (like morpholine) through the condenser can alter the stoichiometry over time. Ensure your condenser is efficient and consider starting with a slight excess of the amine.
Q2: I'm attempting a Grignard route, but the reaction won't initiate. What troubleshooting steps should I take?
A2: Grignard reaction initiation is notoriously difficult on scale-up. The primary culprit is almost always the passivation of the magnesium surface.
-
Moisture and Oxygen Contamination: The most common cause. Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF or 2-MeTHF) must be anhydrous (<50 ppm water). Raw materials, especially the aryl halide, should also be dry.
-
Magnesium Activation: The magnesium turnings are coated with a layer of magnesium oxide. This layer must be breached. On a lab scale, a crystal of iodine or a few drops of 1,2-dibromoethane are often used. On a larger scale, mechanical activation (vigorous stirring to grind the turnings) or using pre-activated Rieke magnesium may be necessary.
-
Initiation Temperature: Sometimes, gentle warming is required. However, be prepared for a significant exotherm once the reaction initiates. The scale-up protocol must involve adding the halide slowly after initiation is confirmed to maintain control.
II. Impurity Formation and Control
Q3: My final product from the Grignard route is contaminated with a significant amount of a high-molecular-weight impurity.
A3: This is likely the result of a Wurtz coupling side reaction, where the formed Grignard reagent reacts with unreacted aryl halide.[6]
-
Cause: This side reaction is favored by high local concentrations of the aryl halide.
-
Solution: The primary strategy to minimize Wurtz coupling is slow, subsurface addition of the aryl halide to the vigorously stirred magnesium suspension. This ensures the halide reacts at the magnesium surface before it can encounter a high concentration of the already-formed Grignard reagent in the bulk solution. Maintaining a moderate temperature (e.g., 30-40 °C) can also help favor Grignard formation over coupling.
Caption: Troubleshooting tree for Grignard reaction impurities.
Q4: After hydrolysis in the Willgerodt-Kindler route, I have an impurity with a similar polarity to my product, making recrystallization difficult. What could it be?
A4: A likely candidate is the amide intermediate, resulting from incomplete hydrolysis of the thioamide.
-
Cause: Hydrolysis of thioamides can be slow and require harsh conditions. On a large scale, inefficient mixing or insufficient acid/base can lead to incomplete conversion.
-
Solution:
-
In-Process Control (IPC): Before work-up, take a sample of the reaction mixture and analyze it by HPLC or TLC to confirm the disappearance of the amide/thioamide intermediate.
-
Optimize Hydrolysis: If incomplete, you may need to increase the reaction time, temperature, or concentration of the hydrolyzing agent (e.g., sulfuric acid).
-
Alternative Work-up: A basic wash (e.g., with NaHCO3 solution) during work-up will extract your carboxylic acid product into the aqueous layer, leaving the neutral amide impurity in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
-
III. Work-up and Purification Challenges
Q5: During the aqueous work-up of my reaction, I'm getting a persistent emulsion that makes phase separation impossible on a large scale. How can I break it?
A5: Emulsions are a common and frustrating scale-up problem, often caused by finely divided solids or amphiphilic byproducts at the phase interface.
-
Prevention: Ensure complete dissolution of all solids before beginning the extraction, if possible. Sometimes, filtering the reaction mixture through a pad of celite before work-up can remove particulate matter that stabilizes emulsions.
-
Breaking the Emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Change Solvent: Adding a small amount of a different, less polar solvent (e.g., heptane) or a more polar solvent (e.g., methanol) can sometimes disrupt the emulsion.
-
Mechanical Separation: On an industrial scale, centrifugation is the most effective method for separating persistent emulsions.
-
Q6: My product fails to crystallize after the final work-up, or it oils out. What should I do?
A6: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to impurities and solvent systems.
-
Purity: "Oiling out" is a classic sign of impurities interrupting the crystal lattice formation. First, confirm the purity of your crude material by HPLC. If it is <95% pure, an additional purification step (e.g., a charcoal treatment to remove colored impurities, or an acid-base wash as described in Q4) may be needed.
-
Solvent System: The solvent system used for lab-scale crystallization may not be optimal for large-scale work. A good crystallization solvent system should have high solubility for the product at high temperatures and low solubility at low temperatures. Experiment with different solvent/anti-solvent combinations (e.g., Toluene/Heptane, Ethyl Acetate/Hexane).
-
Seeding: Never underestimate the power of a seed crystal. Always save a small amount of pure, crystalline product from a previous batch. Add a few seed crystals to the cooled, supersaturated solution to induce controlled crystallization.
-
Cooling Rate: Rapid cooling often leads to oiling or the formation of very fine, difficult-to-filter crystals. Implement a slow, controlled cooling profile in the reactor. For example, cool from 80 °C to 20 °C over 4-6 hours.
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards to consider when scaling up the production of this compound? A: The hazards are route-dependent.
-
General: The product itself, α-Bromo-2-chlorophenylacetic acid, is a corrosive solid that causes severe skin burns and eye damage.[10][11] Appropriate personal protective equipment (PPE), including gloves, goggles, and face shields, is mandatory.[12][13]
-
Willgerodt-Kindler Route: Involves high temperatures and potentially pressure. The reaction can generate hydrogen sulfide (H₂S), a toxic and flammable gas, especially during the hydrolysis step. The reaction must be conducted in a well-ventilated area with H₂S monitoring.
-
Grignard Route: Anhydrous ether solvents like THF are extremely flammable. Grignard reagents react violently with water, and the initial reaction can be highly exothermic. Strict inert atmosphere conditions are required to prevent fires and ensure reaction success.
Q: What analytical techniques are essential for monitoring the reaction and ensuring final product quality? A: A robust analytical package is crucial.
-
In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the appearance of intermediates and products. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Final Product Specification:
-
Purity: HPLC is used for quantitative purity analysis (typically >99.0%).[14]
-
Identity: Structure confirmation is done using ¹H NMR and ¹³C NMR spectroscopy.
-
Melting Point: A sharp melting point (e.g., 108-112 °C) is a good indicator of purity.[10][14]
-
Moisture Content: Karl Fischer (KF) titration is used to determine water content (typically <0.5%).[14]
-
Q: Can I use N-Bromosuccinimide (NBS) for the α-bromination of 3-chlorophenylacetic acid (Route D)? A: While NBS is a common lab-scale reagent for α-bromination, it presents significant scale-up challenges. NBS reactions are often initiated by light or radical initiators and can be prone to thermal runaway.[15] The succinimide byproduct can also complicate purification. For large-scale production, using elemental bromine or HBr/H₂O₂ might be more controllable and economical, provided the conditions are carefully optimized to prevent ring bromination.[7][8]
Experimental Protocol: Gram-Scale Synthesis via Grignard Route (Illustrative)
Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.
Step 1: Grignard Reagent Formation
-
Set up a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Charge the flask with magnesium turnings (2.0 g, 82 mmol) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1,2-dibromo-3-chlorobenzene (20.0 g, 74 mmol) in 150 mL of anhydrous THF.
-
Add ~10 mL of the halide solution to the magnesium. The reddish-brown color of the iodine should fade, and gentle bubbling should indicate initiation. If no initiation occurs, gently warm the flask with a heat gun.
-
Once initiated, add the remaining halide solution dropwise over 60-90 minutes, maintaining a gentle reflux.
-
After the addition is complete, stir the dark gray mixture at room temperature for an additional 2 hours.
Step 2: Carboxylation
-
Cool the Grignard solution to -10 °C in an ice-salt bath.
-
In a separate, dry apparatus, crush dry ice (solid CO₂) into a fine powder (~40 g).
-
Under vigorous stirring, add the powdered dry ice to the Grignard solution in small portions, keeping the internal temperature below 0 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath and slowly quench by adding 100 mL of 2 M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude solid from a toluene/heptane mixture to afford pure this compound as a white to off-white crystalline solid.
References
- PrepChem. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride.
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
- Okamoto, K., Yamamoto, T., & Kanbara, T. (2007).
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Organic Synthesis with Alpha-Bromo-2-Chlorophenylacetic Acid: A Key Building Block. Retrieved from [Link]
-
IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(2-Bromo-3-chlorophenyl)acetic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
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characterization of unexpected byproducts in 2-Bromo-3-chlorophenylacetic acid synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-3-chlorophenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during this synthesis. We will delve into the causality behind experimental observations, provide robust troubleshooting protocols, and offer validated methods for the characterization of byproducts.
Section 1: Overview of Synthetic Routes & Common Challenges
The synthesis of functionalized phenylacetic acids is a cornerstone in the development of various biologically active molecules.[1] this compound, a key intermediate, is most commonly prepared via the hydrolysis of 2-bromo-3-chlorobenzyl cyanide. While seemingly straightforward, this pathway is prone to several side reactions and impurities that can complicate downstream applications.
The primary challenges researchers face include:
-
Low reaction yield: Often due to incomplete conversion or the formation of soluble byproducts lost during workup.
-
Product discoloration: The presence of colored impurities, often arising from harsh reaction conditions.
-
Formation of unexpected byproducts: The appearance of unknown spots on TLC or peaks in chromatographic analysis, requiring rigorous characterization.
This guide will address these issues in a practical, question-and-answer format.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, side reactions, or losses during the workup and purification phase.
-
Causality - Incomplete Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an intermediate amide, 2-(2-Bromo-3-chlorophenyl)acetamide. This first step (nitrile to amide) is often faster than the second step (amide to carboxylic acid). Insufficient heating, inadequate reaction time, or non-optimal acid concentration can stall the reaction at the amide stage.[2]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting benzyl cyanide and the intermediate amide. The reaction should not be quenched until the amide is fully consumed.
-
Optimize Reaction Conditions: If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. For acid-catalyzed hydrolysis using sulfuric acid, ensure the concentration is sufficient to facilitate both hydrolysis steps effectively. A mixture of sulfuric acid, acetic acid, and water can sometimes improve yields by preventing the carbonization that occurs with highly concentrated sulfuric acid alone.[3]
-
-
Causality - Workup Losses: this compound has some solubility in water, especially if the pH is not sufficiently acidic during extraction. During the base wash (to remove the acidic product from neutral impurities), forming the sodium salt of the acid makes it highly water-soluble. If the subsequent acidification is incomplete, the product will not fully precipitate or extract into the organic layer.
-
Troubleshooting Steps:
-
Ensure Complete Precipitation: When acidifying the aqueous layer to recover your product, check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2).
-
"Back-Extraction": After extracting your acidified aqueous layer, re-extract it with a fresh portion of organic solvent to recover any dissolved product.
-
Q2: My final product is a yellow or brown solid. What causes this discoloration and how can I remove it?
Answer: Discoloration is almost always due to the formation of polymeric or carbonized impurities ("tar").
-
Causality - Carbonization: The use of concentrated sulfuric acid at elevated temperatures is a known cause of side reactions like coking and polycondensation, which produce intensely colored byproducts.[3]
-
Troubleshooting & Purification Protocol:
-
Recrystallization: This is the most effective method for removing colored impurities.
-
Protocol: Recrystallization from Toluene
-
Dissolve the crude, discolored product in a minimal amount of hot toluene. The desired product is soluble, while the polymeric impurities are often less soluble.
-
If insoluble colored material persists, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
-
-
Activated Carbon Treatment: If recrystallization alone is insufficient, treatment with activated carbon can be used.
-
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude product in a suitable hot solvent as you would for recrystallization.
-
Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.
-
Keep the solution heated and stir for 5-10 minutes. Caution: Adding carbon to a near-boiling solution can cause it to boil over.
-
Perform a hot filtration through a pad of Celite® to remove the carbon.
-
Allow the clarified filtrate to cool and crystallize as described above.
-
-
-
Q3: I see an unexpected peak in my LC-MS analysis. What are the most probable byproducts in this synthesis?
Answer: Beyond unreacted starting material, there are two primary byproducts to anticipate: the intermediate amide and a decarboxylation product. The presence of impurities can arise from various sources during the manufacturing process.[4][5]
-
2-(2-Bromo-3-chlorophenyl)acetamide: The most common byproduct, resulting from incomplete hydrolysis.
-
2-Bromo-3-chlorotoluene: This can form if the phenylacetic acid product undergoes decarboxylation under harsh thermal or acidic conditions. While decarboxylation is more facile for β-keto acids, it can occur with phenylacetic acids under forcing conditions.[6][7][8]
The following diagram illustrates the main reaction pathway and the formation of these key byproducts.
Caption: Reaction pathways in the synthesis of this compound.
The table below summarizes the expected mass-to-charge ratios (m/z) for these compounds, which is critical for initial identification by mass spectrometry.
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Desired Product | C₈H₆BrClO₂ | 248.49 | 248.9/250.9 | 246.9/248.9 |
| Intermediate Amide | C₈H₇BrClNO | 248.51 | 249.9/251.9 | - |
| Decarboxylation Product | C₇H₆BrCl | 205.48 | - | - |
| Starting Material | C₈H₅BrClN | 230.50 | - | - |
| Note: Isotopic patterns for Br (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and Cl (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) will result in characteristic clusters of peaks separated by ~2 Da. |
Section 3: Protocol for Byproduct Characterization
When an unknown impurity is detected, a systematic approach is required for definitive identification.[9] This workflow is essential for ensuring the final product meets purity requirements established by regulatory bodies like the ICH.[10]
Caption: Systematic workflow for the isolation and characterization of unknown byproducts.
Step-by-Step Protocol: Sample Preparation for NMR and MS
This protocol assumes you have isolated the impurity using preparative chromatography.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the isolated byproduct.
-
For NMR analysis, dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
For LC-MS analysis, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
-
-
Analytical Techniques & Expected Results:
-
Mass Spectrometry (MS): This is the first step to determine the molecular weight of the impurity.[11] High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the determination of the elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.[11]
-
If the byproduct is the amide: You will observe a broad singlet in the ¹H NMR spectrum between 5.5-8.0 ppm corresponding to the -NH₂ protons, which is absent in the desired carboxylic acid product. The carbonyl carbon in the ¹³C NMR will be shifted relative to the carboxylic acid carbon.
-
If the byproduct is the decarboxylated toluene: The characteristic singlet for the -CH₂- group (typically ~3.7 ppm) of the phenylacetic acid will be absent. Instead, a new singlet corresponding to the -CH₃ group will appear at a higher field (typically ~2.4 ppm). The carboxylic acid proton signal (>10 ppm) will also be absent.
-
-
By combining data from these techniques, a definitive structure of the unexpected byproduct can be confidently assigned.[12]
References
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phenylacetic acid - Organic Syntheses Procedure. Available at: [Link]
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United States Patent (19) - Process for the preparation of alpha-bromophenylacetic acids. Available at: [Link]
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Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society. Available at: [Link]
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Unveiling New Product Formations beyond Conventional Pathways in De-Halogenation of Halo-Acetic Acids Using Ni-Encapsulated Sol-Gel Catalysts - MDPI. Available at: [Link]
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IMPURITIES AND ITS IMPORTANCE IN PHARMACY - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis and Utility of 2-Bromo-3-chlorophenylacetic Acid and 2-Chloro-3-bromophenylacetic Acid
For Researchers, Scientists, and Professionals in Drug Development
In the landscape of pharmaceutical and agrochemical research, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of modern medicinal chemistry. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth, objective comparison of two closely related halogenated phenylacetic acid isomers: 2-bromo-3-chlorophenylacetic acid and 2-chloro-3-bromophenylacetic acid. We will delve into their synthesis, comparative reactivity, and potential applications, supported by experimental data to inform rational decision-making in synthetic route design and lead optimization.
Introduction: The Subtle but Significant Impact of Halogen Isomerism
This compound and 2-chloro-3-bromophenylacetic acid are valuable building blocks in organic synthesis, particularly as intermediates for more complex molecules.[1][2] While structurally similar, the positional difference of the bromine and chlorine atoms on the phenyl ring can lead to distinct chemical behaviors and synthetic outcomes. Understanding these nuances is critical for optimizing reaction conditions, maximizing yields, and ultimately, for the successful development of novel chemical entities.
Synthesis: A Tale of Two Precursors
A robust and versatile method for the synthesis of these phenylacetic acid derivatives is the Willgerodt-Kindler reaction, followed by hydrolysis.[3][4][5][6] This two-step process typically begins with the corresponding substituted acetophenone.
Step 1: Synthesis of Halogenated Acetophenone Precursors
The key starting materials for the synthesis of our target molecules are 2-bromo-3'-chloroacetophenone and 2-chloro-3'-bromoacetophenone. A reliable method for their preparation is the α-halogenation of the corresponding 3-chloroacetophenone or 3-bromoacetophenone.[7]
Experimental Protocol: Synthesis of 2-Bromo-3'-chloroacetophenone [7]
-
In a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 230 mL of acetic acid, 100 g (0.65 mol) of 3-chloroacetophenone, 134 g (0.75 mol) of N-bromosuccinimide (NBS), and 1 g of benzoyl peroxide.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Add an additional 0.5 g of benzoyl peroxide and continue to reflux for another 3 hours.
-
Remove the majority of the acetic acid by distillation.
-
Pour the reaction mixture into a large volume of water and stir to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain 2-bromo-3'-chloroacetophenone. The reported yield is approximately 86.6%.
A similar procedure can be followed for the synthesis of 2-chloro-3'-bromoacetophenone from 3-bromoacetophenone using N-chlorosuccinimide (NCS) as the chlorinating agent, with a reported yield of around 85.9%.[7]
Step 2: The Willgerodt-Kindler Reaction and Subsequent Hydrolysis
The Willgerodt-Kindler reaction transforms aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[3][4][5][6]
Conceptual Workflow for the Synthesis of Halogenated Phenylacetic Acids
Caption: General synthetic workflow for the preparation of the target phenylacetic acids via the Willgerodt-Kindler reaction.
Experimental Protocol: Generalized Willgerodt-Kindler Reaction and Hydrolysis [8]
Part A: Willgerodt-Kindler Reaction
-
In a reaction vessel, combine the substituted acetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2 equivalents).
-
Heat the mixture, often under reflux or using microwave irradiation, until the reaction is complete (monitored by TLC or GC).[9]
-
After cooling, the reaction mixture is typically dissolved in an organic solvent and washed with dilute acid to remove excess morpholine, followed by water.
-
Evaporation of the solvent yields the crude thioamide intermediate.
Part B: Hydrolysis of the Thioamide [8]
-
The crude thioamide is refluxed with an aqueous acid (e.g., 50% sulfuric acid) or a base (e.g., 10% alcoholic sodium hydroxide) for several hours.
-
After cooling, the mixture is extracted with an organic solvent.
-
The aqueous layer is then acidified to precipitate the phenylacetic acid.
-
The product can be further purified by recrystallization.
Comparative Reactivity and Physicochemical Properties
The difference in the positions of the bromine and chlorine atoms on the aromatic ring is expected to influence the electronic properties and, consequently, the reactivity of the two isomers.
| Property | This compound | 2-Chloro-3-bromophenylacetic Acid | Rationale |
| Molecular Weight | 249.49 g/mol | 249.49 g/mol | Isomers have the same molecular formula (C₈H₆BrClO₂). |
| Melting Point | Data not readily available | Data not readily available | Crystal packing and intermolecular forces will differ. |
| Acidity (pKa) | Expected to be slightly more acidic | Expected to be slightly less acidic | The greater electron-withdrawing inductive effect of chlorine compared to bromine may lead to a slightly more acidic carboxylic acid proton when chlorine is closer to the side chain (in the 2-position). However, the overall electronic effect is a combination of induction and resonance.[10] |
| Reactivity in Nucleophilic Substitution | The C-Br bond is generally a better leaving group than the C-Cl bond. Therefore, reactions involving nucleophilic aromatic substitution would likely favor displacement of the bromide. | The C-Br bond is generally a better leaving group than the C-Cl bond. | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. |
| Reactivity in Cross-Coupling Reactions | The C-Br bond is more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) than the C-Cl bond. | The C-Br bond is more reactive. | Oxidative addition of the palladium catalyst to the C-Br bond is generally faster than to the C-Cl bond. |
Note: Specific experimental data directly comparing the two isomers is limited in the publicly available literature. The expectations are based on established principles of organic chemistry.
Applications in Drug Discovery and Development
Halogenated phenylacetic acids are important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules.[1][2][11][12] The choice between a bromo or chloro substituent, and its position on the phenyl ring, can have a profound impact on the pharmacological profile of a drug candidate.[10][13][14]
For instance, the electron-withdrawing nature of halogens can modulate the pKa of nearby functional groups, which can affect drug absorption and distribution. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. The steric bulk of the halogen can also influence the conformation of the molecule, which is critical for its interaction with a biological receptor.
Conclusion
This compound and 2-chloro-3-bromophenylacetic acid, while isomeric, are distinct chemical entities with potentially different synthetic accessibilities and reactivities. The choice between these two building blocks will depend on the specific requirements of the synthetic route and the desired properties of the final target molecule. While the synthesis of both can be achieved through the Willgerodt-Kindler reaction of their respective acetophenone precursors, the subtle electronic and steric differences imparted by the positioning of the halogen atoms can be leveraged to fine-tune the properties of downstream compounds. Further experimental investigation into the direct comparison of these two isomers is warranted to fully elucidate their respective advantages in various synthetic and medicinal chemistry applications.
References
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- 2-Bromo-2-chloro-3-arylpropanenitriles as C-3 Synthons for the Synthesis of Functionalized 3-Aminothiophenes. Eur. J. Org. Chem.2019, 2019, 7837-7846.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetic Acids
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Halogenated phenylacetic acids are versatile building blocks, but the choice between a bromo- or chloro-substituent is not trivial. This guide provides an in-depth, data-driven comparison of their reactivity, moving beyond simple rules of thumb to explain the mechanistic causality behind their performance in key chemical transformations.
Foundational Physicochemical Differences
The reactivity of a molecule is fundamentally governed by its electronic and steric properties. For halo-substituted phenylacetic acids, the identity of the halogen atom (Br vs. Cl) introduces subtle but significant differences that manifest in various reaction types.
Bond Dissociation Energy (BDE)
The most decisive factor in many reactions involving the cleavage of the carbon-halogen bond is the bond dissociation energy. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.
| Parameter | Aryl C-Cl | Aryl C-Br | Source |
| Avg. Bond Dissociation Energy | ~96 kcal/mol | ~81 kcal/mol | [1] |
| Avg. Bond Length | ~1.77 Å | ~1.91 Å | [2] |
This lower BDE for the C-Br bond means less energy is required for its cleavage, a fact that predominantly explains the higher reactivity of bromo-aromatics in reactions where this bond-breaking event is part of the rate-determining step, such as in palladium-catalyzed cross-couplings.[1]
Electronic Effects: A Tale of Two Halogens
Halogens exert two opposing electronic effects on the aromatic ring: a deactivating inductive effect (-I) due to their high electronegativity, and a weakly activating resonance effect (+R) from their lone pairs. For both chlorine and bromine, the inductive effect dominates, making them deactivating overall for electrophilic aromatic substitution.[3]
However, their relative influence on reaction rates and equilibria can be quantified using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring.
| Substituent | σ (meta) | σ (para) | Source(s) |
| -Cl | +0.37 | +0.23 | [4][5] |
| -Br | +0.39 | +0.23 | [4][5] |
The positive values confirm both are electron-withdrawing groups. The slightly higher σ-meta value for bromine suggests a marginally stronger inductive pull from that position compared to chlorine, while their para effects are virtually identical.[4][5][6] These electronic effects are particularly relevant for reactions at the carboxylic acid moiety.
A comparative DFT study on halogen-substituted phenylacetic acids calculated their pKa values, finding that chloro-substituted phenylacetic acid is more acidic than its bromo-counterpart, which aligns with the stronger electron-withdrawing nature of chlorine stabilizing the carboxylate anion.[7]
Reactivity at the Phenyl Ring: Where Differences Shine
The most dramatic differences in reactivity are observed in reactions occurring directly at the carbon-halogen bond, particularly in the realm of modern cross-coupling chemistry.
Caption: Primary reaction sites on a halo-substituted phenylacetic acid.
Palladium-Catalyzed Cross-Coupling Reactions
In Suzuki-Miyaura, Buchwald-Hartwig, and similar cross-coupling reactions, the rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1]
The significantly lower bond energy of the C-Br bond makes aryl bromides far more reactive substrates than aryl chlorides in this critical step.[1] This translates directly to milder reaction conditions, lower catalyst loadings, and often higher yields.
| Reaction Type | Bromo-Aromatic | Chloro-Aromatic | Rationale & Citation(s) |
| Relative Reactivity | Higher | Lower | Weaker C-Br bond facilitates faster oxidative addition.[1][8] |
| Typical Temperature | 80-100 °C | 100-120 °C | Chloro-derivatives require more energy to overcome the C-Cl bond strength.[8] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(OAc)₂) with simpler phosphine ligands. | Often requires more sophisticated, bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote oxidative addition.[8][9] | |
| Expected Yield | Good to Excellent | Moderate to Good | Higher reactivity of the bromo-substrate generally leads to more efficient conversion.[8] |
Causality Behind Ligand Choice: The development of highly active catalyst systems with bulky, electron-rich phosphine ligands (like those developed by the Buchwald group) has been crucial for expanding the utility of the more economical but less reactive aryl chlorides.[1][9] These ligands stabilize the palladium center and accelerate the oxidative addition and reductive elimination steps.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This protocol provides a general methodology for coupling a halo-phenylacetic acid with an arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the halo-phenylacetic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).
-
Expert Insight: For a bromo -phenylacetic acid, simpler ligands may suffice, and catalyst loading could potentially be lowered. For the corresponding chloro -derivative, a more robust ligand like SPhos or XPhos is recommended to achieve reasonable conversion.[8]
-
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture, 10:1 ratio, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 80 °C for bromo, 110 °C for chloro) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the reactivity trend is often inverted. This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (Meisenheimer complex).[10][11] The rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.
The reaction is accelerated by strongly electron-withdrawing groups (like -NO₂) ortho or para to the leaving group, which stabilize the negative charge of the intermediate.[10] The halogen's primary role in the rate-determining step is its powerful inductive effect. Since fluorine is the most electronegative halogen, it polarizes the C-X bond most effectively, making the carbon atom highly electrophilic and stabilizing the anionic intermediate.
Therefore, the typical reactivity order in SNAr is often F > Cl > Br > I , a direct contrast to cross-coupling reactions.[10][11] For phenylacetic acids, which lack strong activating groups for SNAr, this reaction is less common but the principle remains a key point of mechanistic differentiation.
Reactivity at the Carboxylic Acid Group
Reactions at the carboxylic acid functional group, such as esterification or amidation, fall under the category of nucleophilic acyl substitution.[12] Here, the halogen's influence is purely electronic, modifying the electrophilicity of the carbonyl carbon.
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A Comparative Guide to the Definitive Structural Validation of 2-Bromo-3-chlorophenylacetic Acid by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those intended for pharmaceutical development or as complex organic building blocks, unambiguous structural verification is not merely a procedural step but the foundation of all subsequent research. This guide provides a comprehensive, in-depth protocol for the definitive structural validation of 2-Bromo-3-chlorophenylacetic acid. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how these techniques provide orthogonal data to conclusively identify the target molecule and differentiate it from its isomers.
The Analytical Imperative: Distinguishing Isomers
The synthesis of this compound can potentially yield several structural isomers, such as 2-Bromo-5-chlorophenylacetic acid. These isomers possess the same molecular formula (C₈H₆BrClO₂) and, therefore, the same exact mass, making them indistinguishable by mass spectrometry alone. However, the unique substitution pattern on the aromatic ring creates distinct electronic environments for each proton and carbon atom. It is this distinction that NMR spectroscopy can exploit with high fidelity. This guide will use 2-Bromo-5-chlorophenylacetic acid as a comparative alternative to demonstrate the power of these analytical techniques.
Orthogonal Validation Workflow
A robust validation strategy relies on integrating data from multiple, independent analytical techniques. NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while MS confirms the elemental composition and molecular weight.[1][2]
Caption: Workflow for definitive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[3][4][5] By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals, we can piece together the molecular puzzle.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
-
A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Interpretation and Comparative Analysis
The key to distinguishing this compound from its isomers lies in the aromatic region of the ¹H NMR spectrum.
Caption: Structure of this compound.
For this compound:
-
Aromatic Protons (H-4, H-5, H-6): These three protons will appear as distinct signals in the 7.0-7.6 ppm range.
-
H-5: This proton is coupled to both H-4 and H-6, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).
-
H-4 and H-6: These protons are each coupled to H-5, and will appear as doublets (or doublet of doublets if long-range coupling is resolved).
-
-
Methylene Protons (CH₂): The two protons of the acetic acid methylene group are chemically equivalent and will appear as a sharp singlet around 3.6-3.8 ppm.[6]
-
Carboxylic Acid Proton (COOH): This proton is acidic and its signal is often broad, appearing anywhere from 10-12 ppm. Its position can be highly dependent on concentration and solvent.
For the Isomer, 2-Bromo-5-chlorophenylacetic acid:
-
Aromatic Protons: The substitution pattern changes the symmetry and coupling.
-
H-6: Appears as a doublet (coupled only to H-4).
-
H-4: Appears as a doublet of doublets (coupled to H-6 and H-3).
-
H-3: Appears as a doublet (coupled only to H-4).
-
The clear difference in the splitting patterns (a triplet and two doublets for the target vs. two doublets and a doublet of doublets for the isomer) provides an unambiguous structural assignment.
| Signal Assignment | Expected Data for this compound | Expected Data for 2-Bromo-5-chlorophenylacetic acid (Isomer) |
| Aromatic Region | Three distinct signals: 1 triplet, 2 doublets | Three distinct signals: 2 doublets, 1 doublet of doublets |
| Methylene (CH₂) ¹H | Singlet, ~3.7 ppm | Singlet, ~3.6 ppm |
| Carboxylic Acid ¹H | Broad Singlet, >10 ppm | Broad Singlet, >10 ppm |
| Aromatic Carbons ¹³C | 6 unique signals in the 120-140 ppm range | 6 unique signals, with different chemical shifts due to substituent effects[7] |
| Methylene (CH₂) ¹³C | ~40 ppm | ~40 ppm |
| Carbonyl (C=O) ¹³C | ~175 ppm | ~175 ppm |
Mass Spectrometry (MS): Elemental Confirmation
Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[8][9]
Experimental Protocol: ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids.[10][11][12]
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization.
-
Ionization Mode: Analyze the sample in negative ion mode ([M-H]⁻), as the carboxylic acid group is readily deprotonated.
-
Instrument Setup: Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-400.
Data Interpretation: The Halogen Signature
The molecular formula C₈H₆BrClO₂ has a monoisotopic mass of approximately 247.93 g/mol . The key confirmatory feature in the mass spectrum is the unique isotopic cluster for the molecular ion, arising from the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[8][9][13][14]
This combination results in a characteristic pattern of four peaks:
-
M: Contains ⁷⁹Br and ³⁵Cl
-
M+2: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4: Contains ⁸¹Br and ³⁷Cl
| Ion | Contributing Isotopes | Expected m/z ([M-H]⁻) | Expected Relative Intensity |
| M⁻ | C₈H₅⁷⁹Br³⁵ClO₂⁻ | ~246.92 | 100% |
| (M+2)⁻ | C₈H₅⁸¹Br³⁵ClO₂⁻ / C₈H₅⁷⁹Br³⁷ClO₂⁻ | ~248.92 | ~129% |
| (M+4)⁻ | C₈H₅⁸¹Br³⁷ClO₂⁻ | ~250.92 | ~41% |
Observing this specific isotopic pattern with the correct m/z values and relative intensities provides extremely strong evidence for the presence of one bromine and one chlorine atom in the molecule, confirming the elemental composition. While this does not distinguish between isomers, it validates the molecular formula that the NMR data is used to interpret.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of this compound is achieved not by a single measurement, but by the logical integration of complementary data. Mass spectrometry confirms the elemental formula (C₈H₆BrClO₂) through the molecular ion's mass and unique isotopic signature.[8] Subsequently, ¹H NMR spectroscopy provides the definitive structural evidence, where the specific splitting pattern of the aromatic protons (one triplet, two doublets) serves as a unique fingerprint for the 1,2,3-substitution pattern, decisively differentiating it from other possible isomers.[3][5] This synergistic approach forms a self-validating system, ensuring the highest level of confidence in the compound's identity for all downstream applications.[1][2]
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A Comparative Analysis of Brominating Agents for the α-Bromination of Phenylacetic Acid
In the landscape of pharmaceutical and fine chemical synthesis, α-bromophenylacetic acid stands as a pivotal intermediate, its value underscored by its role in the production of a multitude of active pharmaceutical ingredients (APIs) and other high-value compounds. The regioselective introduction of a bromine atom at the alpha (α) position of phenylacetic acid unlocks a versatile functional handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
This technical guide provides a comprehensive comparative analysis of the primary methodologies for the α-bromination of phenylacetic acid. We will delve into the mechanistic underpinnings, operational efficiencies, and safety profiles of the classical Hell-Volhard-Zelinsky (HVZ) reaction, which utilizes elemental bromine, and the more contemporary approach employing N-Bromosuccinimide (NBS). This guide is intended to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the selection of a brominating agent and protocol best suited for their specific synthetic needs.
Key Performance Metrics: A Comparative Overview
For a rapid assessment of the two primary brominating agents, the following table summarizes the key performance indicators for the α-bromination of phenylacetic acid.
| Parameter | Hell-Volhard-Zelinsky (Br₂/PBr₃) | N-Bromosuccinimide (NBS) |
| Primary Reagent | Liquid Bromine (Br₂) & PBr₃/PCl₃ | N-Bromosuccinimide (solid) |
| Reaction Time | 2–3 days | 2 hours |
| Temperature | Gentle Reflux | Reflux (77°C) |
| Reported Yield | ~67%[1] | ~95%[2] |
| Reagent Handling | Hazardous, corrosive, fuming liquid | Crystalline solid, easier to handle[3] |
| Byproducts | Polymeric material, phosphorus acids | Succinimide |
| Primary Mechanism | Ionic (via acyl bromide enol) | Radical chain reaction |
The Hell-Volhard-Zelinsky (HVZ) Reaction: The Classic Approach
The Hell-Volhard-Zelinsky (HVZ) reaction is a long-established method for the α-halogenation of carboxylic acids.[4] For phenylacetic acid, this reaction reliably introduces a bromine atom at the carbon adjacent to the carboxyl group.
Mechanistic Rationale
The HVZ reaction is a multi-step process that relies on the in-situ formation of an acyl bromide, which is more readily enolized than the parent carboxylic acid.[5][6][7] The key mechanistic steps are as follows:
-
Acyl Bromide Formation: Phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, reacts with phenylacetic acid to form phenylacetyl bromide.[8]
-
Enolization: The resulting acyl bromide tautomerizes to its enol form. This step is crucial as the enol is the nucleophilic species that reacts with bromine.
-
α-Bromination: The enol attacks a molecule of bromine (Br₂) in an electrophilic addition, resulting in the formation of α-bromo phenylacetyl bromide.
-
Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide to yield the final product, α-bromophenylacetic acid.
Caption: Radical chain mechanism for NBS bromination.
Experimental Protocol
The following protocol is based on a procedure reported to give a high yield of α-bromophenylacetic acid. [2] Materials:
-
2-Phenylacetic acid (376 mg, 2.7 mmol)
-
N-Bromosuccinimide (540 mg, 3.05 mmol)
-
Carbon tetrachloride (5.5 mL)
-
Azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry two-necked flask fitted with a condenser, add 2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.
-
With stirring, add the azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux at 77°C with stirring for 2 hours. The progress of the reaction can be monitored by ¹H NMR until the starting material is consumed.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with hexane (10.0 mL) and filter to remove the succinimide byproduct.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to afford α-bromophenylacetic acid as a white solid (95% yield).
Advantages and Disadvantages
Advantages:
-
Significantly higher yields (around 95%) have been reported compared to the HVZ reaction. [2]* The reaction time is dramatically shorter (2 hours vs. several days).
-
NBS is a crystalline solid that is easier and safer to handle than liquid bromine. [3]* The reaction conditions are generally milder.
Disadvantages:
-
The use of carbon tetrachloride, a toxic and ozone-depleting solvent, is a significant drawback. Alternative non-polar solvents should be considered and evaluated.
-
A radical initiator is required.
Safety and Handling Considerations
Elemental Bromine (Br₂):
-
Hazards: Highly toxic, corrosive, and causes severe burns upon contact with skin and eyes. Inhalation of fumes can cause severe respiratory tract irritation and damage. It is also a strong oxidizing agent.
-
Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.
N-Bromosuccinimide (NBS):
-
Hazards: Harmful if swallowed and causes severe skin burns and eye damage. [9]It can decompose over time, especially when exposed to light and moisture, releasing bromine.
-
Handling: While safer than liquid bromine, NBS should still be handled with care in a fume hood, wearing appropriate PPE. It should be stored in a cool, dry, and dark place.
Conclusion
For the α-bromination of phenylacetic acid, N-Bromosuccinimide (NBS) emerges as the superior reagent when compared to the classical Hell-Volhard-Zelinsky reaction conditions. The NBS-mediated radical bromination offers a significantly higher yield (95% vs. ~67%), a drastically reduced reaction time (2 hours vs. 2-3 days), and milder reaction conditions. Furthermore, the operational safety is greatly enhanced by using a solid reagent (NBS) instead of the hazardous liquid bromine.
While the HVZ reaction remains a viable, albeit more arduous, method, the data strongly supports the adoption of the NBS protocol for researchers seeking a more efficient, rapid, and safer synthesis of α-bromophenylacetic acid. The primary consideration for the NBS method is the selection of a suitable, less toxic solvent to replace carbon tetrachloride, aligning the procedure with modern green chemistry principles.
References
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A Senior Application Scientist's Guide to the Biological Activity of 2-Bromo-3-chlorophenylacetic Acid and Its Derivatives
Abstract
In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a cornerstone for the development of therapeutically significant agents, most notably in the anti-inflammatory domain. This guide explores the biological potential of 2-Bromo-3-chlorophenylacetic acid, a halogenated member of this chemical class. While this specific compound is not extensively documented as a lead molecule, its structure presents a compelling starting point for chemical derivatization. This document provides a comparative framework, grounded in established structure-activity relationship (SAR) principles from analogous compounds, to predict how modifications to its core structure could modulate biological activity. We will delve into the rationale behind derivatization, compare the potential impact of ester and amide analogues, and provide validated experimental protocols for assessing their efficacy and safety.
The Parent Compound: this compound
The molecule this compound belongs to the family of halogenated aryl acetic acids. This class includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and fenclofenac, which function primarily through the inhibition of cyclooxygenase (COX) enzymes. The defining features of our parent compound are the vicinal bromo and chloro substituents on the phenyl ring and a carboxylic acid moiety.
-
Structure:
Figure 1: Chemical structure of this compound.
Based on its structural similarity to other NSAIDs, it is reasonable to hypothesize that this compound may possess anti-inflammatory properties. The presence and positioning of the halogens are known to be critical determinants of activity. For instance, studies on related scaffolds have shown that halogen substituents in the ortho and para positions of the aniline ring of 2-phenylaminophenylacetic acid analogues are associated with optimal COX inhibitory activity[1]. The specific 2-bromo, 3-chloro substitution pattern creates a distinct electronic and steric profile that serves as our baseline for evaluating derivatives.
The Medicinal Chemist's Approach: Rationale for Derivatization
A parent compound or "hit" is rarely the final drug candidate. Medicinal chemists systematically create derivatives to optimize a range of properties in a process called lead optimization. The goal is to establish a Structure-Activity Relationship (SAR), which links specific structural features to changes in biological activity[2][3].
Key objectives of derivatization include:
-
Enhancing Potency: Increasing the compound's activity at its biological target (e.g., lowering the IC50 value for enzyme inhibition).
-
Improving Selectivity: Increasing activity against the desired target while minimizing effects on other targets to reduce side effects. For NSAIDs, selectivity for COX-2 over COX-1 is a common goal[1].
-
Optimizing Pharmacokinetics (ADME): Modifying absorption, distribution, metabolism, and excretion properties to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.
-
Reducing Toxicity: Eliminating or minimizing adverse effects, such as the liver toxicity associated with some NSAIDs[1].
The logical flow of this process, starting from a parent compound, is illustrated in the diagram below.
Caption: Lead optimization workflow starting from a parent compound.
Comparative Analysis of Potential Derivatives
We will explore two primary avenues of derivatization from our parent compound: modification of the carboxylic acid and alteration of the halogen substitution pattern.
Part A: Impact of Carboxylic Acid Derivatization (Esters & Amides)
The carboxylic acid is a key functional group, often involved in hydrogen bonding with target enzymes. However, its acidic nature can lead to poor membrane permeability and rapid metabolism. Converting it to an ester or an amide is a common strategy to modulate these properties.
-
Ester Derivatives: Esterification masks the polar carboxylic acid, increasing lipophilicity. This can enhance cell membrane permeability. Esters are often designed as prodrugs , which are inactive until hydrolyzed back to the active carboxylic acid by esterase enzymes within the body.
-
Amide Derivatives: Amides are generally more stable metabolically than esters. They can act as hydrogen bond donors and acceptors, potentially forming different or stronger interactions with a biological target compared to the parent acid. The synthesis of amides from carboxylic acids typically involves an activation step, for example, conversion to an acyl chloride, followed by reaction with an amine.
The table below outlines a hypothetical comparison of the parent acid with a simple methyl ester and a primary amide derivative.
| Property | Parent Compound (Acid) | Methyl Ester Derivative | Primary Amide Derivative | Rationale & Expected Impact |
| Molecular Weight | 249.49 g/mol | 263.51 g/mol | 248.50 g/mol | Minimal change, unlikely to significantly impact properties. |
| Polarity | High | Low | Moderate | Esterification significantly reduces polarity, potentially increasing membrane transit. Amides are less polar than acids but more polar than esters. |
| H-Bonding | Donor & Acceptor | Acceptor only | Donor & Acceptor | The amide retains H-bond donor capability, which can be crucial for target binding, whereas the ester loses it. |
| Metabolic Stability | Variable | Low (Prodrug) | High | Amides are generally more resistant to hydrolysis than esters, leading to a longer biological half-life. |
| Target Interaction | Ionic/H-bonding | H-bonding | H-bonding | Loss of the acidic proton changes the primary interaction from potentially ionic to hydrogen bonding. The amide's N-H may form new, beneficial interactions. |
Part B: Impact of Halogen Substitution (Structure-Activity Relationship)
The number, type, and position of halogens on the phenyl ring profoundly influence biological activity. Halogens affect the molecule's lipophilicity, electronic distribution (via inductive and resonance effects), and conformation, which dictates how it fits into a target's binding site.
Studies on related structures provide clear guidance:
-
Lipophilicity and Toxicity: Increased lipophilicity, often achieved by adding more halogen substituents, can enhance potency but may also increase toxicity. In a study of 2-phenylaminophenylacetic acid analogues, the most lipophilic and brominated compound was also the most cytotoxic[1].
-
Steric Effects: The size of the halogen (F < Cl < Br < I) and its position are critical. Ortho-position substituents can force a twist between phenyl rings in biphenyl-like structures, which is often crucial for activity[1]. While our parent compound has a single ring, the steric bulk of the ortho-bromo substituent will influence how the molecule approaches and binds to its target.
Let's compare the parent compound to hypothetical positional isomers based on principles from the literature.
| Compound | Structural Change | Predicted Impact on Anti-Inflammatory Activity | Supporting Rationale |
| Parent Compound | 2-Bromo, 3-Chloro | Baseline | The 2,3-dihalo pattern provides a specific steric and electronic profile. |
| Derivative 1 | 2-Chloro, 4-Bromo | Potentially Increased | Halogenation at the 4-position (para) is often favorable in related anti-inflammatory compounds, potentially improving binding site interactions[1]. |
| Derivative 2 | 2,6-Dichloro | Potentially Decreased or Altered | In some series, substitution at the 2-position can lead to unfavorable conformations and a decrease in potency. Adding a second ortho-substituent could exacerbate this effect. |
| Derivative 3 | 4-Bromo | Potentially Decreased | The loss of the second halogen reduces lipophilicity and alters the electronic character, which may weaken binding affinity compared to di-halogenated analogues. |
Essential Experimental Protocols
To empirically validate the hypotheses outlined above, standardized biological assays are required. The following protocols describe methods for assessing anti-inflammatory potential and general toxicity.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines a compound's ability to inhibit the COX-1 and COX-2 enzymes, which are central to the inflammatory pathway.
Causality: The relative inhibition of COX-1 versus COX-2 (the selectivity index) is a critical parameter. Selective COX-2 inhibition is often sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme[1].
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve test compounds (parent acid, derivatives) and a reference standard (e.g., Diclofenac, Celecoxib) in DMSO to create stock solutions. Prepare a series of dilutions for IC50 determination.
-
Assay Reaction:
-
In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2).
-
Add the test compound dilution or vehicle control (DMSO).
-
Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
-
Detection: The reaction produces Prostaglandin G2 (PGG2), which is subsequently reduced to PGH2. The activity is measured by monitoring the oxidation of a chromogenic agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at 590 nm over time using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required for 50% inhibition).
-
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the general cytotoxicity of the compounds against a relevant cell line (e.g., a human liver cell line like HepG2, given the known hepatotoxicity of some NSAIDs[1]).
Causality: This assay provides a self-validating measure of cell health. A reduction in metabolic activity, measured by the conversion of MTT to formazan, is a reliable proxy for cell death or proliferation inhibition. It is crucial for determining if a compound's desired activity occurs at concentrations that are non-toxic to healthy cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and replace it with a medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot cell viability (%) against the logarithm of compound concentration to determine the CC50 (cytotoxic concentration 50%).
Conclusion and Future Directions
Conversion to ester or amide derivatives would primarily modulate pharmacokinetic properties, with amides likely offering greater metabolic stability. Altering the halogen type and position would directly influence target engagement and potency, with lipophilicity and steric factors being critical determinants of both efficacy and potential toxicity[1].
The path forward requires the synthesis of these proposed derivatives and their systematic evaluation using the standardized protocols provided. This empirical data will confirm or refute the hypotheses presented here and build a definitive SAR for this chemical series, potentially uncovering novel and optimized therapeutic agents.
References
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Rakowitz, D., Gmeiner, A., Schröder, N., & Matuszczak, B. (2006). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-93. [Link]
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Traynelis, S. F., et al. (2011). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. [Link]
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Ng, L. E., et al. (2018). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF on ResearchGate. [Link]
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Pignataro, L., et al. (2021). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]
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A Senior Application Scientist's Guide: Selecting the Optimal Chromatographic Method for Purity Analysis of 2-Bromo-3-chlorophenylacetic Acid
Introduction: The Critical Role of Purity in Synthesis Intermediates
In the realms of pharmaceutical and agrochemical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 2-Bromo-3-chlorophenylacetic acid is a key building block, often utilized in the synthesis of complex, biologically active molecules.[1][2] Its unique substitution pattern provides a reactive handle for constructing larger molecular frameworks. Consequently, ensuring its purity is paramount. Any significant impurity can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced yield, and, most critically, unforeseen toxicological profiles in the final active ingredient.
Analyte Profile: Understanding this compound
A successful method development strategy begins with a thorough understanding of the analyte.
-
Structure and Functionality: this compound is a halogenated aromatic carboxylic acid. Its key features are a phenyl ring (a chromophore), a polar carboxylic acid group (-COOH) with an active hydrogen, and halogen substituents (Br, Cl) that increase its molecular weight.
-
Physical State and Volatility: It is a white to off-white crystalline solid with a melting point in the range of 106-112°C.[1][3] Carboxylic acids are inherently polar and capable of strong hydrogen bonding, which significantly reduces their volatility. The high boiling point of similar compounds suggests that this compound is effectively non-volatile under typical GC conditions and is susceptible to thermal degradation at elevated temperatures.[4]
-
Solubility: The compound has moderate or slight solubility in water but is soluble in organic solvents, a property that is advantageous for sample preparation in liquid chromatography.[1][3]
These properties are the primary determinants for selecting an appropriate analytical technique. The low volatility and potential for thermal instability are significant hurdles for GC, while the presence of a UV-absorbing chromophore and its solubility in common organic solvents make it an ideal candidate for HPLC.
High-Performance Liquid Chromatography (HPLC): The Direct and Robust Approach
HPLC is a separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[5] It is exceptionally well-suited for compounds that are non-volatile or thermally sensitive, making it the premier choice for the analysis of many pharmaceutical compounds.[6][7][8][9]
Causality: Why HPLC is the Preferred Method
The primary advantage of HPLC for this compound is that it analyzes the compound directly in its native state, dissolved in a liquid solvent at or near ambient temperature.[10] This completely circumvents the issues of low volatility and potential thermal degradation that plague GC analysis for such compounds.[11] Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture (e.g., water and acetonitrile), is the standard and most effective mode for this type of molecule.
Experimental Workflow for HPLC Analysis
The workflow for HPLC is straightforward, enhancing its reliability and reproducibility for routine quality control.
Caption: HPLC analytical workflow for this compound.
Detailed HPLC Protocol
This protocol is a self-validating system designed for robust purity determination.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm. The DAD allows for peak purity analysis, ensuring the main peak is not co-eluting with impurities.[12]
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water. Dilute to a working concentration of 0.1 mg/mL with the same diluent.
Anticipated Results and Data
The resulting chromatogram should show a sharp, well-defined peak for the main compound. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
| Parameter | Value |
| Retention Time (RT) | ~8.5 min (Hypothetical) |
| Peak Area | 45,000,000 |
| Total Peak Area | 45,250,000 |
| Purity (% Area) | 99.45% |
Gas Chromatography (GC): The Derivatization-Dependent Approach
GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[13][14][15] This technique is ideal for volatile and thermally stable compounds.[16]
Causality: The Derivatization Imperative for GC
Direct analysis of this compound by GC is not feasible. The carboxylic acid group makes the molecule highly polar and prone to strong intermolecular hydrogen bonding, resulting in extremely low volatility.[17] Injecting it directly would lead to severe peak tailing, irreversible adsorption onto the column, or no elution at all. Furthermore, the high temperatures required in the GC inlet (typically >250°C) could cause the molecule to decarboxylate or otherwise decompose, creating analytical artifacts and providing an inaccurate purity reading.[4][18]
To overcome these limitations, derivatization is mandatory .[19] This chemical modification process converts the polar -COOH group into a less polar, more volatile functional group. The most common method for carboxylic acids is esterification, such as converting the acid to its methyl ester.[20][21]
Experimental Workflow for GC Analysis
The mandatory derivatization step adds complexity and potential sources of error to the workflow.
Caption: GC analytical workflow, including the mandatory derivatization step.
Detailed GC Protocol (Post-Derivatization)
-
Derivatization (Esterification):
-
Dissolve ~10 mg of the sample in 1 mL of toluene.
-
Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-MeOH).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the mixture, add 2 mL of saturated NaCl solution, and 2 mL of hexane.
-
Shake vigorously and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a clean vial for analysis.
-
-
Instrumentation: Gas chromatograph with a Split/Splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Inlet Temperature: 270°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min.
-
-
Detector Temperature: 300°C (FID).
Anticipated Results and Data
The chromatogram will show a peak for the methyl ester derivative. A key challenge is ensuring the derivatization reaction went to completion. Any unreacted starting material will not be observed, and side products from the reaction could be mistaken for sample impurities.
| Parameter | Value |
| Analyte | Methyl 2-Bromo-3-chlorophenylacetate |
| Retention Time (RT) | ~12.1 min (Hypothetical) |
| Peak Area | 52,000,000 |
| Total Peak Area | 52,400,000 |
| Purity (% Area) | 99.24% |
Head-to-Head Comparison
This table summarizes the critical differences between the two techniques for this specific application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte State | Analyzed directly in its native form. | Requires chemical derivatization to become volatile. |
| Sample Preparation | Simple dissolution. | Complex, multi-step derivatization required.[17][19] |
| Risk of Artifacts | Very low; analysis at ambient temperature. | High; potential for incomplete derivatization and thermal degradation.[4] |
| Speed of Analysis | Moderate run times (15-25 mins).[8] | Faster run times post-prep (<15 mins), but overall workflow is longer.[10] |
| Robustness | High; less prone to matrix effects and human error. | Lower; reaction completeness can be a major source of variability. |
| Selectivity | Excellent; tunable via mobile phase and stationary phase choice.[22] | High, especially with MS detectors, but for the derivatized form only. |
| Cost per Sample | Higher due to solvent consumption.[9] | Lower carrier gas cost, but derivatization reagents add expense. |
| Primary Application | Ideal for non-volatile, polar, and thermally labile compounds.[9][11] | Best for naturally volatile and thermally stable compounds.[16][23] |
Senior Application Scientist's Recommendation
For the routine purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method.
The recommendation is grounded in the fundamental principle of choosing the simplest and most direct analytical path. HPLC analyzes the compound in its native state, eliminating the significant risks and complexities associated with the mandatory derivatization and high-temperature conditions of GC. The HPLC workflow is more robust, less prone to error, and provides a more accurate and reliable assessment of purity by avoiding the creation of analytical artifacts.
While GC is a powerful technique, its application here is inappropriate for routine purity testing. It introduces unnecessary steps that increase analysis time, cost, and the potential for inaccurate results. GC should only be considered as a supplementary technique, for instance, to analyze for the presence of highly volatile residual solvents, not for determining the purity of the main, non-volatile component. For researchers, scientists, and drug development professionals, adopting an RP-HPLC method is the most scientifically sound, efficient, and trustworthy strategy.
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Agilent Technologies. (n.d.). What is High-Performance Liquid Chromatography (HPLC)? Retrieved from Agilent.com. [Link]
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Amirav, A., Gordin, A., Tzanani, N. (2001). Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams. PubMed. [Link]
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Byrd, J. C. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]
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NJ Labs. (2024). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from NJLabs.com. [Link]
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Al-Saffar, A. Z., et al. (2023). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate. [Link]
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Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved from Phenomenex.com. [Link]
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Kataoka, H. (2002). Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
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Klee, M. (n.d.). Activity and Decomposition. Separation Science. [Link]
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Agilent Community. (n.d.). Gain more confidence with answers to HPLC basics and FAQs. Agilent. [Link]
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Shomu's Biology. (2016). Gas Chromatography | working principle and instrumentation lecture. YouTube. [Link]
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Teledyne LABS. (n.d.). What is Gas Chromatography? Retrieved from Teledyne-isti.com. [Link]
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Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from Labmanager.com. [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from Chem.libretexts.org. [Link]
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Chemistry LibreTexts. (2022). 4.1: Introduction to Gas Chromatography Instrumentation. Retrieved from Chem.libretexts.org. [Link]
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Uclés, S., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry. [Link]
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Veeprho. (2020). Difference between HPLC and GC Technique. Retrieved from Veeprho.com. [Link]
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Studylib. (n.d.). Gas Chromatography (GC) Principles & Instrumentation. Retrieved from Studylib.net. [Link]
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IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid. Retrieved from Indiamart.com. [Link]
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Metair. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from Metair.com. [Link]
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LC Services. (2021). Liquid Chromatography vs Gas Chromatography. Retrieved from Lcservicesltd.co.uk. [Link]
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Sandstrom, M. M., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. National Institutes of Health. [Link]
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Huang, H., et al. (2022). Thermal properties and processability of modified poly(L-lactide): the role of phenylacetic acid hydrazide derivative. Polimery. [Link]
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Szwarc, M., & Taylor, J. W. (1955). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Journal of the American Chemical Society. [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from Sunwaypharm.com. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-3'-chloroacetophenone. PubChem. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from Chromatographyforum.org. [Link]
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Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. [Link]
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Szyszkowska, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from Moravek.com. [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from Wikipedia.org. [Link]
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Gutierrez, M. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
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International Journal of Pharmaceutical Sciences. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
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Reddit. (2023). HPLC trace for proof of purity. r/Chempros. [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from Bxxh-tech.com. [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Bromo-4-chlorophenylacetic acid. PubChem. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-3-chlorophenylacetic Acid
Introduction
2-Bromo-3-chlorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and process chemists. This guide provides an in-depth technical comparison of three distinct synthetic routes to this compound, evaluating them based on cost, yield, procedural complexity, safety, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a synthetic strategy.
Overview of Synthetic Strategies
Three primary synthetic routes to this compound have been evaluated:
-
Route 1: Side-Chain Bromination, Cyanation, and Hydrolysis starting from 2-bromo-3-chlorotoluene.
-
Route 2: The Willgerodt-Kindler Reaction commencing with 2-bromo-3-chloroacetophenone.
-
Route 3: Bromoform-Mediated Homologation of 2-bromo-3-chlorobenzaldehyde.
Each of these routes presents a unique set of advantages and disadvantages, which will be discussed in detail.
Route 1: From 2-Bromo-3-chlorotoluene
This classical three-step approach involves the radical bromination of the benzylic position of 2-bromo-3-chlorotoluene, followed by nucleophilic substitution with a cyanide source, and subsequent hydrolysis of the resulting nitrile.
Diagram 1: Synthetic pathway from 2-Bromo-3-chlorotoluene.
Cost-Benefit Analysis of Route 1
| Metric | Analysis |
| Cost | The primary cost driver for this route is the starting material, 2-bromo-3-chlorotoluene. While not as readily available as some commodity chemicals, it can be sourced from various suppliers. The subsequent reagents, N-Bromosuccinimide (NBS), benzoyl peroxide, and sodium cyanide, are relatively inexpensive. Overall, the raw material cost for this route is moderate. |
| Yield | Each step in this sequence generally proceeds with good to excellent yields. Benzylic bromination is typically efficient, as is the cyanation of the resulting benzyl bromide. The hydrolysis of the nitrile to the carboxylic acid is also a high-yielding transformation.[1] An overall yield of 60-70% can be reasonably expected. |
| Process Complexity | This is a three-step synthesis, which inherently increases the operational complexity and time compared to a one-pot reaction. Each intermediate requires isolation and purification, adding to the labor and solvent costs. |
| Safety & Environment | The use of sodium cyanide is a significant safety concern due to its high toxicity.[2][3][4] Acidification of cyanide waste streams generates highly toxic hydrogen cyanide gas, requiring careful handling and disposal procedures.[5] The use of carbon tetrachloride as a solvent for the bromination step is also a major drawback due to its toxicity and environmental impact, although alternative solvents can be employed.[6] |
| Scalability | This route is generally scalable. However, the handling of large quantities of sodium cyanide and the management of cyanide-containing waste streams can present significant challenges and require specialized equipment and protocols on an industrial scale. |
Route 2: The Willgerodt-Kindler Reaction
This route utilizes the Willgerodt-Kindler reaction, a powerful transformation that converts an aryl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[7] The starting material for this route is 2-bromo-3-chloroacetophenone.
Diagram 2: The Willgerodt-Kindler reaction pathway.
Cost-Benefit Analysis of Route 2
| Metric | Analysis |
| Cost | The major challenge for this route is the availability and cost of the starting material, 2-bromo-3-chloroacetophenone. While it is commercially available from some suppliers, it is generally more expensive than 2-bromo-3-chlorotoluene.[8][9][10][11] The reagents for the Willgerodt-Kindler reaction itself, sulfur and morpholine, are inexpensive.[4][11][12][13][14][15] |
| Yield | The Willgerodt-Kindler reaction can provide good yields, often in the range of 70-90% for the formation of the thioamide.[16] The subsequent hydrolysis to the carboxylic acid is also typically high-yielding.[17] |
| Process Complexity | This is a two-step process, which is an advantage over Route 1. The reaction conditions for the Willgerodt-Kindler reaction are relatively straightforward, although the reaction often requires elevated temperatures and can produce odorous sulfur byproducts.[18] |
| Safety & Environment | This route avoids the use of highly toxic cyanides. However, the Willgerodt-Kindler reaction generates hydrogen sulfide, a toxic and foul-smelling gas, requiring a well-ventilated fume hood and appropriate scrubbing procedures. Morpholine is also a corrosive and flammable liquid that should be handled with care. The disposal of sulfur-containing waste needs to be considered. |
| Scalability | The Willgerodt-Kindler reaction is scalable, but the management of hydrogen sulfide emissions can be a significant engineering challenge on a large scale. The reaction is also often performed at high temperatures, which can have implications for energy consumption and safety at an industrial scale. |
Route 3: From 2-Bromo-3-chlorobenzaldehyde
This approach involves the conversion of 2-bromo-3-chlorobenzaldehyde to the target phenylacetic acid in a single step using bromoform and a strong base.[9][19]
Diagram 3: Synthesis from 2-Bromo-3-chlorobenzaldehyde.
Cost-Benefit Analysis of Route 3
| Metric | Analysis |
| Cost | The starting material, 2-bromo-3-chlorobenzaldehyde, is commercially available from several suppliers, and its cost is comparable to or slightly higher than 2-bromo-3-chlorotoluene.[17][20][21] Bromoform and potassium hydroxide are relatively inexpensive bulk chemicals.[22][23][24][25][26][27][28][29][30][31] This route is likely to be the most cost-effective in terms of raw materials. |
| Yield | The reported yields for this transformation can be variable, typically in the range of 50-70%.[9][19] The reaction can be sensitive to conditions, and side reactions may occur, impacting the overall efficiency. |
| Process Complexity | This is a one-pot reaction, which represents a significant advantage in terms of operational simplicity, time, and labor compared to the multi-step routes. The workup procedure is also relatively straightforward. |
| Safety & Environment | This route avoids the use of highly toxic cyanides and the generation of hydrogen sulfide. Bromoform is a hazardous substance and a suspected carcinogen, requiring careful handling in a well-ventilated area.[14][15][24][25][26] The reaction is typically performed in an aqueous medium, which is an environmental advantage over routes requiring large volumes of organic solvents. |
| Scalability | The one-pot nature of this reaction makes it attractive for large-scale synthesis. The use of readily available and inexpensive reagents further supports its scalability. However, careful control of the reaction temperature and stoichiometry is necessary to ensure reproducible yields and minimize byproduct formation. |
Quantitative Data Summary
| Route | Starting Material | Key Reagents | Number of Steps | Typical Overall Yield (%) | Estimated Reagent Cost per Mole of Product |
| 1 | 2-Bromo-3-chlorotoluene | NBS, Benzoyl Peroxide, NaCN | 3 | 60-70 | Moderate |
| 2 | 2-Bromo-3-chloroacetophenone | Sulfur, Morpholine | 2 | 65-85 | High (due to starting material) |
| 3 | 2-Bromo-3-chlorobenzaldehyde | Bromoform, KOH | 1 | 50-70 | Low |
Experimental Protocols
Route 1: Side-Chain Bromination, Cyanation, and Hydrolysis
Step 1: Synthesis of 2-Bromo-3-chlorobenzyl bromide
-
To a solution of 2-bromo-3-chlorotoluene (1.0 eq) in carbon tetrachloride (or a greener alternative such as acetonitrile), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage visible light lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-3-chlorobenzyl bromide, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of 2-Bromo-3-chlorophenylacetonitrile
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.[1]
-
Add a solution of 2-bromo-3-chlorobenzyl bromide (1.0 eq) in ethanol to the cyanide solution.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by TLC.[25]
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude nitrile. Purification can be achieved by column chromatography or distillation under reduced pressure.
Step 3: Synthesis of this compound
-
To the 2-bromo-3-chlorophenylacetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.[32][33]
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: The Willgerodt-Kindler Reaction
Step 1: Synthesis of 2-(2-Bromo-3-chlorophenyl)thioacetomorpholide
-
In a flask equipped with a reflux condenser, combine 2-bromo-3-chloroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[5][18]
-
Heat the mixture to reflux for 8-12 hours. The reaction should be performed in a well-ventilated fume hood to manage the evolution of hydrogen sulfide.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
The thioamide will precipitate. Collect the solid by filtration and wash it with water.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Suspend the 2-(2-bromo-3-chlorophenyl)thioacetomorpholide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 20%).
-
Heat the mixture to reflux for 6-8 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
Route 3: Bromoform-Mediated Homologation
-
In a flask cooled in an ice-salt bath, prepare a solution of potassium hydroxide (4.0 eq) in water.[9][19]
-
To this vigorously stirred solution, add a solution of 2-bromo-3-chlorobenzaldehyde (1.0 eq) and bromoform (1.2 eq) in a minimal amount of a suitable solvent (e.g., dioxane or THF) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and extract with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from an appropriate solvent to afford pure this compound.
Conclusion and Recommendation
The choice of the optimal synthetic route to this compound is highly dependent on the specific priorities of the researcher or organization.
-
For cost-effectiveness and operational simplicity, Route 3 is the most attractive option. Its one-pot nature and use of inexpensive reagents make it ideal for large-scale production, provided that the moderate yields are acceptable and appropriate safety measures for handling bromoform are in place.
-
For the highest potential yield, Route 2 (the Willgerodt-Kindler reaction) is a strong contender. While the starting material is more expensive, the high efficiency of the two steps can lead to a greater overall output of the final product. This route also avoids the use of highly toxic cyanides.
-
Route 1 represents a classical and reliable, albeit longer, synthetic sequence. Its main drawback is the use of sodium cyanide, which poses significant safety and environmental challenges, particularly at scale. This route is best suited for laboratory-scale synthesis where the necessary expertise and facilities for handling cyanides are readily available.
Ultimately, a thorough evaluation of the available resources, budget, and safety infrastructure will guide the final decision. For many applications, the balance of cost, simplicity, and acceptable yield will likely favor Route 3 as the most practical approach for the synthesis of this compound.
References
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
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Lab Alley. (n.d.). Bromoform-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
-
Univar Solutions. (n.d.). Morpholine. Retrieved from [Link]
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No.. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
-
Lab Alley. (n.d.). Potassium Hydroxide. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Morpholine, 25 mL, Each. Retrieved from [Link]
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WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. Retrieved from [Link]
-
IndiaMART. (n.d.). Morpholine - Diethylenimide Oxide Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 2-Bromo-3-chlorobenzaldehyde. Retrieved from [Link]
-
Custom Hydro. (n.d.). Potassium Hydroxide flake caustic potash 1 lb. -LTD.QTY-KOH-. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-bromo-3- Chloropropiophenone at 3400.00 INR in Mumbai, Maharashtra | Vcare Medicines. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Bromo-2''-Chloroacetophenone. Retrieved from [Link]
-
aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Potassium Hydroxide, flakes. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]
-
Lab Wale. (n.d.). Bromoform (1 KG). Retrieved from [Link]
-
IndiaMART. (n.d.). Bromoform - Tribromomethane Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-3-chlorophenylacetic Acid Isomers
In the landscape of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a final product's efficacy, safety, and patentability. The subtle shift of a single halogen on a phenyl ring can drastically alter a molecule's biological activity and chemical properties. This guide provides an in-depth spectroscopic comparison of 2-Bromo-3-chlorophenylacetic acid and its positional isomers, offering researchers a framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The following sections will delve into the theoretical underpinnings and practical applications of these techniques, supported by experimental data from closely related compounds to predict the spectral characteristics of the target isomers.
The Structural Challenge: Positional Isomerism
The core challenge lies in distinguishing between isomers where the bromine and chlorine atoms occupy different positions on the phenylacetic acid backbone. These structural nuances can lead to significant differences in their spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and regulatory compliance.
Diagram of Isomeric Structures
Caption: A generalized workflow for the spectroscopic analysis of isomers.
Experimental Protocols
The following are generalized, yet detailed, protocols for the spectroscopic analysis of solid organic compounds like the isomers of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set appropriate parameters for spectral width, acquisition time, and relaxation delay.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration values.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
For acidic compounds like phenylacetic acids, derivatization is often necessary to increase volatility for GC analysis.
-
Derivatization (e.g., Silylation):
-
In a vial, dissolve a small amount of the sample in a suitable solvent.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
-
GC-MS Instrument Setup:
-
Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the appropriate temperature program for the oven, as well as the temperatures for the injector and transfer line.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-500).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
The compounds will be separated based on their boiling points and interactions with the column's stationary phase.
-
As each compound elutes from the column, it will be ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention times of the separated components.
-
Examine the mass spectrum for each chromatographic peak to identify the molecular ion and characteristic fragment ions.
-
Conclusion
The spectroscopic comparison of this compound isomers, while challenging, is achievable through a multi-technique approach. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by mapping the unique proton and carbon environments. FT-IR offers a rapid method for confirming functional groups and providing clues about the aromatic substitution pattern. Mass spectrometry confirms the molecular weight and offers further structural insights through fragmentation analysis. By carefully applying these techniques and understanding the principles of how isomeric changes affect spectroscopic output, researchers can confidently identify and differentiate these critical compounds.
References
-
Fukushima, K., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 329-335. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Available from: [Link]
- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Available from: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available from: [Link]
-
PubChem. 3-Chlorophenylacetic acid. Available from: [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Bromo-3-chlorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 2-Bromo-3-chlorophenylacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients, is no exception. Ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of the final product. This guide provides a comparative analysis of essential analytical techniques for assessing the purity of commercially available this compound, complete with experimental protocols and supporting data.
The Criticality of Purity in Synthesis
The presence of impurities in this compound can have significant downstream consequences. These impurities may arise from the synthetic route, such as unreacted starting materials, byproducts from side reactions, or residual solvents.[1][2] For instance, isomers or compounds with similar structures can compete in subsequent reactions, leading to lower yields and the formation of difficult-to-separate impurities in the final product. Therefore, a multi-faceted analytical approach is crucial to comprehensively characterize the purity of this important synthetic intermediate.
A Comparative Overview of Analytical Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods, along with a fundamental physical property assessment, offers the most robust evaluation. This guide will focus on four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, sensitive, widely applicable for organic acids.[3] | Requires a chromophore for UV detection, can be destructive. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile and semi-volatile impurities, structural information from mass spectra. | High sensitivity and selectivity, definitive identification of known impurities.[4][5] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, identification and quantification of impurities. | Non-destructive, provides detailed structural information.[6][7] | Lower sensitivity compared to chromatographic methods, can be complex to interpret. |
| Melting Point | Temperature at which a solid transitions to a liquid. | Indication of overall purity. | Simple, rapid, and inexpensive.[8] | Non-specific, susceptible to user error, less informative for amorphous solids. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[3] For this compound, a reverse-phase method is most suitable, where the analyte is separated on a non-polar stationary phase with a polar mobile phase.[9][10]
A C18 column is a standard choice for the separation of moderately polar compounds like phenylacetic acid derivatives. The mobile phase, a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid, ensures good peak shape and retention. The acid suppresses the ionization of the carboxylic acid group, leading to more consistent retention times.[10] UV detection is appropriate as the phenyl ring provides a chromophore.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the commercially available sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (0.1% H₃PO₄)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and prevent thermal degradation in the GC inlet.
Esterification, for example with methanol to form the methyl ester, is a common derivatization strategy for carboxylic acids.[11] This increases the volatility of the analyte, making it amenable to GC analysis. The mass spectrometer provides detailed structural information, allowing for the confident identification of impurities based on their fragmentation patterns. The presence of bromine and chlorine isotopes will give a characteristic isotopic pattern in the mass spectrum, aiding in identification.[12]
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
-
Derivatization: To a solution of the sample (e.g., 10 mg) in methanol (1 mL), add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 1-2 hours. After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation of organic molecules.[6][13] It provides detailed information about the chemical environment of each atom in the molecule, making it an excellent tool for identifying and quantifying impurities.
¹H and ¹³C NMR spectra can confirm the structure of this compound. The presence of impurities will result in additional signals in the spectra. By integrating the signals of the main compound and the impurities in the ¹H NMR spectrum, a quantitative assessment of purity can be made, provided the structures of the impurities are known or can be deduced.
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy experimental workflow.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural confirmation and impurity identification.[14]
-
-
Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the main compound and identify any impurities present.
Melting Point Analysis
The melting point is a fundamental physical property that provides a quick and straightforward indication of purity for crystalline solids.[8][15] A pure crystalline compound will have a sharp melting point range (typically 0.5-1 °C), whereas impurities will cause a depression and broadening of the melting range.[15][16]
This technique is valuable as a preliminary check of purity. A broad melting range is a strong indicator of the presence of impurities. For comparison, a similar compound, α-Bromo-2-chlorophenylacetic acid, has a reported melting point of 106-110 °C.[17]
Caption: Melting Point Analysis experimental workflow.
-
Sample Preparation: Ensure the sample is a dry, finely ground powder.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[8]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting range.[18]
-
Analysis: Compare the observed melting range to the literature value for the pure compound. A broad and depressed range suggests the presence of impurities.
Conclusion
A comprehensive assessment of the purity of commercially available this compound requires a multi-pronged analytical approach. While HPLC provides robust quantitative data on non-volatile impurities, GC-MS is invaluable for identifying volatile and semi-volatile species. NMR spectroscopy offers definitive structural confirmation and can quantify impurities, and melting point analysis serves as a rapid and simple preliminary check. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of this critical synthetic building block, thereby safeguarding the reliability and success of their research and development endeavors.
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved from [Link]
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Using Melting Point To Determine Purity of Crystalline Solids. (n.d.). Scribd. Retrieved from [Link]
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This compound - CAS:1261775-55-6. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
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Separation of Phenylacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. (1994). Uniformed Services University. Retrieved from [Link]
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Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. (n.d.). Retrieved from [Link]
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HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. (n.d.). Patsnap Eureka. Retrieved from [Link]
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3-Bromophenylacetic acid. (n.d.). NIST WebBook. Retrieved from [Link]
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A Comparative Guide to the Stability of Halogenated Phenylacetic Acid Isomers for Pharmaceutical Development
For researchers, medicinal chemists, and formulation scientists, the stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of successful drug development. Halogenated phenylacetic acids are a critical class of building blocks in the synthesis of numerous pharmaceuticals. However, the seemingly subtle variation in the position of a halogen atom on the phenyl ring can profoundly impact the molecule's stability, influencing everything from storage conditions to degradation pathways and, ultimately, the safety and efficacy of the final drug product.
This guide provides a comprehensive comparative study of the stability of halogenated phenylacetic acid isomers. Moving beyond a simple data sheet, we will delve into the mechanistic principles governing their stability, provide field-proven experimental protocols for assessment, and present a logical framework for predicting stability trends.
The Decisive Role of Halogen Substitution in Molecular Stability
The stability of a halogenated phenylacetic acid is not an arbitrary property. It is a direct consequence of the electronic and steric effects exerted by the halogen substituent on the phenyl ring and the acetic acid side chain. Understanding these fundamental principles is key to predicting and managing the stability of these compounds.
Halogens exert a dual electronic effect: a deactivating inductive effect (-I) due to their high electronegativity, and a weakly activating resonance effect (+R) due to their lone pairs of electrons.[1][2] The interplay of these effects, which varies depending on the halogen and its position (ortho, meta, or para), governs the electron density of the aromatic ring and, consequently, its susceptibility to degradation.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the phenyl ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).[3]
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions, where it can stabilize adjacent carbocationic intermediates that may form during degradation reactions.[2][4]
-
Steric Hindrance: A halogen at the ortho position can physically obstruct the approach of reactants to the acetic acid side chain or the phenyl ring, potentially slowing down degradation reactions.[3][5]
The following diagram illustrates the logical relationship between these factors and the resulting stability of the isomers.
Caption: Logical relationship between halogen properties, isomer position, and molecular stability.
A Framework for Assessing Stability: Forced Degradation Studies
To experimentally evaluate and compare the stability of halogenated phenylacetic acid isomers, a systematic approach using forced degradation (stress testing) is essential. These studies, guided by the International Council for Harmonisation (ICH) guidelines, expose the compounds to accelerated degradation conditions to identify potential degradation products and pathways.[6][7][8][9][10][11]
A typical forced degradation study involves subjecting the isomers to the following conditions:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.
-
Thermal Stress: Heating the solid compound at a high temperature (e.g., 80°C).
-
Photostability: Exposing the compound to light of a specified wavelength and intensity.[11]
The following diagram outlines a typical experimental workflow for a comparative forced degradation study.
Caption: Experimental workflow for comparative forced degradation studies.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for conducting a forced degradation study on halogenated phenylacetic acid isomers.
-
Preparation of Stock Solutions: Prepare stock solutions of each isomer (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber according to ICH Q1B guidelines.[11]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point.[12]
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each isomer under each condition.
-
Identify and characterize the major degradation products using LC-MS.
-
Comparative Stability Analysis: Predicted Trends and Available Data
General Predicted Stability Order:
-
Effect of Halogen: The stability is expected to decrease with decreasing electronegativity of the halogen (F > Cl > Br > I). The C-X bond strength decreases down the group, making the heavier halogens more susceptible to cleavage.
-
Effect of Position:
-
Para-isomers: Generally expected to be the most stable due to a favorable combination of electronic effects and minimal steric hindrance.[3][5]
-
Ortho-isomers: May exhibit enhanced stability in some cases due to steric hindrance protecting the side chain, or decreased stability due to intramolecular interactions that facilitate degradation.
-
Meta-isomers: Their stability is often intermediate, as they experience a strong inductive effect but lack the stabilizing resonance effect at the positions adjacent to the side chain.[1][4]
-
The following decision-making workflow can guide the selection of an isomer based on anticipated stability.
Caption: Decision workflow for isomer selection based on stability considerations.
Summary of Available Data and Predicted Stability
| Isomer Type | Predicted Relative Stability | Supporting Rationale & Available Data |
| Fluorophenylacetic Acids | High | The high electronegativity and strong C-F bond contribute to greater stability. Chromatographic separation of fluorophenylacetic acid isomers has been studied, indicating their relevance as impurities and the need to control them.[13][14][15] |
| Chlorophenylacetic Acids | Moderate | The chloro-substituent is deactivating, but the C-Cl bond is weaker than the C-F bond. Studies on related compounds like 2,4-dichlorophenoxyacetic acid show degradation under thermal and oxidative stress.[16] |
| Bromophenylacetic Acids | Moderate to Low | The C-Br bond is weaker still. α-Bromophenylacetic acid has been shown to be unstable in aqueous methanol.[17] 4-Bromophenylacetic acid is a commercially available and studied compound.[18][19] |
| Iodophenylacetic Acids | Low | The C-I bond is the weakest, making these isomers potentially the least stable, particularly towards photolytic and thermal degradation. Various iodophenylacetic acid isomers are available as chemical reagents.[20][21][22][23] |
Field-Proven Insights and Recommendations
-
Prioritize Para-Isomers for Stability: When synthetic routes allow, prioritizing the para-isomer is a sound strategy for maximizing the stability of a halogenated phenylacetic acid intermediate.
-
Vigilance with Heavier Halogens: Compounds containing bromine and especially iodine should be handled with greater care, with particular attention to protecting them from light and high temperatures.
-
Early-Stage Impurity Control: The presence of less stable isomers as impurities can compromise the stability of the desired product.[13] Implementing analytical methods to control isomeric purity early in the synthetic process is crucial.
-
Customized Stability Studies: While general trends are useful, the stability of a specific isomer can be influenced by the overall molecular structure and the formulation matrix. Therefore, conducting tailored forced degradation studies for your specific compound is non-negotiable.[6]
Conclusion
The stability of halogenated phenylacetic acid isomers is a complex interplay of electronic and steric factors. By understanding these principles and employing systematic forced degradation studies, researchers can make informed decisions in the selection and handling of these critical synthetic intermediates. This proactive approach to stability assessment is fundamental to the development of safe, effective, and robust pharmaceutical products.
References
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Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. - PubMed. (2018). Retrieved January 20, 2026, from [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved January 20, 2026, from [Link]
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Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Forced Degradation Studies. - MedCrave online. (2016). Retrieved January 20, 2026, from [Link]
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Forced Degradation Testing. - Galbraith Laboratories, Inc. (n.d.). Retrieved January 20, 2026, from [Link]
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Ortho, Para, Meta - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
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A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. - Uniformed Services University. (1994). Retrieved January 20, 2026, from [Link]
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Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Forced Degradation Studies. - ResearchGate. (2017). Retrieved January 20, 2026, from [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 20, 2026, from [Link]
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Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. - Materials Advances (RSC Publishing). (2021). Retrieved January 20, 2026, from [Link]
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4-Bromophenylacetic acid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.). Retrieved January 20, 2026, from [Link]
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Understanding Ortho, Para, and Meta Directors. - Master Organic Chemistry. (2018). Retrieved January 20, 2026, from [Link]
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Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. (2007). Retrieved January 20, 2026, from [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. - ICH. (n.d.). Retrieved January 20, 2026, from [Link]
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Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. - AIR Unimi. (2025). Retrieved January 20, 2026, from [Link]
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4-Bromophenylacetic acid. - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Iodophenylacetic acid | C8H7IO2 | CID 2780090 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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In aromatic compounds , Which is more stable position: ortho or para? Explain. - Quora. (2016). Retrieved January 20, 2026, from [Link]
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Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
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Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (n.d.). Retrieved January 20, 2026, from [Link]
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Ortho vs Para intermediate stability question for substitution on an already substituted benzene : r/chemhelp - Reddit. (2020). Retrieved January 20, 2026, from [Link]
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Resolution and configuration of .alpha.-substituted phenylacetic acids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
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Thermal degradation of chlorophenoxy acid herbicides | Scilit. (n.d.). Retrieved January 20, 2026, from [Link]
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Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s - MDPI. (2022). Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-chlorophenylacetic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant disposal is not merely an operational necessity but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the disposal of 2-Bromo-3-chlorophenylacetic acid, a halogenated aromatic compound requiring specialized handling. We will move beyond simple instructions to explain the critical reasoning behind each step, ensuring your disposal practices are not only compliant but also fundamentally safe.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a compound is the first step toward managing them. This compound is a corrosive solid that poses significant health and safety risks if mishandled.[1][2] Its properties demand rigorous adherence to safety protocols even when dealing with waste.
Table 1: Physicochemical Properties and Hazard Classifications
| Property | Information | GHS Pictogram(s) |
| Chemical Name | This compound | corrosion |
| CAS Number | 29270-30-2 | |
| Physical State | Solid, typically a white to off-white powder or crystal.[2][3] | |
| Primary Hazards | H314: Causes severe skin burns and eye damage.[1][3][4] H290: May be corrosive to metals.[3][4] | |
| Additional Hazards | Is a lachrymator (substance that causes tearing).[2] | |
| Incompatibilities | Strong oxidizing agents, strong bases, and metals.[1][5] | |
| Hazardous Combustion Products | Thermal decomposition can release highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen bromide (HBr) gas.[1][5][6] |
Essential Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[1][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is standard. For larger quantities or spill cleanup, a PVC protective suit may be necessary.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3][6] If dust is generated, a respirator with a particulate filter (Type P) is required.[3]
The Regulatory Landscape: A Mandate for Diligence
This compound is classified as a halogenated organic compound .[7] In the United States, its disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This regulation mandates that such chemicals cannot be discarded as common trash or poured down the drain.[9]
The core reason for this stringent regulation lies in the carbon-halogen bonds. These bonds are persistent, and improper disposal can lead to the formation of toxic and environmentally persistent byproducts. Specifically, land disposal of halogenated organic compounds is heavily restricted to prevent the contamination of soil and groundwater.[10][11] Therefore, all waste containing this acid must be treated as regulated hazardous waste .[12]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol outlines the self-validating system for safely accumulating and preparing this compound waste for final disposal.
Step 1: Waste Segregation
This is the most critical step in preventing dangerous reactions and ensuring the waste stream is acceptable for the final disposal facility.
-
Action: Designate a specific waste container for "Halogenated Organic Acids."
-
Causality: this compound is both halogenated and acidic. Mixing it with incompatible waste, such as bases or oxidizers, can trigger violent exothermic reactions.[7] Segregating it from non-halogenated solvents is also crucial, as the disposal methods differ significantly; halogenated waste requires incineration in facilities equipped with specialized acid gas scrubbers.[7][13]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.
-
Action: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, threaded screw cap.[8][14] Glass containers should be avoided when possible to minimize the risk of breakage.[9]
-
Causality: The compound is corrosive to metals, making metal cans unsuitable.[3][8] The container must be robust and leak-proof to ensure safe storage and transport.[14] Always leave at least 10% headspace (about one inch) in the container to allow for expansion of contents with temperature changes.[14]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[15]
-
Action: As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.[16] The label must include:
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[9][16] If it's a mixture, list all components and their approximate percentages.[7]
-
The appropriate hazard pictograms (e.g., Corrosion).[9]
-
The accumulation start date (the date the first waste was added).[9]
-
Your laboratory's information: Principal Investigator's name, contact number, and room number.[9]
-
Causality: This information ensures that anyone handling the container is aware of its contents and associated dangers. It is also essential for waste tracking from its point of generation to its final disposal, a process mandated by the EPA.[15]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely and securely within the laboratory before pickup.
-
Action: Store the sealed and labeled waste container in a designated SAA. This area should be near the point of generation and under the direct supervision of laboratory personnel.[8][14] Place the container in secondary containment (such as a plastic tub) to contain any potential leaks.
-
Causality: The SAA ensures that hazardous waste is managed safely and does not obstruct normal laboratory operations.[15] Keeping the container closed unless actively adding waste is a critical EPA requirement to prevent the release of fumes and to avoid spills.[14][16]
Step 5: Arranging for Disposal
Hazardous waste must be handled by trained professionals.
-
Action: Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) office.[9] They will coordinate with a licensed hazardous waste broker or hauler for transport to a certified Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Causality: Federal and state regulations create a "cradle-to-grave" responsibility for hazardous waste.[15] Using certified professionals ensures that this chain of custody is maintained and that the waste is managed in a compliant and environmentally sound manner.
Approved Final Disposition Methods
The ultimate goal of disposal is the complete and safe destruction of the hazardous compound.
-
Primary Method: High-Temperature Incineration: This is the industry-standard and most effective method for destroying halogenated organic waste.[7][13] The process involves combustion at extremely high temperatures (e.g., >1,200 °C), which breaks the carbon-carbon and carbon-halogen bonds.
-
The Critical Follow-Up Step: The combustion of this compound generates significant quantities of hydrogen chloride (HCl) and hydrogen bromide (HBr), which are corrosive acid gases.[17] The incinerator's flue gas must be routed through an alkaline scrubber system (e.g., using a sodium hydroxide solution) to neutralize these acids before they are released into the atmosphere.[13][17]
-
-
Alternative Method: Plasma Pyrolysis: This advanced thermal process uses a high-temperature plasma to break down hazardous materials into their constituent atoms, which then recombine to form simpler, non-hazardous compounds.[18] It can achieve exceptionally high destruction efficiencies for halogenated chemicals.[18]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink. It is not water-soluble and is toxic to aquatic life.
-
DO NOT dispose of this chemical in the regular trash. This is illegal and poses a severe risk to sanitation workers and the environment.[9]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill.
-
For a solid spill, carefully sweep it up and place it into a labeled hazardous waste container. Avoid generating dust.[2][3]
-
Use a dry, inert absorbent material (such as vermiculite or sand) for any solutions.
-
Decontaminate the area once the bulk material is removed.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and segregation process for managing waste generated from this compound.
Caption: Decision tree for proper segregation and handling of this compound waste.
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- Apollo Scientific. (2022, May 16). Safety Data Sheet: alpha-Bromo-2-chlorophenylacetic acid.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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- VinylPlus. (n.d.). How Acid Gases from PVC Energy Recovery are Neutralized.
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Navigating the Safe Handling of 2-Bromo-3-chlorophenylacetic Acid: A Guide for Laboratory Professionals
Core Hazard Assessment: Understanding the Risks
2-Bromo-3-chlorophenylacetic acid is a halogenated aromatic carboxylic acid. The primary hazards associated with this and similar solid corrosive chemicals stem from direct contact with skin and eyes, as well as inhalation of dust particles.[4][5] Exposure can lead to severe chemical burns and respiratory tract irritation.[1][3][5] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural formality but a critical, science-based decision to prevent exposure. The following table outlines the minimum required PPE for handling this compound, with detailed explanations for each selection.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][6] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and potential splashes. A face shield offers a secondary layer of protection for the entire face from splashes that may occur when handling the solid or preparing solutions.[4][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[4] | These materials offer good resistance to a broad range of chemicals, including corrosive solids and organic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper removal techniques to avoid skin contamination.[6] |
| Body Protection | A lab coat and a chemical-resistant apron.[4][8] | A lab coat provides a primary barrier against incidental contact. A chemical-resistant apron worn over the lab coat is essential when handling larger quantities or when there is a significant risk of splashes, offering an additional layer of protection for the torso.[8] |
| Respiratory Protection | Use in a certified chemical fume hood.[5] | A chemical fume hood is the primary engineering control to prevent the inhalation of dust particles.[5] If a fume hood is not available, or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects the feet from spills and falling objects. The material should be non-porous to prevent the absorption of chemicals. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring the quality of your research. The following diagram and procedural steps outline the safe handling of this compound from receipt to use.
Caption: A workflow diagram for the safe handling of this compound.
Detailed Procedural Steps:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as specified in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.
-
Weigh Compound: Conduct all weighing operations within the fume hood to contain any dust. Use a tared weigh boat or appropriate glassware.
-
Prepare Solution (if applicable): If preparing a solution, slowly add the this compound to the solvent while stirring. Be mindful that dissolving corrosive solids can sometimes generate heat.[5]
-
Perform Experiment: Carry out the experimental procedure within the fume hood.
-
Decontaminate Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Dispose of Waste: Follow the specific disposal plan outlined in the next section.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Generally, this is gloves first, followed by the apron, face shield, goggles, and finally the lab coat.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Management of Halogenated Organic Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should also be placed in this designated solid waste container.
-
Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not pour this waste down the drain.
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive). The container should be kept securely closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.
Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7][10] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1][10] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use a spill kit for corrosive solids, wearing appropriate PPE. For larger spills, or if you are unsure, contact your institution's EHS office immediately.[11] |
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. Retrieved from [Link]
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The Hong Kong University of Science and Technology. (n.d.). C002 - Working with Corrosives. Health, Safety and Environment Office. Retrieved from [Link]
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Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
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Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 8). alpha-Bromo-2-chlorophenylacetic acid Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
